molecular formula C10H11Cl2N B1366188 2-(2,6-Dichlorophenyl)pyrrolidine CAS No. 383127-39-7

2-(2,6-Dichlorophenyl)pyrrolidine

Cat. No.: B1366188
CAS No.: 383127-39-7
M. Wt: 216.1 g/mol
InChI Key: DVMVRBKARAKTQK-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H11Cl2N and its molecular weight is 216.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMVRBKARAKTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407504
Record name 2-(2,6-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383127-39-7
Record name 2-(2,6-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,6-dichlorophenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, plausible synthetic routes, analytical characterization, reactivity profile, and its potential as a scaffold in modern drug discovery. The pyrrolidine ring is a foundational structure in numerous natural products and pharmacologically active agents, making its derivatives, such as the title compound, valuable subjects of study.[1][2][3]

Core Molecular Identity and Physicochemical Properties

This compound is a secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 2,6-dichlorophenyl group. This substitution pattern imparts specific steric and electronic properties that influence its chemical behavior and biological activity.

The core attributes of the molecule are summarized below. It is important to note that while some data is available from chemical suppliers, other properties, such as boiling point and pKa, are often predicted through computational models.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 383127-39-7[4][5][6]
Molecular Formula C₁₀H₁₁Cl₂N[4][5][7]
Molecular Weight 216.11 g/mol [4][5][7]
Predicted Boiling Point 269.2 ± 40.0 °C[7]
Predicted Density 1.250 ± 0.06 g/cm³[7]
Predicted pKa 9.98 ± 0.20[7]
SMILES C1CC(NC1)C2=C(C=CC=C2Cl)Cl[4]

Synthetic Pathways and Methodologies

The synthesis of substituted pyrrolidines is a well-established field in organic chemistry.[8][9] A common and powerful method for constructing the pyrrolidine ring is through [3+2] cycloaddition reactions involving azomethine ylides. This approach offers a high degree of control over stereochemistry and substitution patterns.[3]

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided literature, a logical and experimentally sound approach can be designed based on established methodologies. The following workflow outlines a plausible synthetic route.

Proposed Synthetic Workflow: [3+2] Cycloaddition

This proposed pathway involves the generation of an azomethine ylide from 2,6-dichlorobenzaldehyde and a suitable amino acid, such as proline, followed by a decarboxylative cycloaddition with an alkene.

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_intermediates Key Intermediates cluster_product Final Product A 2,6-Dichlorobenzaldehyde P1 Step 1: Condensation A->P1 B Proline B->P1 C Alkene (e.g., Ethylene) P3 Step 3: [3+2] Cycloaddition C->P3 I1 Iminium Ion P1->I1 Formation P2 Step 2: Thermal Decarboxylation I2 Azomethine Ylide P2->I2 Generates Z This compound P3->Z Forms I1->P2 Heat I2->P3

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Generalized Pyrrolidine Synthesis

Objective: To synthesize this compound via a [3+2] cycloaddition reaction.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Proline

  • An appropriate alkene dipolarophile (e.g., a protected form of ethylene or a precursor)

  • High-boiling point solvent (e.g., Toluene, Xylene)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

  • Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate, silica gel)

Methodology:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reactant Charging: To the flask, add equimolar amounts of 2,6-dichlorobenzaldehyde and proline in a suitable solvent like toluene.

  • Iminium Formation: Heat the mixture to reflux. The condensation reaction will form an iminium ion, with the water byproduct being removed azeotropically by the Dean-Stark trap. Monitor the water collection to assess reaction progress.

  • Ylide Generation & Cycloaddition: Once water formation ceases, add the alkene dipolarophile to the reaction mixture. Continue heating to induce thermal decarboxylation of the proline moiety, which generates the reactive azomethine ylide in situ. This intermediate immediately undergoes a [3+2] cycloaddition with the alkene to form the pyrrolidine ring.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, fully characterized spectrum for this specific molecule is elusive, its expected spectral properties can be reliably predicted based on its constituent functional groups.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the δ 7.0-7.5 ppm range, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. - Pyrrolidine CH: A multiplet for the proton at the C2 position (adjacent to the phenyl ring and nitrogen). - Pyrrolidine CH₂: Multiple complex multiplets for the remaining methylene protons on the pyrrolidine ring. - NH Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR - Aromatic Carbons: Signals in the δ 120-140 ppm range. The two carbons bearing chlorine atoms would be downfield. - Pyrrolidine Carbons: Signals in the aliphatic region (δ 25-70 ppm). The C2 carbon attached to the phenyl group would be the most downfield of the pyrrolidine carbons.[10][11]
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z 215, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. The M+2 peak should be approximately 65% of the M⁺ peak, and the M+4 peak approximately 10%. - Fragmentation: A prominent fragment would likely arise from the loss of the dichlorophenyl group, leading to a pyrrolidine-related cation.[12]
FTIR - N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹. - C-H Stretch (sp³): Bands just below 3000 cm⁻¹. - C-H Stretch (sp²): Bands just above 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ fingerprint region.
Protocol: GC-MS Analysis for Purity and Identity Confirmation

Objective: To confirm the molecular weight and assess the purity of a synthesized sample of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms or equivalent).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for a single major peak, indicating the purity of the sample.

    • Analyze the mass spectrum of the major peak. Confirm the presence of the molecular ion (m/z 215) and the characteristic Cl₂ isotopic pattern.

    • Compare the fragmentation pattern to expected pathways to further validate the structure.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by two primary features: the nucleophilic secondary amine of the pyrrolidine ring and the sterically hindered, electron-withdrawing dichlorophenyl group.

G cluster_amine Pyrrolidine Nitrogen Reactivity cluster_phenyl Dichlorophenyl Group Influence Molecule This compound N_Basicity Basicity (Protonation with Acids) Molecule->N_Basicity Acts as a Base N_Nucleophilicity Nucleophilicity (Acylation, Alkylation) Molecule->N_Nucleophilicity Acts as a Nucleophile P_Inertness Steric Hindrance (Resistant to SₙAr) Molecule->P_Inertness Sterically Shielded P_Electronic Inductive Effect (Reduces N Basicity slightly) Molecule->P_Electronic Electron Withdrawing

Caption: Key reactivity features of this compound.

  • N-H Acidity and Basicity: The lone pair on the nitrogen atom makes the pyrrolidine ring a Brønsted-Lowry base, readily reacting with acids to form ammonium salts. The pKa of its conjugate acid is predicted to be around 9.98.[7]

  • Nucleophilicity: The nitrogen is a potent nucleophile and will readily participate in reactions with electrophiles. This includes N-alkylation, N-acylation (to form amides), and reactions with carbonyl compounds to form enamines or iminium ions. The pyrrolidine scaffold is frequently used in organocatalysis for this reason.[3]

  • Aromatic Ring: The 2,6-dichloro substitution pattern provides significant steric hindrance around the C1-C2 bond, which can influence the molecule's preferred conformation. The chlorine atoms are strongly deactivating and ortho-, para-directing for electrophilic aromatic substitution, but such reactions are generally difficult on this deactivated ring. Nucleophilic aromatic substitution (SₙAr) is also unlikely due to the lack of a strong activating group.

Relevance in Drug Discovery and Development

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[9] Its non-planar, three-dimensional structure allows for a better exploration of protein binding pockets compared to flat aromatic systems.[3][13]

The title compound, this compound, serves as a valuable building block for creating more complex molecules with therapeutic potential. The dichlorophenyl group is a common feature in many active pharmaceutical ingredients, often used to enhance binding affinity or modulate metabolic stability.

  • Neurological and Psychiatric Disorders: Many CNS-active drugs feature substituted amine structures. For instance, derivatives of related compounds have been investigated as positive allosteric modulators of the dopamine D1 receptor, which has implications for diseases like Lewy body dementia.[14] The pyrrolidine core is also central to anticonvulsant drug design.[1][15][16]

  • Oncology: The pyrrolidine structure is a key component in various kinase inhibitors. For example, a complex derivative containing a dichlorophenyl group has been identified as a potent, orally active Src kinase inhibitor with anti-tumor activity.[17]

  • Infectious Diseases: The unique stereochemistry and functional handles of pyrrolidines make them attractive for developing novel antiviral and antibacterial agents.[1]

The combination of the proven pyrrolidine scaffold with the metabolically robust dichlorophenyl group makes this compound a high-potential starting material for library synthesis and lead optimization campaigns across multiple therapeutic areas.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse functionalities. The compound 2-(2,6-dichlorophenyl)pyrrolidine (CAS: 383127-39-7, Formula: C₁₀H₁₁Cl₂N, Molecular Weight: 216.11 g/mol ) is a significant building block in this domain.[2][3] The strategic placement of a 2,6-dichlorophenyl group onto the pyrrolidine ring introduces steric and electronic features that are of considerable interest in drug design, potentially influencing binding affinity, metabolic stability, and selectivity.

A precise and unambiguous structural elucidation is paramount for any compound intended for pharmaceutical development.[4] This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a predictive but robust characterization. This approach serves not only as a reference for this molecule but also as a methodological framework for the analysis of similarly substituted heterocycles.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4] For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments. The electron-withdrawing nature of the nitrogen and the dichlorophenyl ring significantly influences the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl H-4' ~ 7.30 t ~ 8.0 1H
Phenyl H-3', H-5' ~ 7.15 d ~ 8.0 2H
Pyrrolidine H-2 ~ 4.50 t ~ 8.0 1H
Pyrrolidine H-5a ~ 3.40 m - 1H
Pyrrolidine H-5b ~ 3.10 m - 1H
Pyrrolidine H-3a ~ 2.20 m - 1H
Pyrrolidine H-3b ~ 2.00 m - 1H
Pyrrolidine H-4 ~ 1.90 m - 2H

| N-H | ~ 1.80 | br s | - | 1H |

Expertise & Causality: Interpreting the ¹H NMR Spectrum

  • Aromatic Region (δ 7.10-7.40): The dichlorophenyl group is expected to produce a characteristic pattern. The proton at the 4'-position (para to the pyrrolidine ring) will appear as a triplet due to coupling with the two equivalent protons at the 3' and 5' positions. The 3' and 5' protons will, in turn, appear as a doublet, coupling with the 4'-proton. The exact chemical shifts are influenced by the two ortho chlorine atoms.[5]

  • Chiral Center (H-2, δ ~4.50): The proton on the carbon (C2) attached to both the nitrogen and the phenyl ring is significantly deshielded and will appear furthest downfield among the aliphatic protons. It is expected to be a triplet due to coupling with the two adjacent protons on C3.

  • Pyrrolidine Ring Protons (δ 1.80-3.50): The protons on the pyrrolidine ring exhibit complex splitting patterns due to diastereotopicity and mutual coupling.[6] The protons on C5, adjacent to the nitrogen, are deshielded relative to those on C3 and C4. The broad singlet for the N-H proton is typical and its chemical shift can be highly dependent on solvent and concentration.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl C-1' ~ 140.0
Phenyl C-2', C-6' ~ 135.0
Phenyl C-4' ~ 129.0
Phenyl C-3', C-5' ~ 128.0
Pyrrolidine C-2 ~ 65.0
Pyrrolidine C-5 ~ 47.0
Pyrrolidine C-3 ~ 35.0

| Pyrrolidine C-4 | ~ 25.0 |

Expertise & Causality: Interpreting the ¹³C NMR Spectrum

  • Aromatic Carbons (δ 128.0-140.0): The spectrum will show four distinct signals for the aromatic carbons due to symmetry. The carbons bearing the chlorine atoms (C-2', C-6') and the carbon attached to the pyrrolidine ring (C-1') will be quaternary and appear at the lower field end of the aromatic region.[7]

  • Pyrrolidine Carbons (δ 25.0-65.0): The C2 carbon, bonded to both nitrogen and the aromatic ring, is the most deshielded aliphatic carbon. The C5 carbon, adjacent to the nitrogen, appears next, followed by C3 and C4. The chemical shifts of unsubstituted pyrrolidine are approximately δ 47.1 (C2/C5) and δ 25.8 (C3/C4), providing a baseline for estimating the substituent effects.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Value Predicted Identity Notes
215/217/219 [M]⁺• Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of two chlorine atoms.
214/216/218 [M-H]⁺ Loss of a hydrogen radical.
180/182 [M-Cl]⁺ Loss of a chlorine radical.
146 [C₈H₆Cl]⁺ Fragment corresponding to the dichlorophenylmethyl cation.

| 70 | [C₄H₈N]⁺ | Fragment corresponding to the pyrrolidinyl cation, a common fragmentation for N-substituted pyrrolidines.[9] |

Expertise & Causality: Interpreting the Mass Spectrum

The molecular ion peak is expected at m/z 215, corresponding to the molecular formula C₁₀H₁₁³⁵Cl₂N. The presence of two chlorine atoms will result in a characteristic isotopic cluster at M+2 (m/z 217) and M+4 (m/z 219) due to the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathways are predictable:

  • Alpha-Cleavage: The bond between C2 and the phenyl group can cleave, or more commonly, the C2-C3 bond within the ring can break. The most favorable alpha-cleavage involves the loss of the largest radical, leading to the formation of a stable iminium ion. Cleavage of the C-H bond at C2 is also common.

  • Loss of Substituents: The loss of a chlorine atom (35/37 Da) or HCl (36/38 Da) are characteristic fragmentation pathways for chlorinated compounds.

cluster_mol Molecular Ion cluster_frag1 Fragmentation Pathway 1 cluster_frag2 Fragmentation Pathway 2 mol [C₁₀H₁₁Cl₂N]⁺• m/z 215/217/219 frag1 [C₁₀H₁₀Cl₂N]⁺ m/z 214/216/218 mol->frag1 - H• frag2 [C₄H₈N]⁺ m/z 70 mol->frag2 - C₆H₃Cl₂•

Caption: Predicted Key Fragmentation Pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity
~ 3350 N-H stretch Medium
~ 3060 Aromatic C-H stretch Weak
2960 - 2850 Aliphatic C-H stretch Strong
~ 1600, ~1470 C=C aromatic ring stretch Medium
~ 1100 C-N stretch Medium

| ~ 780 | C-Cl stretch | Strong |

Expertise & Causality: Interpreting the IR Spectrum

  • N-H Stretch: A medium-intensity peak around 3350 cm⁻¹ is characteristic of a secondary amine N-H stretch.[10] This peak can sometimes be broadened by hydrogen bonding.

  • C-H Stretches: The region between 2850 and 3100 cm⁻¹ will be dominated by strong absorptions from the aliphatic C-H bonds of the pyrrolidine ring and weaker absorptions above 3000 cm⁻¹ from the aromatic C-H bonds.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals. Key identifiable peaks include the C-N stretching vibration and the strong absorption from the C-Cl bonds on the aromatic ring, typically found in the 800-750 cm⁻¹ range.[11]

Experimental Protocols

Trustworthiness through Self-Validating Systems: The following are standardized protocols for acquiring high-quality spectroscopic data for compounds like this compound.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum using a spectral width of ~240 ppm. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.[12]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[13]

A Weigh Compound (5-10 mg) B Dissolve in CDCl₃ w/ TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire ¹H & ¹³C Spectra E->F G Process Data (FT, Phase, Calibrate) F->G

Caption: Standard Workflow for NMR Data Acquisition.

Protocol 2: Mass Spectrometry (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

  • Acquisition Parameters: Set the ionization energy to a standard 70 eV. Acquire data over a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Protocol 3: IR Spectroscopy (ATR) Analysis
  • Sample Preparation: If the sample is a solid or oil, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the major absorption peaks corresponding to the functional groups of the molecule.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, MS, and IR spectroscopy. While this guide presents a predictive analysis based on established chemical principles, it provides a robust framework for researchers. The predicted data tables, mechanistic interpretations, and standardized protocols offer a comprehensive resource for the identification, verification, and quality control of this important chemical entity and its derivatives in a research and drug development setting.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 2-(2,6-dichlorophenyl)pyrrolidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough and unambiguous determination of its three-dimensional structure is paramount. This document eschews a rigid, templated approach, instead presenting a logical, field-proven workflow that integrates synthesis, advanced spectroscopic analysis, and crystallographic techniques. The causality behind each experimental choice is detailed, ensuring that the described protocols are not merely instructional but also educational. Every analytical step is designed to be self-validating, providing a network of corroborating evidence that culminates in the unequivocal confirmation of the molecular structure. This guide is grounded in authoritative scientific principles and includes comprehensive references to support key claims and protocols.

Introduction: The Rationale for Structural Verification

The pyrrolidine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. When substituted with a 2,6-dichlorophenyl group, the resulting molecule, this compound, presents a unique combination of steric and electronic properties that warrant investigation for potential pharmacological activity. Before any meaningful biological evaluation can be undertaken, its structure must be rigorously established. This guide outlines the critical steps to achieve this, from targeted synthesis to definitive structural proof.

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of pyrrolidines, a practical and efficient approach for this compound is proposed, drawing from established methodologies for the synthesis of 2-arylpyrrolidines.[2][3][4] The proposed synthesis involves a multi-step sequence starting from commercially available 2,6-dichloroaniline.

Synthetic Pathway A 2,6-Dichloroaniline B 2,6-Dichlorobenzaldehyde A->B Diazotization followed by Sandmeyer Reaction C Intermediate Imine B->C Condensation with 4-chlorobutylamine D This compound C->D Intramolecular Cyclization

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde from 2,6-Dichloroaniline

  • To a stirred solution of 2,6-dichloroaniline (1 eq.) in an aqueous solution of hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of formaldehyde (3 eq.) and a copper(I) catalyst in water.

  • Slowly add the diazonium salt solution to the formaldehyde solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-dichlorobenzaldehyde.

Step 2: Synthesis of this compound

  • To a solution of 2,6-dichlorobenzaldehyde (1 eq.) in a suitable solvent such as toluene, add 4-chlorobutylamine hydrochloride (1.1 eq.) and a mild base (e.g., triethylamine, 1.2 eq.).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the intermediate imine.

  • After the complete formation of the imine (monitored by TLC or GC-MS), allow the reaction to cool to room temperature.

  • The resulting imine will undergo spontaneous intramolecular cyclization to form the desired this compound. The reaction can be facilitated by continuing to stir at room temperature for 24-48 hours.

  • After the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Elucidation

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of the synthesized molecule. This involves Nuclear Magnetic Resonance (NMR) spectroscopy to delineate the carbon-hydrogen framework and Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns.

Spectroscopic Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry A 1D NMR (¹H, ¹³C, DEPT) B 2D NMR (COSY, HSQC, HMBC) A->B Initial Structure Fragments E Proposed Structure B->E Connectivity Map C High-Resolution MS (HRMS) D Tandem MS (MS/MS) C->D Elemental Composition D->E Fragmentation Pattern

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be employed to assign all proton and carbon signals.

3.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the dichlorophenyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35d (J ≈ 8.0 Hz)2HH-3', H-5'Aromatic protons ortho to the pyrrolidine-substituted carbon, deshielded by the electronegative chlorine atoms.
~7.15t (J ≈ 8.0 Hz)1HH-4'Aromatic proton para to the pyrrolidine-substituted carbon.
~4.50t (J ≈ 7.5 Hz)1HH-2Methine proton adjacent to the nitrogen and the aromatic ring, significantly deshielded.
~3.30m1HH-5aPyrrolidine proton adjacent to nitrogen.
~3.10m1HH-5bPyrrolidine proton adjacent to nitrogen.
~2.10m1HH-3aPyrrolidine proton.
~1.95m3HH-3b, H-4a, H-4bOverlapping signals of the remaining pyrrolidine protons.
~1.80br s1HN-HBroad singlet for the amine proton, chemical shift is concentration-dependent.

Note: The assignments for the pyrrolidine protons are tentative and will be confirmed by 2D NMR.

3.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~140.0NegativeC-1'Quaternary aromatic carbon attached to the pyrrolidine ring.
~135.0NegativeC-2', C-6'Quaternary aromatic carbons bearing chlorine atoms.[5][6]
~129.0PositiveC-3', C-5'Aromatic CH carbons.[5]
~128.0PositiveC-4'Aromatic CH carbon.[5]
~65.0PositiveC-2Methine carbon of the pyrrolidine ring attached to the aromatic ring.
~47.0NegativeC-5Methylene carbon of the pyrrolidine ring adjacent to the nitrogen.
~35.0NegativeC-3Methylene carbon of the pyrrolidine ring.
~25.0NegativeC-4Methylene carbon of the pyrrolidine ring.

3.1.3. 2D NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. Key expected correlations include the coupling between the aromatic protons (H-3'/H-4' and H-4'/H-5') and the couplings between the protons on the pyrrolidine ring (H-2 with H-3 protons, H-3 with H-4 protons, and H-4 with H-5 protons).

Caption: Expected key COSY correlations for this compound.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will be used to definitively assign the protonated carbons in the ¹³C NMR spectrum based on the assigned ¹H NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations that will confirm the overall structure include:

    • Correlation from the H-2 proton to the aromatic carbons C-1', C-2', and C-6'.

    • Correlations from the H-5 protons to C-2 and C-4.

    • Correlations from the aromatic protons (H-3', H-4', H-5') to the surrounding aromatic carbons.

HMBC Correlations H2 H-2 C1_prime C-1' H2->C1_prime C2_prime C-2' H2->C2_prime C6_prime C-6' H2->C6_prime H5 H-5 C2 C-2 H5->C2 C4 C-4 H5->C4

Caption: Key expected HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

3.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS will be used to determine the accurate mass of the molecular ion, which will confirm the elemental composition (C₁₀H₁₁Cl₂N). The presence of two chlorine atoms will be evident from the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4 in a ratio of approximately 9:6:1).

3.2.2. Tandem Mass Spectrometry (MS/MS)

MS/MS analysis will be performed to study the fragmentation of the molecular ion. The fragmentation is expected to be initiated by cleavage of the bonds adjacent to the nitrogen atom and within the pyrrolidine ring.[7][8][9]

m/zProposed Fragment
215/217/219[M-H]⁺
180/182[M-Cl]⁺
146[M-C₄H₇N]⁺ (loss of pyrrolidine ring)
70[C₄H₈N]⁺ (pyrrolidinyl cation)

X-ray Crystallography: The Definitive Proof

While spectroscopy provides a detailed picture of the molecule's connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional structure, including stereochemistry if applicable.[10][11][12]

Experimental Protocol: Crystal Growth and Data Collection
  • Crystallization: High-purity this compound will be dissolved in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals of small organic molecules.[13]

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) will be mounted on a goniometer head. X-ray diffraction data will be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data will be processed to determine the unit cell dimensions and space group. The structure will be solved using direct methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

The resulting crystal structure will provide a definitive confirmation of the connectivity established by NMR and MS, and will reveal the precise conformation of the pyrrolidine ring and the orientation of the dichlorophenyl group.

Conclusion

The structural elucidation of this compound requires a systematic and multi-technique approach. The proposed workflow, combining a plausible synthesis with in-depth spectroscopic analysis (1D and 2D NMR, HRMS, and MS/MS) and definitive X-ray crystallography, provides a robust and self-validating pathway to unambiguously determine its molecular structure. This comprehensive characterization is an indispensable prerequisite for any further investigation into the chemical and biological properties of this promising compound.

References

An In-Depth Technical Guide to 2-(2,6-Dichlorophenyl)pyrrolidine (CAS 383127-39-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 383127-39-7, identified as 2-(2,6-dichlorophenyl)pyrrolidine. This document delves into the compound's physicochemical properties, its critical role as a synthetic intermediate in the pharmaceutical sector, and practical considerations for its handling and use. The guide is structured to provide actionable insights for laboratory and process development chemists, with a focus on its application in the synthesis of advanced pharmaceutical agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrrolidine derivative. The presence of a dichlorinated phenyl ring attached to the pyrrolidine core significantly influences its chemical reactivity and physical properties.

PropertyValueSource(s)
CAS Number 383127-39-7[1][2]
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₁Cl₂N[1][2]
Molecular Weight 216.11 g/mol [1][2]
SMILES ClC1=CC=CC(Cl)=C1C1CCCN1[1]
Predicted Boiling Point 269.2 ± 40.0 °C[1]

Core Application as a Synthetic Intermediate

The primary utility of this compound lies in its role as a key building block in the synthesis of complex, biologically active molecules. Its structural features, namely the secondary amine of the pyrrolidine ring and the dichlorophenyl moiety, make it a valuable precursor for creating diverse chemical scaffolds.

A notable application of this compound is in the synthesis of Mevidalen (LY3154207) , a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[3][4][5] Mevidalen has been investigated for its potential in treating neuropsychiatric disorders.[6] The 2-(2,6-dichlorophenyl)acetyl moiety, derived from a related precursor, is a crucial component of the final drug substance, highlighting the importance of this chemical family in its pharmacological activity.[3][4]

The pyrrolidine ring, a common motif in many natural products and pharmaceuticals, offers a versatile scaffold for drug design.[7] The stereochemistry of substituted pyrrolidines can be critical for their biological activity, and thus, the synthesis of enantiomerically pure forms of compounds like this compound is often a key consideration in drug development.[8]

Conceptual Synthetic Workflow

The following diagram illustrates the general role of this compound as a synthetic intermediate.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reaction Synthetic Transformation cluster_final Final Product A Precursors for This compound B This compound (CAS 383127-39-7) A->B Synthesis C Coupling Reaction (e.g., Amide bond formation) B->C Reagent D Advanced Pharmaceutical Intermediate or Active Pharmaceutical Ingredient (API) (e.g., Mevidalen - LY3154207) C->D Product

Caption: General synthetic pathway illustrating the role of this compound.

Synthesis and Characterization

Synthetic Approaches
  • Cyclization Reactions: Intramolecular cyclization of suitably functionalized open-chain precursors is a common strategy.[9]

  • Grignard Reactions: The addition of a Grignard reagent derived from 1,4-dihalobutane to an imine formed from 2,6-dichloroaniline.

  • Reductive Amination: The reaction of a γ-keto acid or ester with an amine, followed by reduction and cyclization.

A plausible synthetic route could involve the reaction of 2,6-dichlorobenzaldehyde with a suitable four-carbon synthon containing a nitrogen source, followed by cyclization and reduction steps.

Characterization

Comprehensive characterization is crucial to confirm the identity and purity of this compound. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the pyrrolidine ring.

    • ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H bond of the secondary amine.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

While specific spectra for CAS 383127-39-7 are not publicly available, researchers can find spectral data for closely related compounds such as other dichlorophenyl-pyrrolidine derivatives or the parent pyrrolidine molecule in various chemical databases.[10][11][12]

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, information from related compounds suggests that it should be handled with care. The parent compound, pyrrolidine, is a flammable and corrosive liquid.[5] Chlorinated aromatic compounds can also present health hazards. Therefore, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Commercial Availability

This compound is available from a number of commercial suppliers of fine chemicals and building blocks for research and development purposes. When sourcing this material, it is important to obtain a certificate of analysis (CoA) to verify its identity and purity.

Conclusion

This compound (CAS 383127-39-7) is a valuable synthetic intermediate with a demonstrated application in the synthesis of the promising pharmaceutical candidate Mevidalen (LY3154207). While detailed information on its biological activity in its own right is scarce, its importance as a building block for drug discovery and development is clear. Researchers and chemists working with this compound should employ standard laboratory safety procedures and utilize comprehensive analytical techniques to ensure the quality and integrity of their synthetic work.

References

The Synthetic Pathway and Strategic Applications of (R)-2-(2,6-Dichlorophenyl)pyrrolidine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold in Modern Chemistry

The pyrrolidine ring is a privileged heterocyclic motif, prominently featured in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its conformational rigidity and the stereogenic centers it can harbor make it an invaluable scaffold in the design of biologically active molecules and in the architecture of asymmetric catalysis.[3] Among the diverse class of pyrrolidine derivatives, 2-arylpyrrolidines have garnered significant attention due to their prevalence in molecules targeting the central nervous system and their utility as ligands and organocatalysts.[4] This guide focuses on a specific, synthetically challenging, and pharmaceutically relevant member of this family: (R)-2-(2,6-dichlorophenyl)pyrrolidine. The strategic placement of the dichloro-substituted phenyl group at the 2-position presents unique synthetic hurdles and imparts specific properties to the molecule, making it a valuable building block for drug discovery and a potential candidate for applications in asymmetric synthesis.

The 2,6-dichlorophenyl moiety is a key structural feature in several pharmacologically active compounds, valued for its ability to influence molecular conformation and metabolic stability. A noteworthy example is Mevidalen (LY3154207), a positive allosteric modulator of the dopamine D1 receptor, which incorporates a 2-(2,6-dichlorophenyl)acetyl group.[5][6][7] While not a direct precursor, the synthesis of such drugs underscores the pharmaceutical industry's interest in the 2,6-dichlorophenyl scaffold. This guide will provide an in-depth exploration of a robust and enantioselective synthetic route to (R)-2-(2,6-dichlorophenyl)pyrrolidine and discuss its potential applications, thereby offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Enantioselective Synthesis: A Modular and Scalable Approach

The asymmetric synthesis of 2-substituted pyrrolidines can be achieved through various methods, including the use of chiral pool starting materials, catalytic asymmetric hydrogenations, and the application of chiral auxiliaries.[8][9] For the synthesis of (R)-2-(2,6-dichlorophenyl)pyrrolidine, a highly effective and versatile strategy involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine. This method is advantageous due to its broad substrate scope, high diastereoselectivity, and the straightforward removal of the chiral auxiliary.[10][11]

The logical workflow for this synthetic approach is outlined below:

Synthesis_Workflow Figure 1: Synthetic Workflow for (R)-2-(2,6-Dichlorophenyl)pyrrolidine cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Intermediates & Product 4-chloro-1-(2,6-dichlorophenyl)butan-1-one 4-chloro-1-(2,6-dichlorophenyl)butan-1-one Condensation Condensation 4-chloro-1-(2,6-dichlorophenyl)butan-1-one->Condensation (R)-2-methylpropane-2-sulfinamide (R)-2-methylpropane-2-sulfinamide (R)-2-methylpropane-2-sulfinamide->Condensation Chiral N-tert-butanesulfinyl imine Chiral N-tert-butanesulfinyl imine Condensation->Chiral N-tert-butanesulfinyl imine Diastereoselective Reduction Diastereoselective Reduction Sulfinamide intermediate Sulfinamide intermediate Diastereoselective Reduction->Sulfinamide intermediate Cyclization Cyclization N-sulfinyl-pyrrolidine N-sulfinyl-pyrrolidine Cyclization->N-sulfinyl-pyrrolidine Deprotection Deprotection (R)-2-(2,6-dichlorophenyl)pyrrolidine (R)-2-(2,6-dichlorophenyl)pyrrolidine Deprotection->(R)-2-(2,6-dichlorophenyl)pyrrolidine Chiral N-tert-butanesulfinyl imine->Diastereoselective Reduction Sulfinamide intermediate->Cyclization N-sulfinyl-pyrrolidine->Deprotection

Caption: A logical workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of (R)-2-(2,6-dichlorophenyl)pyrrolidine, adapted from established procedures for the synthesis of 2-arylpyrrolidines.[10][11]

Step 1: Synthesis of (R,E)-N-(1-(2,6-dichlorophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide

  • To a solution of 4-chloro-1-(2,6-dichlorophenyl)butan-1-one (1.0 eq) in anhydrous THF (0.5 M) is added (R)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Titanium(IV) ethoxide (1.5 eq) is added, and the reaction mixture is heated to reflux for 12 hours.

  • The reaction is monitored by TLC for the disappearance of the ketone.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of brine.

  • The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral N-tert-butanesulfinyl imine.

Step 2: Diastereoselective Reduction and In Situ Cyclization

  • The N-tert-butanesulfinyl imine from the previous step is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an inert atmosphere.

  • A solution of L-Selectride® (1.0 M in THF, 1.5 eq) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours to facilitate the intramolecular cyclization.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product, (R)-N-((R)-2-(2,6-dichlorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide, is used in the next step without further purification.

Step 3: Deprotection to (R)-2-(2,6-dichlorophenyl)pyrrolidine

  • The crude N-sulfinyl-pyrrolidine is dissolved in methanol (0.5 M).

  • A solution of hydrochloric acid in 1,4-dioxane (4.0 M, 3.0 eq) is added, and the mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove the sulfinyl auxiliary byproducts.

  • The aqueous layer is basified to pH > 12 with solid sodium hydroxide.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield (R)-2-(2,6-dichlorophenyl)pyrrolidine.

Step Reactants Reagents Product Typical Yield Key Considerations
1 4-chloro-1-(2,6-dichlorophenyl)butan-1-one, (R)-2-methylpropane-2-sulfinamideTi(OEt)₄, THF(R,E)-N-(1-(2,6-dichlorophenyl)-4-chlorobutylidene)-2-methylpropane-2-sulfinamide85-95%Anhydrous conditions are crucial.
2 Chiral N-tert-butanesulfinyl imineL-Selectride®, THF(R)-N-((R)-2-(2,6-dichlorophenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide>90% (crude)Low temperature is critical for diastereoselectivity.
3 N-sulfinyl-pyrrolidineHCl in dioxane, MeOH(R)-2-(2,6-dichlorophenyl)pyrrolidine80-90%Efficient removal of byproducts is key for purity.

Table 1: Summary of the Synthetic Protocol for (R)-2-(2,6-dichlorophenyl)pyrrolidine.

Strategic Applications in Drug Discovery and Asymmetric Catalysis

The intrinsic structural features of (R)-2-(2,6-dichlorophenyl)pyrrolidine make it a highly attractive building block for medicinal chemistry and a promising candidate for applications in asymmetric synthesis.

A Core Scaffold for Bioactive Molecules

The pyrrolidine nucleus is a cornerstone in drug design, with its derivatives exhibiting a wide spectrum of biological activities.[2] The introduction of a 2,6-dichlorophenyl group can significantly enhance the pharmacological profile of a molecule by:

  • Modulating Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Inducing Conformational Constraints: The bulky ortho-substituents on the phenyl ring restrict its rotation, leading to a more defined three-dimensional structure. This conformational rigidity can enhance binding affinity and selectivity for a biological target.

  • Blocking Metabolic Pathways: The chlorine atoms can block sites of potential metabolic oxidation, thereby increasing the in vivo half-life of the drug.

The synthesis of Mevidalen (LY3154207), which features a 2-(2,6-dichlorophenyl)acetyl moiety, highlights the value of this substitution pattern in the development of CNS-active agents.[5] (R)-2-(2,6-dichlorophenyl)pyrrolidine serves as a chiral scaffold onto which further complexity can be built, enabling the exploration of novel chemical space in the search for new therapeutics.

Potential as a Chiral Auxiliary and Organocatalyst

Chiral pyrrolidine derivatives are widely employed as chiral auxiliaries and organocatalysts in asymmetric synthesis.[4][12] Although specific applications of (R)-2-(2,6-dichlorophenyl)pyrrolidine in these roles are not yet extensively documented in the literature, its structural characteristics suggest significant potential.

The logical framework for its application as an organocatalyst in a representative asymmetric Michael addition is depicted below:

Organocatalysis_Workflow Figure 2: Proposed Organocatalytic Cycle cluster_0 Catalyst & Substrates cluster_1 Catalytic Cycle cluster_2 Product & Catalyst Regeneration Catalyst (R)-2-(2,6-dichlorophenyl)pyrrolidine Enamine Formation Enamine Formation Catalyst->Enamine Formation Aldehyde Aldehyde Aldehyde->Enamine Formation Nitroalkene Nitroalkene Michael Addition Michael Addition Nitroalkene->Michael Addition Enamine Formation->Michael Addition Iminium Hydrolysis Iminium Hydrolysis Michael Addition->Iminium Hydrolysis Chiral Product Chiral Product Iminium Hydrolysis->Chiral Product Catalyst_Regen Catalyst Regeneration Iminium Hydrolysis->Catalyst_Regen

Caption: A proposed catalytic cycle for an asymmetric Michael addition.

As a chiral auxiliary , the pyrrolidine can be appended to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric bulk of the 2,6-dichlorophenyl group would be expected to provide excellent facial shielding, leading to high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered.

As an organocatalyst , (R)-2-(2,6-dichlorophenyl)pyrrolidine can catalyze a variety of asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions. The secondary amine of the pyrrolidine ring can react with a carbonyl compound to form a chiral enamine or iminium ion intermediate, which then undergoes a stereoselective reaction with a nucleophile or electrophile. The 2,6-dichlorophenyl substituent would play a crucial role in creating a well-defined chiral environment around the reactive intermediate, thereby controlling the stereochemical outcome of the reaction.

Conclusion: A Versatile Building Block with Significant Potential

(R)-2-(2,6-dichlorophenyl)pyrrolidine is a valuable chiral building block with significant potential in both medicinal chemistry and asymmetric synthesis. The enantioselective synthetic route detailed in this guide, based on the diastereoselective addition to a chiral N-tert-butanesulfinyl imine, provides a reliable and scalable method for its preparation. The unique structural features imparted by the 2,6-dichlorophenyl group make this pyrrolidine derivative a compelling scaffold for the design of novel therapeutic agents with improved pharmacological properties. Furthermore, its potential as a chiral auxiliary and organocatalyst warrants further investigation and opens up new avenues for the development of efficient asymmetric transformations. This guide serves as a foundational resource for researchers seeking to explore the synthesis and applications of this promising chiral molecule.

References

An In-Depth Technical Guide to the Synthesis and Application of (S)-2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved pharmaceuticals and biologically active natural products.[1][2][3] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets. When substituted at the 2-position with an aryl group, the resulting chiral 2-arylpyrrolidine motif becomes a privileged structure, combining the favorable pharmacokinetic properties of the pyrrolidine core with the diverse interaction potential of an aromatic substituent.

This guide focuses on a specific, synthetically challenging member of this class: (S)-2-(2,6-Dichlorophenyl)pyrrolidine . The presence of a stereocenter adjacent to a sterically hindered dichlorophenyl group makes its enantioselective synthesis a notable challenge, requiring advanced chemical or biocatalytic strategies. This molecule serves as a valuable building block for drug discovery, embodying key structural features sought after by medicinal chemists. We will explore the cutting-edge methodologies for its stereocontrolled synthesis and discuss its relevance and application within the broader context of pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound is presented below.

PropertyValue
IUPAC Name (2S)-2-(2,6-dichlorophenyl)pyrrolidine
CAS Number 383127-39-7 (for racemic)
Molecular Formula C₁₀H₁₁Cl₂N
Molecular Weight 216.11 g/mol
Appearance (Expected) Off-white to yellow solid or oil
pKa (Predicted) 8.91 ± 0.10

Asymmetric Synthesis Strategies

The primary challenge in synthesizing (S)-2-(2,6-Dichlorophenyl)pyrrolidine lies in controlling the absolute stereochemistry at the C2 position. Modern synthetic chemistry offers several powerful solutions, with biocatalysis emerging as a particularly efficient and selective approach.

Synthesis_Strategies cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methods cluster_product Final Product start_ketone 4-Chloro-1-(2,6-dichlorophenyl)butan-1-one transaminase Transaminase (TA) Triggered Cyclization start_ketone->transaminase Biocatalytic Reductive Amination start_pyrroline 2-(2,6-Dichlorophenyl)-Δ¹-pyrroline ired Imine Reductase (IRED) Asymmetric Reduction start_pyrroline->ired Biocatalytic Reduction chiral_aux Chemical Synthesis (Chiral Auxiliary) start_pyrroline->chiral_aux Diastereoselective Reduction final_product (S)-2-(2,6-Dichlorophenyl)pyrrolidine transaminase->final_product ired->final_product chiral_aux->final_product

Caption: Key asymmetric strategies for the synthesis of (S)-2-(2,6-dichlorophenyl)pyrrolidine.

Biocatalytic Asymmetric Reduction with Imine Reductases (IREDs)

This is arguably the most elegant and efficient method for accessing the target molecule. Imine reductases are enzymes that catalyze the stereoselective reduction of C=N bonds, including cyclic imines (or their tautomeric enamines), using a nicotinamide cofactor (NAD(P)H) as the hydride source.

Causality of Experimental Choice: The power of this approach lies in the enzyme's active site, which is exquisitely shaped to bind the substrate in a specific orientation relative to the hydride donor. This pre-organization dictates the facial selectivity of the hydride attack on the imine carbon, resulting in the formation of one enantiomer with very high fidelity. By screening a library of naturally occurring or engineered IREDs, one can identify enzymes that produce the (S)-enantiomer and others that produce the (R)-enantiomer, providing stereocomplementary access to the product.[4][5]

The workflow involves:

  • Substrate Synthesis: The precursor, 2-(2,6-Dichlorophenyl)-Δ¹-pyrroline, is synthesized via standard chemical methods, such as the condensation of 4-aminobutanal with 2,6-dichlorobenzaldehyde followed by cyclization.

  • Bioreduction: The pyrroline substrate is incubated with a whole-cell system (e.g., E. coli) expressing the desired (S)-selective IRED, a cofactor regeneration system (often a glucose/glucose dehydrogenase system), and buffer.

  • High Enantioselectivity: This method routinely achieves excellent enantiomeric excess (>99% ee) and good yields (60-80%), even with sterically hindered substrates like the 2,6-dichlorophenyl derivative.[4]

Transaminase (TA)-Triggered Asymmetric Cyclization

Another powerful biocatalytic strategy employs transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone.[6]

Mechanism and Rationale: The process starts with a commercially available ω-chloroketone, in this case, 4-chloro-1-(2,6-dichlorophenyl)butan-1-one.

  • The (S)-selective transaminase converts the prochiral ketone into a chiral amine with high enantiopurity.

  • The resulting intermediate, (S)-4-chloro-1-(2,6-dichlorophenyl)butan-1-amine, contains both an amine nucleophile and an alkyl chloride electrophile.

  • Under the reaction conditions (typically aqueous buffer, pH 8), the molecule undergoes a spontaneous intramolecular Sɴ2 cyclization, where the newly formed chiral amine displaces the chloride to form the pyrrolidine ring.[6]

This one-pot, chemoenzymatic cascade is highly efficient and avoids the handling of unstable pyrroline intermediates. As with IREDs, both (R)- and (S)-selective TAs are available, allowing access to either enantiomer of the final product.[6]

Detailed Experimental Protocol: IRED-Mediated Asymmetric Reduction

This protocol is a representative example based on established methodologies for the biocatalytic reduction of 2-aryl-pyrrolines.[4][5]

Protocol_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Workup & Analysis node1 Culture E. coli expressing (S)-selective IRED node2 Harvest & resuspend cells in phosphate buffer node1->node2 node3 Combine cell suspension, pyrroline substrate (10 mM), glucose (100 mM), GDH, NADP+ node2->node3 node4 Incubate at 30°C, 200 rpm for 24 hours node3->node4 node5 Adjust pH to >10 Extract with EtOAc node4->node5 node6 Dry organic layer (Na₂SO₄) Concentrate in vacuo node5->node6 node7 Analyze purity (GC/LCMS) & ee (Chiral HPLC) node6->node7

Caption: Experimental workflow for the biocatalytic synthesis of (S)-2-(2,6-dichlorophenyl)pyrrolidine.

Materials:

  • 2-(2,6-Dichlorophenyl)-Δ¹-pyrroline

  • E. coli whole cells expressing an (S)-selective imine reductase (e.g., ScIR or SvIR variants)[4]

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (catalytic amount)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a reaction vessel, suspend the E. coli cells (e.g., 50 mg/mL wet cell weight) in the phosphate buffer.

  • Cofactor Regeneration: Add D-glucose (to a final concentration of 100 mM), glucose dehydrogenase (e.g., 1 mg/mL), and NADP⁺ (e.g., 1 mM).

  • Substrate Addition: Add the 2-(2,6-Dichlorophenyl)-Δ¹-pyrroline substrate (e.g., to a final concentration of 10 mM), typically dissolved in a minimal amount of a co-solvent like DMSO if needed.

  • Incubation: Seal the vessel and incubate at 30°C with agitation (e.g., 200 rpm) for 24 hours. Monitor the reaction progress by GC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Basify the aqueous solution to pH > 10 with 1M NaOH.

  • Extraction: Extract the product with ethyl acetate (3 x 1 volume).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Analysis: Purify the product by flash column chromatography if necessary. Confirm the identity and purity by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.

Applications in Drug Discovery and Medicinal Chemistry

The 2-arylpyrrolidine scaffold is a cornerstone in modern drug design. However, it is crucial to address a common point of confusion regarding (S)-2-(2,6-Dichlorophenyl)pyrrolidine and its relation to certain advanced clinical candidates.

Clarification: Role in the Dopamine D1 PAM LY3154207

The potent, orally available Dopamine D1 Positive Allosteric Modulator (PAM) LY3154207 has the chemical name 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one.[7][8][9]

Analysis of this name reveals that the molecule is constructed by forming an amide bond between 2-(2,6-dichlorophenyl)acetic acid and a complex chiral isoquinoline amine. It does not contain the (S)-2-(2,6-Dichlorophenyl)pyrrolidine ring system.

Structure_Clarification cluster_topic Topic Molecule cluster_drug Drug LY3154207 cluster_precursors Key Structural Motifs in LY3154207 topic_mol (S)-2-(2,6-Dichlorophenyl)pyrrolidine drug_mol LY3154207 topic_mol->drug_mol Structurally Related, NOT a Precursor acid 2-(2,6-Dichlorophenyl) acetic acid acid->drug_mol forms amide with isoquinoline Chiral Isoquinoline Amine isoquinoline->drug_mol forms amide with

Caption: Structural relationship between the topic molecule and the drug LY3154207.

This distinction is critical for researchers. While both molecules share the sterically hindered 2,6-dichlorophenyl motif—a group often used in medicinal chemistry to modulate metabolism or enforce a specific conformation—the core scaffolds are different. The value of (S)-2-(2,6-Dichlorophenyl)pyrrolidine lies in its potential as a building block for other novel chemical entities that can benefit from its unique 3D structure.

General Utility as a Chiral Building Block

The true value of (S)-2-(2,6-Dichlorophenyl)pyrrolidine is as a versatile chiral intermediate. The secondary amine of the pyrrolidine ring can be readily functionalized to introduce a wide range of substituents, allowing chemists to build molecular complexity and explore structure-activity relationships (SAR). For example, it could be acylated, alkylated, or used in reductive aminations to connect to other molecular fragments, making it a valuable starting point for the synthesis of new libraries of potential drug candidates. Its structural motif is relevant to inhibitors of various enzyme classes and receptor ligands where a specific three-dimensional arrangement of aryl and amino groups is required for activity.[10]

Conclusion

(S)-2-(2,6-Dichlorophenyl)pyrrolidine represents a valuable, high-purity chiral building block for the synthesis of novel chemical entities. While its direct application in prominent clinical candidates like LY3154207 is a misconception, the underlying structural motifs are of clear interest to medicinal chemists. The development of powerful and highly selective biocatalytic methods, particularly using imine reductases and transaminases, has made the synthesis of this and related chiral 2-arylpyrrolidines more practical and scalable than ever before.[4][6] These enzymatic routes provide access to enantiopure materials under mild, environmentally friendly conditions, empowering researchers in their quest to design and develop the next generation of therapeutics.

References

An In-depth Technical Guide to the 2-(2,6-Dichlorophenyl)pyrrolidine Scaffold: From Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 2-(2,6-dichlorophenyl)pyrrolidine moiety, a pivotal chemical scaffold in modern drug discovery. We will explore its rational design, synthesis, and multifaceted applications, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and the principles of designing robust, self-validating research protocols.

The Strategic Rise of Privileged Scaffolds: The Case for Pyrrolidine

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as versatile templates for drug design.[1] The five-membered nitrogen heterocycle, pyrrolidine, is a quintessential example of such a scaffold.[2][3][4] Its prevalence in over 20 FDA-approved drugs and numerous natural products is a testament to its utility.[5]

The power of the pyrrolidine ring stems from several key physicochemical properties:

  • Three-Dimensionality: The sp³-hybridized carbon atoms of the saturated ring allow for a non-planar conformation, enabling a deeper and more precise exploration of the three-dimensional space within a target's binding pocket. This contrasts with flat, aromatic systems.[6][7]

  • Stereochemical Richness: The potential for multiple stereogenic centers provides a rich ground for generating stereoisomers, where subtle changes in the spatial orientation of substituents can dramatically alter biological activity and selectivity.[6][7]

  • Physicochemical Modulation: The nitrogen atom acts as a key hydrogen bond acceptor and provides a convenient handle for chemical modification, allowing for fine-tuning of properties like solubility, polarity, and basicity.

The strategic incorporation of an aryl group, specifically the 2,6-dichlorophenyl moiety, onto this privileged core represents a significant leap in rational drug design. The dichlorophenyl group is not merely a bulky substituent; it is a carefully chosen functional component that imparts critical properties:

  • Metabolic Stability: The chlorine atoms at the ortho positions sterically hinder the phenyl ring, protecting it from metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.

  • Enhanced Binding Affinity: The electron-withdrawing nature of the chlorine atoms can influence the electronics of the entire molecule. Furthermore, these halogens can participate in specific, high-affinity interactions such as halogen bonding with protein residues in the target binding site.

  • Lipophilicity Control: The phenyl group increases lipophilicity, which can be crucial for cell membrane permeability and reaching intracellular targets.

The fusion of the versatile pyrrolidine ring with the stabilizing and affinity-enhancing 2,6-dichlorophenyl group has created a powerful scaffold for developing potent and selective therapeutic agents across diverse target classes.

Synthetic Pathways to the Core Scaffold and its Analogs

The construction of the this compound scaffold is accessible through established synthetic organic chemistry routes. A common and effective strategy involves the [3+2]-cycloaddition reaction between an azomethine ylide and an electron-deficient alkene. This method allows for the controlled formation of the five-membered ring with predictable stereochemistry.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent derivatization of the scaffold, a crucial step in building a compound library for screening.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_derivatization Library Generation cluster_final Final Products SM1 2,6-Dichlorobenzaldehyde R1 Formation of Azomethine Ylide SM1->R1 Condensation SM2 Amino Acid Ester (e.g., Methyl Sarcosinate) SM2->R1 Condensation SM3 Alkene Dipolarophile R2 [3+2] Cycloaddition SM3->R2 R1->R2 Core This compound Core Scaffold R2->Core Ring Formation D1 N-Alkylation / N-Arylation Core->D1 Derivatization Reactions D2 Acylation Core->D2 Derivatization Reactions D3 Reductive Amination Core->D3 Derivatization Reactions FP Diverse Compound Library D1->FP D2->FP D3->FP

Caption: Generalized workflow for synthesis and derivatization.

Exemplary Protocol: Synthesis of a this compound Derivative

This protocol is a representative example and must be adapted and optimized based on the specific target molecule and available laboratory equipment.

Objective: To synthesize a representative N-acylated this compound derivative.

Step 1: Formation of the Pyrrolidine Core

  • Rationale: This step constructs the core heterocyclic ring via cycloaddition.

  • Procedure:

    • To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) and methyl sarcosinate (1.1 eq) in anhydrous toluene, add a catalytic amount of acetic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the formation of the intermediate imine.

    • After cooling, add the alkene dipolarophile (e.g., methyl acrylate, 1.2 eq).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, concentrate under reduced pressure, and purify the resulting pyrrolidine ester by column chromatography.

Step 2: Saponification of the Ester

  • Rationale: The ester is converted to a carboxylic acid to facilitate amide coupling.

  • Procedure:

    • Dissolve the purified pyrrolidine ester from Step 1 in a mixture of THF/Methanol/Water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Acidify the mixture with 1N HCl to pH ~3-4 and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.

Step 3: Amide Coupling

  • Rationale: This is a key derivatization step, coupling the core scaffold to another molecule via a stable amide bond.

  • Procedure:

    • Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir for 10 minutes, then add the desired amine (1.1 eq).

    • Allow the reaction to proceed at room temperature for 6-18 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or preparative HPLC.

Step 4: Product Characterization (Self-Validation)

  • Rationale: Rigorous characterization ensures the identity and purity of the synthesized compound.

  • Procedure:

    • Obtain ¹H NMR, ¹³C NMR spectra to confirm the chemical structure.

    • Use High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and molecular formula.

    • Determine purity using HPLC, aiming for >95% for biological assays.

Pharmacological Versatility: A Scaffold for Diverse Targets

The true power of the this compound scaffold is demonstrated by its successful application in developing modulators for a wide array of biological targets.

Src Kinase Inhibition in Oncology

Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Its overactivity is implicated in many cancers. Researchers identified a potent, orally active Src kinase inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[8][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, which incorporates a derivatized pyrrolidine.[9] While the core in this specific molecule is not directly this compound, the presence of both moieties in a successful drug candidate highlights their combined value. The pyrrolidine group often serves to improve solubility and pharmacokinetic properties.

Positive Allosteric Modulation of the Dopamine D1 Receptor

The dopamine D1 receptor is a key target for treating cognitive disorders. However, developing direct (orthosteric) agonists has been challenging due to issues like poor bioavailability and the development of tolerance (tachyphylaxis). A groundbreaking alternative is the use of Positive Allosteric Modulators (PAMs), which bind to a different site on the receptor and enhance the effect of the natural ligand, dopamine.

Case Study: LY3154207 A significant breakthrough in this area is the discovery of LY3154207, a potent and selective D1 PAM built upon the 2-(2,6-dichlorophenyl)acetyl-dihydroisoquinoline core.[11] This molecule showcases the scaffold's ability to create compounds with a nuanced pharmacological profile, avoiding the bell-shaped dose-response curves and tachyphylaxis seen with orthosteric agonists.[11] LY3154207 has advanced to Phase 2 clinical trials for Lewy body dementia, demonstrating the clinical potential of this chemical class.[11]

The following diagram illustrates the concept of orthosteric versus allosteric modulation.

G cluster_ortho Orthosteric Agonism cluster_allo Positive Allosteric Modulation (PAM) Receptor_O D1 Receptor Orthosteric Site Allosteric Site Output_O Signal (Tachyphylaxis Risk) Receptor_O->Output_O Direct Activation Agonist Orthosteric Agonist Agonist->Receptor_O:f1 Binds & Activates Receptor_A D1 Receptor Orthosteric Site Allosteric Site Output_A Potentiated Signal (Physiological) Receptor_A->Output_A Enhanced Activation Dopamine Dopamine Dopamine->Receptor_A:f1 Binds PAM PAM (e.g., LY3154207) PAM->Receptor_A:f2 Binds & Enhances

Caption: Orthosteric vs. Allosteric Receptor Modulation.

Modulation of Sigma Receptors

Sigma receptors are a unique class of proteins implicated in various neurological processes and cancer biology. The 2-(dichlorophenyl)pyrrolidine scaffold has been incorporated into ligands designed to probe these receptors. For example, studies on conformationally restricted derivatives of ethylenediamines have shown that steric factors and the orientation of nitrogen lone pairs, influenced by the pyrrolidine ring, play a major role in sigma receptor binding affinity.[8]

Compound ClassModificationTargetKey FindingReference
DihydroisoquinolineN-acylation with 2-(2,6-dichlorophenyl)acetic acidDopamine D1 ReceptorPotent and selective PAM (LY3154207) with oral availability and no tachyphylaxis.[11]
EthylenediaminesIncorporation of pyrrolidine and dichlorophenyl moietiesSigma ReceptorsNitrogen lone pair orientation and steric factors are critical for high-affinity binding.[8]
Pyrrolidine CarboxamidesAcylation with 2-(2,6-dichlorophenyl)acetyl groupFAAH EnzymeDevelopment of peripheral-selective FAAH inhibitors (e.g., JD5037).[12]
Piperidinyl AcetamidesN-(2,6-dichlorophenyl)acetamideSodium ChannelsLidocaine analogue (LIA) with anesthetic activity but without seizure side effects.[13][14]

A Self-Validating Protocol: In Vitro Enzyme Inhibition Assay

To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems. This example describes a typical fluorescence-based assay to determine the IC₅₀ of a compound against an enzyme like Fatty Acid Amide Hydrolase (FAAH), a target for which this compound derivatives have been developed.[12]

Experimental Workflow

G Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound) Plate 2. Plate Mapping (Blanks, Controls, Test Wells) Prep->Plate Dispense 3. Compound Dispensing (Serial Dilution) Plate->Dispense Incubate1 4. Pre-incubation (Enzyme + Inhibitor) Dispense->Incubate1 Initiate 5. Reaction Initiation (Add Substrate) Incubate1->Initiate Incubate2 6. Reaction Incubation (Controlled Time & Temp) Initiate->Incubate2 Read 7. Read Fluorescence (Plate Reader) Incubate2->Read Analyze 8. Data Analysis (Normalization, Curve Fitting, IC50 Calculation) Read->Analyze

Caption: Workflow for an in vitro enzyme inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4) with 0.1% BSA. Causality: The buffer maintains physiological pH for optimal enzyme activity. BSA prevents non-specific binding of the compound to plate wells.

  • Enzyme: Recombinant human FAAH.

  • Substrate: A fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide). Causality: Enzyme activity cleaves the substrate, releasing a fluorescent product that can be quantified.

  • Test Compound: this compound derivative, serially diluted in DMSO.

  • Positive Control: A known FAAH inhibitor (e.g., URB597). Trustworthiness: Ensures the assay is working correctly and provides a benchmark for potency.

  • Plate: 384-well, black, flat-bottom plate. Causality: Black plates minimize background fluorescence and well-to-well crosstalk.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) into the assay plate wells. Include "no inhibitor" (0% inhibition, DMSO only) and "positive control" (100% inhibition) wells.

  • Enzyme Addition: Add enzyme solution diluted in assay buffer to all wells except the blank (buffer only).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. Causality: This allows the test compound to bind to the enzyme before the substrate is introduced, ensuring measurement of true inhibition.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37 °C). Read the fluorescence intensity every minute for 30 minutes at the excitation/emission wavelengths specific to the fluorophore. Causality: A kinetic read allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity and is less prone to artifacts like substrate depletion.

  • Data Analysis (Self-Validation):

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_test - Rate_blank) / (Rate_DMSO - Rate_blank)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Z'-factor for the assay plate using the 0% and 100% inhibition controls. A Z' > 0.5 indicates a robust and reliable assay.

Conclusion and Future Horizons

The this compound scaffold is a premier example of rational drug design. Its journey from a conceptual building block to a core component of clinical candidates like LY3154207 underscores the power of combining a privileged heterocyclic core with strategic functionalization. The scaffold's inherent three-dimensionality, coupled with the metabolic stability and binding potential conferred by the dichlorophenyl group, provides a robust platform for tackling complex biological targets.

Future research will likely focus on exploring novel stereoisomers, expanding the range of substitutions on both the pyrrolidine and phenyl rings, and applying this versatile scaffold to new and challenging therapeutic areas, from neurodegeneration to infectious diseases. For medicinal chemists and drug developers, the this compound scaffold remains a highly valuable and promising tool in the quest for novel therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dichlorophenylpyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dichlorophenylpyrrolidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous biologically active agents. Its unique combination of a rigid dichlorinated aromatic ring and a flexible, chiral pyrrolidine moiety allows for precise three-dimensional orientation of pharmacophoric features, making it a valuable building block in drug discovery. This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of dichlorophenylpyrrolidines, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the structural nuances, synthesis strategies, analytical characterization, and structure-activity relationships that define this important class of compounds.

Molecular Structure and Stereochemistry

The dichlorophenylpyrrolidine framework consists of a pyrrolidine ring attached to a dichlorinated phenyl ring. The versatility of this scaffold arises from the multiple points of variation:

  • Position of the Pyrrolidine Ring: The pyrrolidine can be attached to the phenyl ring at the C2, C3, or N1 position.

  • Substitution Pattern of the Dichloro Group: The two chlorine atoms can be arranged in six different patterns on the phenyl ring (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro).

  • Chirality: When the pyrrolidine is attached at C2 or C3, the point of attachment is a stereocenter, leading to (R) and (S) enantiomers which can exhibit profoundly different biological activities.

These variations give rise to a large number of possible isomers, each with a unique physicochemical and pharmacological profile.

G cluster_isomers Key Isomeric Variations of Dichlorophenylpyrrolidines Parent Dichlorophenyl-pyrrolidine Positional Positional Isomers (Attachment Point) Parent->Positional Substitution Substitution Isomers (Cl Pattern) Parent->Substitution Stereo Stereoisomers (Chirality) Parent->Stereo C2_Sub C2_Sub Positional->C2_Sub 2-Substituted C3_Sub C3_Sub Positional->C3_Sub 3-Substituted N1_Sub N1_Sub Positional->N1_Sub N-Substituted Cl_23 Cl_23 Substitution->Cl_23 2,3-dichloro Cl_24 Cl_24 Substitution->Cl_24 2,4-dichloro Cl_34 Cl_34 Substitution->Cl_34 3,4-dichloro Cl_etc Cl_etc Substitution->Cl_etc ...etc R_Enan R_Enan Stereo->R_Enan (R)-enantiomer S_Enan S_Enan Stereo->S_Enan (S)-enantiomer

Caption: Isomeric diversity in the dichlorophenylpyrrolidine scaffold.

Physicochemical Properties

The physicochemical properties of dichlorophenylpyrrolidines are heavily influenced by the specific substitution pattern and stereochemistry. The dichlorophenyl group imparts significant lipophilicity (increasing the LogP value), while the pyrrolidine ring, being a secondary amine, provides a basic center (pKa ~11 for the conjugate acid of pyrrolidine) and a hydrogen bond donor/acceptor site.[1] These properties are critical for solubility, membrane permeability, and receptor interactions.[2]

Due to the vast number of isomers, comprehensive experimental data is not consolidated in a single source. The following table presents a combination of computed data from public databases and experimental data extracted from the literature for representative examples.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)LogP (calc.)pKa (calc., strongest basic)Source(s)
(2R)-2-(3,5-Dichlorophenyl)pyrrolidine216.10N/A3.19.9[3]
2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride252.57N/A3.5 (free base)9.8 (free base)[4]
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride252.57N/A3.2 (free base)10.1 (free base)[5]
1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione288.12N/A1.8N/APubChem

Synthesis and Reactivity

Key Synthetic Strategies

The construction of the dichlorophenylpyrrolidine core can be achieved through several robust synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

1. Reductive Amination of ω-Halo Ketones: This is a highly effective and common method for synthesizing 2-substituted pyrrolidines. The synthesis begins with a Friedel-Crafts acylation to produce an ω-chloro- or ω-bromo-ketone. This intermediate then undergoes a biocatalytic asymmetric reductive amination, often using a transaminase enzyme, which simultaneously introduces the amine and triggers an intramolecular cyclization to form the pyrrolidine ring with high enantioselectivity.

G start 1,2-Dichlorobenzene + 4-Chlorobutyryl chloride ketone 4-Chloro-1-(3,4-dichlorophenyl)butan-1-one (ω-Halo Ketone) start->ketone AlCl3 (Friedel-Crafts) amination Asymmetric Reductive Amination ketone->amination Transaminase (ATA) + Amine Source cyclization Intramolecular Cyclization (SN2) amination->cyclization Spontaneous product (S)-2-(3,4-Dichlorophenyl)pyrrolidine cyclization->product

Caption: Reductive amination pathway for chiral pyrrolidine synthesis.

2. 1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (typically an alkene). The azomethine ylide is often generated in situ from the condensation of an α-amino acid with an aldehyde. This method allows for the construction of highly substituted pyrrolidine rings with excellent stereocontrol.

Chemical Stability and Reactivity

Dichlorophenylpyrrolidines are generally stable compounds. The dichlorophenyl group is chemically robust and resistant to many transformations due to the deactivating effect of the chlorine atoms. The pyrrolidine ring exhibits reactivity typical of a secondary amine:

  • N-Alkylation/N-Acylation: The nitrogen atom is nucleophilic and readily undergoes alkylation, acylation, and sulfonylation reactions. This is a common strategy for elaborating the core scaffold in drug development.

  • Basicity: The nitrogen lone pair makes the molecule basic, allowing for the formation of hydrochloride or other salts, which often improves crystallinity and aqueous solubility for pharmaceutical applications.

Forced Degradation Profile: To ensure the stability of a drug candidate, forced degradation studies are performed under harsh conditions as mandated by ICH guidelines.[6][7][8] A typical protocol involves exposing the compound to:

  • Acidic/Basic Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., 80°C in the solid state.

  • Photostability: Exposure to UV/Vis light.

The dichlorophenyl moiety is generally stable under these conditions, with degradation, if any, more likely to occur on the pyrrolidine ring or other substituents.[9]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of dichlorophenylpyrrolidines.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • ¹H NMR: Protons on the pyrrolidine ring typically appear in the aliphatic region (δ 1.5-4.0 ppm). The protons on the dichlorophenyl ring appear in the aromatic region (δ 7.0-7.6 ppm), with a splitting pattern characteristic of the substitution pattern.

    • ¹³C NMR: The pyrrolidine carbons resonate between δ 25-60 ppm, while the aromatic carbons appear between δ 120-140 ppm.

  • Mass Spectrometry (MS): Provides accurate molecular weight information. The presence of two chlorine atoms gives a characteristic isotopic pattern (M, M+2, M+4) that is a powerful diagnostic tool.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The N-H stretch of the secondary amine typically appears as a moderate peak around 3300-3500 cm⁻¹.

Chromatographic Methods

Due to the chirality of many dichlorophenylpyrrolidines, chiral chromatography is the most critical analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating enantiomers and determining enantiomeric excess (e.e.). The choice of chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice and show broad applicability for separating a wide range of chiral compounds, including substituted pyrrolidines.

G cluster_workflow Chiral HPLC Analysis Workflow sample Racemic Dichlorophenyl- pyrrolidine Sample injection Inject onto HPLC System sample->injection separation Chiral Stationary Phase (e.g., Polysaccharide CSP) injection->separation detection UV Detector separation->detection result Chromatogram: Two Resolved Peaks (R and S enantiomers) detection->result quant Calculate Area % to Determine e.e. result->quant

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Pharmacological Profile and Structure-Activity Relationships (SAR)

Dichlorophenylpyrrolidines are prevalent in neuropharmacology, with many derivatives showing high affinity for various receptors and transporters in the central nervous system (CNS).

Opioid Receptor Agonism

A significant body of research has focused on 2-(3,4-dichlorophenyl)acetamide derivatives bearing a pyrrolidine moiety. These compounds have been identified as potent and selective kappa-opioid receptor (KOR) agonists.[3][8]

  • Key SAR Insights:

    • The 3,4-dichlorophenyl group is often optimal for KOR affinity and potency.

    • An N-methyl acetamide linker is a common feature in highly active compounds.

    • The stereochemistry of the ethyl linker connecting the pyrrolidine and the acetamide is critical. For example, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide was found to be exceptionally potent.[8]

    • The pyrrolidine ring is believed to occupy a specific hydrophobic pocket in the KOR binding site.

Sigma Receptor Ligands

Other isomers and derivatives have been developed as high-affinity ligands for sigma (σ) receptors. For instance, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine was used as a parent structure to explore the conformational requirements of the sigma receptor binding site.[4] These studies help to map the pharmacophore and guide the design of selective ligands for potential therapeutic use in neuropsychiatric disorders.

Experimental Protocols

Protocol: Synthesis of (S)-2-(3,4-Dichlorophenyl)pyrrolidine via Asymmetric Reductive Amination

This protocol is a representative example based on established methodologies.[6]

  • Preparation of Starting Material: To a solution of 1,2-dichlorobenzene (1.0 eq) and 4-chlorobutyryl chloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) (1.2 eq) portion-wise. Stir the reaction at room temperature for 4 hours. Quench the reaction by slowly pouring it onto ice, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-chloro-1-(3,4-dichlorophenyl)butan-1-one.

  • Biocatalytic Reductive Amination: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), add the ω-halo ketone (1.0 eq), an amine donor (e.g., isopropylamine, 10 eq), pyridoxal 5'-phosphate (PLP) cofactor (1 mM), and a suitable (S)-selective transaminase (ATA).

  • Cyclization: Stir the reaction mixture at 30-40 °C for 24-48 hours. The enzyme will catalyze the formation of the chiral amine, which will spontaneously undergo intramolecular nucleophilic substitution to displace the chloride and form the pyrrolidine ring.

  • Workup and Purification: Adjust the pH of the reaction mixture to >11 with NaOH. Extract the product with an organic solvent like methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched product.

Protocol: Chiral HPLC Analysis

This protocol provides a general starting point for method development.

  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Chiral Column: Polysaccharide-based CSP, e.g., CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting condition is 90:10 (v/v) Hexane:IPA. For basic compounds like pyrrolidines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the dichlorophenyl ring absorbs, typically around 220-230 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomeric peaks. Optimize the mobile phase composition (i.e., the percentage of alcohol modifier) to achieve baseline separation (Resolution > 1.5).

Conclusion

Dichlorophenylpyrrolidines represent a structurally rich and pharmacologically significant class of molecules. Their synthesis, while requiring careful control of stereochemistry, is accessible through modern catalytic methods. A thorough understanding of their physicochemical properties, reactivity, and analytical behavior is crucial for any researcher working in this area. The insights gained from SAR studies continue to drive the development of new chemical entities with improved potency and selectivity, highlighting the enduring importance of this scaffold in the pursuit of novel therapeutics for CNS disorders and beyond.

References

theoretical and computational studies of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(2,6-Dichlorophenyl)pyrrolidine

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active agents. Understanding its three-dimensional structure, conformational dynamics, and electronic properties is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the characteristics of this molecule. We detail field-proven protocols for conformational analysis, the prediction of spectroscopic properties (NMR, Vibrational), and the analysis of electronic structure. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level computational techniques to accelerate their research programs.

Introduction: The Significance of the this compound Moiety

The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals. Its conformational flexibility, particularly the "puckering" of the ring, allows it to present substituents in distinct spatial orientations, which is critical for molecular recognition at biological targets.[1] When substituted with a 2,6-dichlorophenyl group, the resulting molecule combines the conformational nuances of the pyrrolidine ring with the electronic and steric effects of a bulky, electron-withdrawing aromatic system.

This specific scaffold is found in compounds developed as potent and selective inhibitors or modulators of various biological targets, including enzymes and receptors.[2][3][4][5][6] The steric hindrance imposed by the two ortho-chloro substituents significantly restricts the rotation of the phenyl ring relative to the pyrrolidine ring, creating a well-defined, albeit complex, conformational landscape. A thorough computational investigation is therefore not merely academic but essential for understanding structure-activity relationships (SAR) and for the de novo design of next-generation therapeutics.

Conformational Landscape Analysis

The biological activity of a molecule is dictated by the three-dimensional conformation it adopts when interacting with its target. For a flexible molecule like this compound, it is crucial to identify all low-energy conformers and their relative populations.

Causality Behind the Method: Why a Multi-Step Approach?

A brute-force quantum mechanics approach to scan the entire potential energy surface is computationally prohibitive. Therefore, a tiered strategy is employed. We start with a computationally inexpensive method (Molecular Mechanics) to rapidly explore a vast conformational space and identify a set of plausible low-energy structures. These candidate structures are then subjected to progressively more accurate, and computationally expensive, Density Functional Theory (DFT) calculations to refine their geometries and energies.

Protocol: Conformational Search and Optimization Workflow
  • Initial Structure Generation : Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).

  • Molecular Mechanics Conformational Search :

    • Engine : Use a robust molecular mechanics force field such as MMFF94 or OPLS3e.

    • Procedure : Perform a systematic or stochastic (e.g., Monte Carlo) search to explore torsional angles, focusing on the pyrrolidine ring pucker and the bond connecting the two rings.

    • Output : Generate a large number of conformers (e.g., 100-1000).

  • Geometry Optimization with DFT :

    • Rationale : To obtain accurate geometries and relative energies, quantum mechanical methods are necessary. DFT provides a good balance of accuracy and computational cost.[7] The B3LYP functional with a Pople-style basis set like 6-31G(d) is a well-established starting point for organic molecules.

    • Procedure : Take all unique conformers from the MM search within a reasonable energy window (e.g., 10 kcal/mol) and perform a full geometry optimization using DFT.

    • Solvation Model : Since most biological processes and NMR experiments occur in solution, it is critical to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[8]

  • Frequency Calculations :

    • Purpose : Perform a frequency calculation at the same level of theory as the optimization. This serves two purposes:

      • Verification : To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • Thermodynamics : To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Final Energy Ranking : Rank the conformers based on their calculated Gibbs free energies in solution. The relative population of each conformer i at a given temperature T can be calculated using the Boltzmann distribution equation: Population(i) = e^(-ΔG(i)/RT) / Σe^(-ΔG(j)/RT)

G cluster_workflow Computational Analysis Workflow Input Initial 3D Structure MM_Search Molecular Mechanics (MM) Conformational Search Input->MM_Search DFT_Opt DFT Geometry Optimization + PCM Solvent Model MM_Search->DFT_Opt Unique Conformers Freq_Calc DFT Frequency Calculation DFT_Opt->Freq_Calc Prop_Calc Property Calculation (NMR, HOMO/LUMO, etc.) Freq_Calc->Prop_Calc Verified Minima Boltzmann Boltzmann Averaging Prop_Calc->Boltzmann Final_Result Predicted Spectroscopic & Electronic Properties Boltzmann->Final_Result

Caption: Workflow for computational analysis of flexible molecules.

Expected Conformational Features
  • Pyrrolidine Pucker : The pyrrolidine ring will primarily adopt two low-energy envelope conformations: C-exo and C-endo puckers.[1] The energy difference between these is typically small, and both are likely to be populated at room temperature.

  • Aryl Rotation : The C-C bond between the phenyl and pyrrolidine rings will have a significant rotational barrier due to the steric clash between the ortho-chloro substituents and the pyrrolidine ring protons. The minimum energy conformation is expected to be one where the phenyl ring is twisted significantly out of the plane of the C-N bond of the pyrrolidine.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties with high accuracy, providing a powerful tool for structure verification and interpretation of experimental data.[8][9][10]

NMR Spectroscopy

Computational NMR prediction has become an indispensable tool for structural elucidation of complex organic molecules.[11][12] The standard and most reliable method is the Gauge-Including Atomic Orbital (GIAO) approach.[8][10]

  • Input Geometries : Use the optimized, low-energy conformer geometries obtained from the workflow in Section 2.2.

  • Level of Theory :

    • Rationale : The choice of functional and basis set is critical for accurate NMR predictions. While geometry optimization is less sensitive, NMR calculations often benefit from specialized functionals. Functionals like WP04, mPW1PW91, or TPSSh, paired with a larger basis set like 6-311+G(2d,p) or pcSseg-2, often yield better results.[11][13]

    • Procedure : For each conformer, perform a single-point energy calculation with the GIAO keyword. The calculation should be done using the PCM solvent model corresponding to the experimental solvent (e.g., Chloroform, DMSO).

  • Referencing : The raw output of the calculation provides absolute shielding tensors (σ). These must be converted to chemical shifts (δ) by referencing against a standard, typically Tetramethylsilane (TMS).

    • δcalc = σTMS - σiso

    • The value for σTMS must be calculated at the exact same level of theory (functional, basis set, solvent model) for consistency.

  • Boltzmann Averaging : The final predicted spectrum is not that of a single conformer but a population-weighted average of all significant conformers.

    • δavg = Σ [Population(i) × δcalc(i)]

    • Use the Gibbs free energies calculated in Section 2.2 to determine the populations.

G cluster_boltzmann Boltzmann Averaging for Observable Properties Conf1 Conformer 1 ΔG = 0.0 kcal/mol Prop1 Property 1 (e.g., δ = 4.5 ppm) Conf1->Prop1 Conf2 Conformer 2 ΔG = 0.8 kcal/mol Prop2 Property 2 (e.g., δ = 4.9 ppm) Conf2->Prop2 ConfN Conformer N ΔG = ... PropN Property N (e.g., δ = ...) ConfN->PropN Weighted_Avg Population-Weighted Average Property Prop1->Weighted_Avg Prop2->Weighted_Avg PropN->Weighted_Avg

Caption: Boltzmann averaging of properties from multiple conformers.

AtomCalculated δ (ppm)Experimental δ (ppm)Δδ (ppm)
H17.357.40-0.05
H24.154.21-0.06
C1135.2135.5-0.3
C265.866.1-0.3
............
(Note: Data is illustrative)
Vibrational Spectroscopy (IR & Raman)

The frequencies calculated in Section 2.2 can be used to generate theoretical IR and Raman spectra.

  • Use Frequency Output : The output from the frequency calculation contains the vibrational modes, their frequencies (in cm⁻¹), and their IR intensities and Raman activities.

  • Apply Scaling Factors : DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set incompleteness. It is standard practice to apply an empirical scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experiment.[9]

  • Visualize Spectrum : Use visualization software (e.g., GaussView, Avogadro) to plot the scaled frequencies and their intensities, typically broadened with a Lorentzian or Gaussian function to simulate an experimental spectrum.

Electronic Properties and Chemical Reactivity

DFT also provides deep insights into the electronic structure of a molecule, which is fundamental to its reactivity and intermolecular interactions.[14][15]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

  • HOMO : Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites of electrophilic attack.

  • LUMO : Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites of nucleophilic attack.

  • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. A smaller gap suggests higher reactivity.[14]

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive, color-coded visualization of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are rich or poor in electron density.

  • Red (Negative Potential) : Electron-rich regions, indicative of lone pairs or π-systems. These are sites for electrophilic attack and hydrogen bond acceptance.

  • Blue (Positive Potential) : Electron-poor regions, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

G cluster_reactivity Predicting Reactivity from Electronic Structure Structure Optimized Molecular Structure HOMO HOMO (Highest Occupied MO) Structure->HOMO LUMO LUMO (Lowest Unoccupied MO) Structure->LUMO MEP Molecular Electrostatic Potential (MEP) Map Structure->MEP Electrophilic Predicts Sites for Electrophilic Attack HOMO->Electrophilic Nucleophilic Predicts Sites for Nucleophilic Attack LUMO->Nucleophilic MEP->Nucleophilic MEP->Electrophilic H_Bonding Identifies H-Bond Donors/Acceptors MEP->H_Bonding

Caption: Relationship between structure and predicted reactivity.

Conclusion

The theoretical and computational study of this compound provides a clear example of how modern computational chemistry serves as a powerful "computational microscope." By employing a systematic workflow of conformational searching, DFT optimization, and property calculation, researchers can gain a detailed understanding of the molecule's structural preferences, spectroscopic signatures, and electronic nature. These insights are invaluable for interpreting experimental data, guiding synthetic efforts, and ultimately, designing more potent and selective drug candidates. The protocols and principles outlined in this guide represent a robust framework for the computational investigation of this important chemical scaffold and other complex organic molecules.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2,6-Dichlorophenyl)pyrrolidine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(2,6-dichlorophenyl)pyrrolidine, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis is a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This protocol details the in-situ preparation of 2,6-dichlorophenylmagnesium bromide and its subsequent nucleophilic addition to an N-protected pyrrolidine precursor. Included are detailed step-by-step procedures, mechanistic insights, safety protocols, characterization data, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Significance

The pyrrolidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds and natural products.[3] Aryl-substituted pyrrolidines, in particular, serve as key building blocks in medicinal chemistry. This compound is a precursor for synthesizing a range of molecules with potential therapeutic applications. The strategic placement of the dichlorophenyl group can significantly influence the pharmacological properties of the final compound.

The Grignard reaction offers a direct and efficient pathway to forge the crucial aryl-pyrrolidine bond. This method involves the nucleophilic attack of a highly polarized organomagnesium halide (the Grignard reagent) on an electrophilic carbon center.[4][5] This protocol focuses on the addition of 2,6-dichlorophenylmagnesium bromide to an N-Boc protected lactam, which after subsequent reduction yields the target compound.

Reaction Scheme and Mechanism

The synthesis proceeds in two principal stages:

  • Formation of the Grignard Reagent: 1-Bromo-2,6-dichlorobenzene reacts with magnesium turnings in an anhydrous ethereal solvent to form 2,6-dichlorophenylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent adds to the electrophilic carbonyl carbon of N-Boc-2-pyrrolidinone.

  • Reduction & Deprotection: The resulting hemiaminal intermediate is reduced and the Boc-protecting group is removed under acidic conditions to yield the final product.

Overall Reaction Scheme: (A visual scheme would be depicted here showing the reactants, intermediates, and final product.)

Mechanism of Grignard Addition: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[2] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the N-Boc-2-pyrrolidinone. The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[5][6] Subsequent acidic workup protonates the alkoxide and facilitates the elimination of water and reduction to form the pyrrolidine ring.

Materials and Reagents

Proper preparation and handling of reagents are critical for the success of this reaction, which is highly sensitive to moisture and air.[7]

CompoundMolecular FormulaMW ( g/mol )Purity (%)CAS NumberKey Hazards
1-Bromo-2,6-dichlorobenzeneC₆H₃BrCl₂225.90>9819393-92-1Irritant
Magnesium TurningsMg24.31>997439-95-4Flammable Solid[8]
IodineI₂253.81>997553-56-2Corrosive, Irritant
N-Boc-2-pyrrolidinoneC₉H₁₅NO₃185.22>9885909-08-6Irritant
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous109-99-9Highly Flammable[9]
Diethyl Ether(C₂H₅)₂O74.12Anhydrous60-29-7Highly Flammable[10]
Hydrochloric Acid (HCl)HCl36.4637% (conc.)7647-01-0Corrosive
Sodium BorohydrideNaBH₄37.83>9816940-66-2Water-reactive
Saturated NH₄Cl (aq)NH₄Cl53.49N/A12125-02-9Irritant
Anhydrous Na₂SO₄Na₂SO₄142.04N/A7757-82-6N/A

Experimental Protocol

Critical Prerequisite: All glassware must be rigorously dried in an oven (120 °C) overnight or flame-dried under a vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).[7] All solvents must be anhydrous.

Part 1: Formation of 2,6-Dichlorophenylmagnesium Bromide
  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.[7]

  • Magnesium Activation: Place magnesium turnings (1.2 equiv.) into the flask. Add a single crystal of iodine. The flask will show a faint purple vapor.[11]

  • Reagent Preparation: In a separate dry flask, dissolve 1-bromo-2,6-dichlorobenzene (1.0 equiv.) in anhydrous THF (e.g., 40 mL). Transfer this solution to the dropping funnel via a cannula or syringe.

  • Initiation: Add a small portion (~10%) of the aryl bromide solution to the stirring magnesium turnings.[11] The reaction may require gentle warming with a heat gun to initiate.[12] Successful initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.[11]

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady, gentle reflux. The formation of the Grignard reagent is an exothermic process.[10] If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice-water bath can be used for cooling.[10]

  • Completion: After the addition is complete, continue to stir the grayish, cloudy solution at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

Part 2: Synthesis of this compound
  • Substrate Addition: In a separate dry flask, dissolve N-Boc-2-pyrrolidinone (1.1 equiv.) in anhydrous THF. Cool this solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the freshly prepared Grignard reagent solution to the stirring solution of N-Boc-2-pyrrolidinone via cannula transfer. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 3-4 hours.

  • Reduction: Cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise. Caution: Hydrogen gas evolution.

  • Quenching: After stirring for an additional hour at room temperature, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[13]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Deprotection & Purification: Dissolve the crude residue in a suitable solvent (e.g., methanol) and add concentrated HCl. Stir at room temperature until TLC or LC-MS indicates complete removal of the Boc group. Neutralize with a base (e.g., NaOH solution) and extract the product into an organic solvent. The final product can be purified by column chromatography on silica gel.

Workflow Visualization

SynthesisWorkflow A Apparatus Prep (Flame-Dry, Inert Gas) B Mg Activation (Mg, I₂) A->B Anhydrous Conditions C Grignard Formation (Add Ar-Br in THF) B->C Initiation D Cool to 0°C C->D E Grignard Addition (to N-Boc-2-pyrrolidinone) D->E Slow Addition F Reduction (NaBH₄) E->F Stir at RT G Aqueous Work-up (Quench, Extract) F->G Cautious Quench H Purification (Deprotection, Chromatography) G->H Crude Product I Characterization (NMR, MS) H->I J Final Product I->J

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[14]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment in the molecule. Expect characteristic signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the pyrrolidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.[15][16] The spectrum will show distinct peaks for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help confirm the structure.

Expected Spectroscopic Data: (Note: Exact chemical shifts can vary based on solvent and concentration. This is representative data.)

TechniqueExpected Peaks / Value
¹H NMR δ 7.2-7.4 (m, 3H, Ar-H), 4.5-4.7 (m, 1H, CH-Ar), 3.0-3.3 (m, 2H, CH₂-N), 1.8-2.2 (m, 4H, CH₂-CH₂)
¹³C NMR δ 140-145 (Ar-C), 128-135 (Ar-C), 60-65 (CH-Ar), 45-50 (CH₂-N), 25-35 (CH₂-CH₂)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₀H₁₂Cl₂N: 216.03. Expected: ~216.0

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive.[17] They react violently with water, releasing flammable gases.[9] All manipulations must be carried out under a strictly inert and anhydrous atmosphere in a chemical fume hood.[7]

  • Solvents: Anhydrous THF and diethyl ether are extremely flammable and can form explosive peroxides.[9][10] Do not distill to dryness and always work in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

  • Quenching: The quenching of the reaction is highly exothermic and releases gas. It must be performed slowly and with adequate cooling.[17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Grignard reaction fails to initiate. Wet glassware or solvent; inactive magnesium surface.Ensure all equipment is rigorously dried.[10] Activate magnesium by crushing a few turnings, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[18]
Low yield of Grignard reagent. Side reactions (e.g., Wurtz coupling); incomplete reaction.Control the rate of addition and temperature to minimize side reactions. Ensure sufficient reaction time after addition.
Formation of biphenyl byproduct. Reaction temperature is too high during Grignard formation.Maintain a gentle reflux; use an ice bath if necessary to control the exotherm.
Low yield of final product. Inefficient Grignard addition; incomplete reduction or deprotection.Ensure slow addition of Grignard at 0°C. Check the activity of NaBH₄. Monitor deprotection by TLC/LC-MS and allow for sufficient reaction time.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aryl-Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 2-aryl-pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its three-dimensional structure which can effectively mimic peptide turns and present substituents in well-defined vectors, enabling precise interactions with biological targets. Consequently, robust and efficient synthetic methods for accessing enantiomerically enriched 2-aryl-pyrrolidines are of paramount importance in drug discovery and development. This guide provides an in-depth exploration of palladium-catalyzed methods for the synthesis of these valuable heterocycles, with a focus on practical, field-proven protocols and the underlying mechanistic principles.

Core Principles: The Power of Palladium in C-C Bond Formation

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[2] For the synthesis of 2-aryl-pyrrolidines, two primary palladium-catalyzed strategies have emerged as particularly powerful: the direct α-arylation of N-protected pyrrolidine and intramolecular carboamination reactions.

Strategy 1: Direct α-Arylation of N-Boc-Pyrrolidine via Negishi Coupling

A highly convergent and enantioselective approach involves the direct palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This method, pioneered by Campos and coworkers, relies on the initial enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation and a subsequent Negishi cross-coupling reaction.[3][4][5] This one-pot procedure provides access to a wide array of functionalized 2-aryl-N-Boc-pyrrolidines in high enantiomeric purity.[4]

The key to this transformation is the generation of a configurationally stable α-pyrrolidinozinc reagent, which then participates in the palladium-catalyzed cross-coupling with an aryl halide.[4][5] The use of a bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine (P(t-Bu)₃), is crucial for facilitating the oxidative addition of the aryl halide to the palladium(0) center and preventing β-hydride elimination.[5]

Negishi_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R-ZnCl Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R_L2 - ZnXCl Reductive_Elimination Reductive_Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 2-Aryl-pyrrolidine Reductive_Elimination->Product

Negishi Cross-Coupling Catalytic Cycle
Strategy 2: Intramolecular Carboamination of Alkenylamines

An alternative and elegant approach involves the palladium-catalyzed intramolecular carboamination of N-protected pent-4-enylamines.[6][7] This reaction constructs the pyrrolidine ring and forges the C-C bond in a single, atom-economical step. The mechanism is believed to proceed via the formation of a palladium-amido complex, followed by intramolecular syn-aminopalladation of the alkene. The resulting alkylpalladium intermediate then undergoes reductive elimination to furnish the 2-(arylmethyl)pyrrolidine product.[6] This method has been successfully applied to the asymmetric synthesis of natural products like (-)-tylophorine.[6][7]

Carboamination_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System Alkenylamine N-Boc-pent-4-enylamine Reaction_Vessel Reaction Setup (Toluene, 110 °C) Alkenylamine->Reaction_Vessel Aryl_Halide Aryl Bromide Aryl_Halide->Reaction_Vessel Pd_Source Pd(OAc)₂ Pd_Source->Reaction_Vessel Ligand Chiral Ligand (e.g., (R)-Siphos-PE) Ligand->Reaction_Vessel Base NaOtBu Base->Reaction_Vessel Cyclization Intramolecular Carboamination Reaction_Vessel->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Silica Gel Chromatography Workup->Purification Product Enantiomerically Enriched 2-(Arylmethyl)-pyrrolidine Purification->Product

Experimental Workflow for Carboamination

Experimental Protocols

Protocol 1: Enantioselective α-Arylation of N-Boc-Pyrrolidine

This protocol is adapted from the work of Campos et al. and describes a one-pot procedure for the enantioselective synthesis of 2-aryl-N-Boc-pyrrolidines.[3][4]

Materials and Reagents:

  • N-Boc-pyrrolidine

  • s-BuLi (sec-Butyllithium)

  • (-)-Sparteine

  • ZnCl₂ (Zinc chloride)

  • Aryl bromide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • tBu₃P·HBF₄ (Tri-tert-butylphosphonium tetrafluoroborate)

  • Anhydrous solvent (e.g., MTBE or THF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation of the Organozinc Reagent (In Situ):

    • To a flame-dried, three-necked flask under an inert atmosphere, add N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) to anhydrous solvent at -78 °C.

    • Slowly add s-BuLi (1.2 equiv) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 3 hours.

    • In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.2 equiv) in anhydrous THF.

    • Add the ZnCl₂ solution to the lithiated pyrrolidine solution at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Palladium-Catalyzed Cross-Coupling:

    • In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (2 mol%) and tBu₃P·HBF₄ (4 mol%) in anhydrous solvent.

    • Add the aryl bromide (1.1 equiv) to the organozinc reagent solution.

    • Add the freshly prepared palladium catalyst to the reaction mixture.

    • Heat the reaction to the desired temperature (typically 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-N-Boc-pyrrolidine.

Aryl BromideProductYield (%)Enantiomeric Ratio (er)
4-Bromoanisole2-(4-Methoxyphenyl)-N-Boc-pyrrolidine8596:4
4-Bromotoluene2-(4-Tolyl)-N-Boc-pyrrolidine8896:4
3-Bromopyridine2-(3-Pyridyl)-N-Boc-pyrrolidine7596:4
1-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)-N-Boc-pyrrolidine8296:4
Data is representative and adapted from Campos, K. R., et al. J. Am. Chem. Soc. 2006, 128, 3538-3539.[3][4]
Protocol 2: Palladium-Catalyzed Intramolecular Carboamination

This protocol is based on the methodology developed by Wolfe and coworkers for the synthesis of 2-(arylmethyl)pyrrolidines.[6][7]

Materials and Reagents:

  • N-Boc-pent-4-enylamine

  • Aryl bromide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • (R)-Siphos-PE (or other suitable chiral ligand)

  • NaOtBu (Sodium tert-butoxide)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the chiral phosphine ligand (4 mol%), and NaOtBu (1.2 equiv).

    • Add anhydrous toluene, followed by N-Boc-pent-4-enylamine (1.0 equiv) and the aryl bromide (1.2 equiv).

    • Seal the tube and heat the reaction mixture to 110 °C.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 14-24 hours.

    • Once complete, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).

    • Filter the mixture through a pad of Celite to remove palladium black and other insoluble materials.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to yield the enantiomerically enriched 2-(arylmethyl)pyrrolidine.

Aryl BromideLigandYield (%)Enantiomeric Excess (ee %)
2-Bromonaphthalene(R)-Siphos-PE7590
1-Bromo-4-methoxybenzene(R)-Siphos-PE8285
3-Bromobenzonitrile(R)-Siphos-PE6892
2-Bromobiphenyl(R)-Siphos-PE7188
Data is representative and adapted from Ney, J. E., & Wolfe, J. P. J. Am. Chem. Soc. 2010, 132, 12611–12620.[6][7]

Troubleshooting and Considerations

  • Choice of Ligand: The selection of the phosphine ligand is critical for both reactivity and selectivity.[8][9] For the α-arylation, bulky, electron-rich monodentate ligands like P(t-Bu)₃ are often optimal.[5] For asymmetric carboaminations, a variety of chiral biaryl phosphine ligands may need to be screened to achieve high enantioselectivity.

  • Base Sensitivity: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly employed.[10] Substrates with base-sensitive functional groups may require careful optimization of the base and reaction temperature.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the reaction setup and duration is crucial for catalytic activity.

  • Substrate Scope: While these methods are broadly applicable, the electronic properties of the aryl halide can influence reaction rates. Electron-deficient aryl halides tend to react faster in Negishi couplings, while both electron-rich and electron-poor aryl halides are generally well-tolerated in carboamination reactions.[4][6]

Conclusion

The palladium-catalyzed synthesis of 2-aryl-pyrrolidines offers a powerful and versatile toolkit for medicinal chemists and drug development professionals. The direct α-arylation of N-Boc-pyrrolidine provides a convergent and highly enantioselective route, while intramolecular carboamination presents an elegant method for concurrent ring formation and arylation. By understanding the underlying mechanisms and carefully optimizing reaction parameters, researchers can efficiently access a diverse range of these valuable heterocyclic building blocks for the discovery of new therapeutics.

References

purification of 2-(2,6-Dichlorophenyl)pyrrolidine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Purity Isolation of 2-(2,6-Dichlorophenyl)pyrrolidine via Optimized Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The inherent basicity of the pyrrolidine nitrogen presents a significant challenge during silica gel chromatography, often leading to poor separation, severe peak tailing, and low recovery due to strong interactions with acidic silanol groups.[3] This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash column chromatography protocol. We address the critical need for silica gel deactivation through mobile phase modification to achieve high purity (>98%) and excellent recovery. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for purifying this and structurally related basic compounds.

Principle of the Method: Overcoming the Challenge of Basic Amines

The purification of amines by normal-phase chromatography on standard silica gel is notoriously problematic. The silica surface is populated with weakly acidic silanol groups (Si-OH), which can strongly and often irreversibly bind to basic analytes like the secondary amine in this compound. This acid-base interaction is the primary cause of the following issues:

  • Peak Tailing: A portion of the analyte is retained more strongly, leading to asymmetric peaks and poor resolution from nearby impurities.

  • Irreversible Adsorption: A significant amount of the product can remain permanently bound to the column, resulting in low recovery.

  • Inconsistent Elution: The retention factor can be unpredictable and difficult to reproduce.

The core of this protocol is the principle of competitive displacement and surface deactivation . By introducing a small quantity of a volatile base, such as triethylamine (TEA), into the mobile phase, the TEA preferentially interacts with the acidic silanol sites.[3] This effectively masks the sites from the target compound, allowing it to elute symmetrically based on its polarity, resulting in sharp peaks, excellent resolution, and high recovery.

The workflow begins with TLC to empirically determine the optimal mobile phase composition that provides good separation between the target compound and its impurities. This is followed by scaling the optimized conditions to a flash chromatography system for preparative-scale purification.

Logical Framework for Method Design

G cluster_0 Analyte Properties cluster_1 Chromatographic Choices & Rationale Analyte This compound Prop1 Basic Secondary Amine (pKa ~11) Analyte->Prop1 Prop2 Moderately Polar (Aromatic + Heterocycle) Analyte->Prop2 Prop3 UV Active (Dichlorophenyl Chromophore) Analyte->Prop3 Choice1 Stationary Phase: Silica Gel + Basic Modifier Prop1->Choice1 Rationale: TEA neutralizes acidic silanols, preventing tailing. Choice2 Mobile Phase: Nonpolar/Polar Gradient (e.g., Hexane/EtOAc + TEA) Prop2->Choice2 Rationale: Gradient elution effectively separates compounds of varying polarities. Choice3 Detection: UV (254 nm) & Ninhydrin Stain Prop3->Choice3 Rationale: Chromophore allows for non- destructive UV visualization; Ninhydrin confirms amine presence.

Caption: Rationale for chromatographic parameter selection based on analyte properties.

Materials, Reagents, and Instrumentation

Table 1: Materials and Reagents
Material/ReagentGradeRecommended SupplierPurpose
Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)StandardStationary Phase
n-Hexane or HeptaneHPLC GradeStandardMobile Phase (Nonpolar)
Ethyl Acetate (EtOAc)HPLC GradeStandardMobile Phase (Polar)
Triethylamine (TEA)Reagent Grade, ≥99%StandardMobile Phase Modifier
Dichloromethane (DCM)HPLC GradeStandardSample Loading Solvent
TLC PlatesSilica Gel 60 F254, Aluminum-backedStandardMethod Development
Ninhydrin Staining Solution0.3% in n-butanol with 3% acetic acidStandardTLC Visualization
Crude this compoundN/AN/ASample to be Purified
Instrumentation
  • Flash chromatography system (automated or manual glass column setup)

  • Glass chromatography column (if manual, appropriate size for scale)

  • TLC development chambers

  • UV lamp (254 nm)

  • Heat gun

  • Rotary evaporator

  • Test tubes for fraction collection

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Protocols

Part A: Method Development via Thin-Layer Chromatography (TLC)

Objective: To identify a mobile phase system that provides a target Retention Factor (Rf) of ~0.25-0.35 for this compound, with clear separation from impurities. An Rf in this range on TLC typically translates to efficient elution and good separation in column chromatography.[3]

Step-by-Step Protocol:

  • Prepare Stock Solutions:

    • Sample Solution: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in 0.5 mL of dichloromethane (DCM).

    • Eluent Stock: Prepare a stock solution of your polar eluent (Ethyl Acetate) containing 1% triethylamine. For example, add 1 mL of TEA to 99 mL of EtOAc. This ensures a consistent concentration of the basic modifier in all test systems.

  • Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of three separate TLC plates. Keep the spots small and concentrated.

  • Prepare Test Eluents: In separate TLC chambers, prepare 10 mL of three different solvent systems by mixing the nonpolar solvent (Hexane) with the Eluent Stock (EtOAc + 1% TEA).

    • System 1 (Low Polarity): 8:2 Hexane:(EtOAc + 1% TEA)

    • System 2 (Medium Polarity): 7:3 Hexane:(EtOAc + 1% TEA)

    • System 3 (High Polarity): 1:1 Hexane:(EtOAc + 1% TEA)

  • Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Cover the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze:

    • Remove the plates and immediately mark the solvent front with a pencil.

    • Allow the plates to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm and circle them with a pencil. The dichlorophenyl group should be strongly UV-active.

    • Next, dip the plates in a ninhydrin staining solution and gently warm with a heat gun. Primary and secondary amines will appear as distinct colored spots (often purple or pink).[3]

    • Calculate the Rf value for your target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the Optimal System: Choose the solvent system where the Rf of the product is between 0.25 and 0.35 and shows the best separation from other spots. If none of the initial systems are ideal, adjust the polarity accordingly. For example, if the Rf is too low (<0.2), increase the proportion of ethyl acetate.

Table 2: Example TLC Analysis
Solvent System (Hexane:EtOAc + 1% TEA)Product RfImpurity 1 Rf (Less Polar)Impurity 2 Rf (More Polar)Assessment
8:20.150.400.05Product retention is too high. Insufficient elution.
7:3 0.30 0.65 0.10 Optimal. Good separation from both impurities.
1:10.600.850.45Poor separation. Product elutes too quickly.
Part B: Preparative Flash Column Chromatography

Objective: To purify the crude material on a preparative scale using the conditions optimized by TLC.

Purification Workflow Overview

Caption: Step-by-step workflow for the flash chromatography purification process.

Step-by-Step Protocol:

  • Column Selection and Packing:

    • Choose a column size appropriate for your sample mass. A general rule of thumb is a silica-to-sample mass ratio of 40:1 to 100:1. For 1 gram of crude material, use ~50 grams of silica gel.

    • Prepare the "starting eluent," which should be slightly less polar than your optimal TLC system (e.g., 8:2 Hexane:EtOAc + 1% TEA).

    • Create a slurry by mixing the required amount of silica gel with the starting eluent in a beaker.

    • Pour the slurry into the column. Use gentle air pressure or a pump to pack the bed firmly and evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude material (e.g., 1 g) in a minimal amount of a volatile solvent like DCM.

    • Add 2-3 times the mass of silica gel (2-3 g) to this solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

    • Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

    • Scientist's Note: Dry loading is superior to liquid injection for compounds that are not highly soluble in the mobile phase. It prevents band broadening at the origin and significantly improves resolution.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution using the optimized solvent system from your TLC analysis (e.g., 7:3 Hexane:EtOAc + 1% TEA). Apply pressure to achieve a steady flow rate (a solvent drop rate of ~1-2 drops per second is a good starting point for a manual column).

    • Collect fractions in an array of test tubes. The fraction size should be approximately one-quarter to one-half of the column volume.

    • For complex mixtures, a gradient elution is recommended. Start with a less polar mobile phase (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity to your target mobile phase (7:3) to elute the product, and finally to a more polar phase (e.g., 1:1) to wash off highly retained impurities.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.

    • Develop and visualize the plate as described in Part A.

    • Identify the fractions containing only your pure product. There should be a clear separation between fractions containing impurities and those with the desired compound.

  • Isolation of Pure Product:

    • Combine the fractions identified as pure.

    • Remove the solvent using a rotary evaporator. Pro-Tip: Since TEA is relatively high-boiling, a final co-evaporation with a solvent like toluene or DCM can help remove residual traces.

    • Place the resulting oil or solid under high vacuum to remove the last traces of solvent.

    • Determine the final mass and calculate the yield.

Table 3: Summary of Recommended Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel, 40-63 µmHigh surface area for good separation.
Sample Loading Dry LoadingPrevents band broadening, improves resolution.
Mobile Phase Hexane/Ethyl Acetate GradientProvides good separation for moderately polar compounds.
Modifier 1% Triethylamine (v/v) Critical for deactivating silica and preventing tailing.
Detection TLC with UV (254 nm) & NinhydrinNon-destructive and amine-specific visualization.
Target Rf (TLC) 0.25 - 0.35Ensures timely elution without compromising separation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product streaks/tails on TLC/column Insufficient TEA in the mobile phase; acidic impurities in the sample.Increase TEA concentration to 1.5-2%. Ensure all solvents are fresh. Pre-treat the crude sample with a mild base wash if necessary.
Poor separation of product and impurity Mobile phase polarity is not optimal; column was overloaded.Re-optimize the mobile phase with TLC, trying different solvent ratios or different polar solvents (e.g., DCM instead of EtOAc). Reduce the amount of crude material loaded onto the column.
Product does not elute from the column Mobile phase polarity is too low; irreversible binding.Gradually increase the polarity of the mobile phase (e.g., to 100% EtOAc, then add 5-10% Methanol). Ensure TEA was added to all eluents.
Cracked or channeled silica bed Improperly packed column (e.g., packed dry or slurry was too thick).Repack the column using a well-dispersed slurry. Ensure the silica bed is never allowed to run dry during elution.

Considerations for Chiral Separation

The protocol described above is designed for the purification of this compound from synthetic impurities and will not separate its enantiomers. If the starting material is racemic and enantiomerically pure compound is required, a subsequent chiral separation step is necessary.

Strategy: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric resolution.[5]

  • Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Lux® series), are highly effective for separating a wide range of chiral compounds, including aromatic amines.[5][6]

  • Mode of Separation: Both normal-phase (e.g., Hexane/Isopropanol) and reversed-phase (e.g., Acetonitrile/Water) methods can be effective.[6] Analytical-scale screening on different columns and mobile phases is required to find the optimal conditions.

  • Scale-Up: Once an analytical method is established, it can be scaled to preparative or semi-preparative chiral HPLC to isolate gram quantities of each enantiomer.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and its derivatives are bioactive molecules; avoid inhalation, ingestion, and skin contact.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Pressurized glass columns pose a risk of shattering. Use a blast shield and do not exceed the recommended pressure limits.

References

Topic: Chiral Separation of 2-(2,6-Dichlorophenyl)pyrrolidine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers often exhibit significant differences in pharmacological activity and toxicology. This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(2,6-Dichlorophenyl)pyrrolidine. This compound is a key chiral building block in the synthesis of various biologically active molecules. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent resolution and peak symmetry under polar organic conditions. We will detail the method parameters, explain the scientific rationale behind the selection of the stationary and mobile phases, and provide a step-by-step protocol for implementation. This guide is intended for researchers in process development, quality control, and analytical sciences who require a reliable method for determining the enantiomeric purity of this important intermediate.

Introduction: The Imperative of Enantiomeric Purity

In modern drug development, chirality is a paramount consideration. The distinct three-dimensional arrangement of atoms in enantiomers can lead to different interactions with chiral biological targets like enzymes and receptors, resulting in one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects.[1] Consequently, regulatory bodies worldwide mandate the characterization and control of the stereoisomeric composition of chiral drug substances.

The compound this compound is a five-membered nitrogen heterocycle and a valuable scaffold in medicinal chemistry.[2] Its derivatives are being explored for various therapeutic applications. The stereocenter at the C2 position of the pyrrolidine ring necessitates a reliable analytical method to separate and quantify its (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent technique for this purpose, offering direct, accurate, and reproducible enantioseparation.[3]

This document provides a comprehensive protocol for the chiral separation of this compound, grounded in the principles of chiral recognition on polysaccharide-based CSPs.

Principle of Chiral Recognition on Polysaccharide CSPs

The direct separation of enantiomers via HPLC is achieved by exploiting the differential interactions between the analyte enantiomers and a chiral stationary phase.[4] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and excellent chiral recognition capabilities.[5]

The chiral selector, typically a derivative such as cellulose tris(3,5-dichlorophenylcarbamate), is coated or immobilized onto a silica support.[6][7] This selector forms a helical polymer structure, creating well-defined chiral grooves.[4] Enantiomeric separation occurs because the two enantiomers of the analyte fit differently into these chiral grooves, leading to the formation of transient diastereomeric complexes with varying stability. The enantiomer that forms the more stable complex interacts more strongly with the CSP and is therefore retained longer on the column, resulting in its elution as a separate peak.

The primary molecular interactions governing this recognition include:

  • Hydrogen Bonding: Between polar groups on the analyte (e.g., the N-H of the pyrrolidine) and the carbamate linkages of the CSP.

  • π-π Interactions: Between the electron-rich dichlorophenyl ring of the analyte and the phenyl groups on the CSP selector.

  • Dipole-Dipole Interactions: Involving the C-Cl and C=O bonds.

  • Steric Hindrance: The overall shape of the analyte enantiomer determines how well it can fit into the chiral cavities of the CSP.

Experimental Protocol: HPLC Method

This section provides a detailed, step-by-step methodology for the chiral separation.

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size. Note: Other chlorinated polysaccharide phases like Lux i-Cellulose-5 (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) may also provide good selectivity and should be considered during method development.[6]

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Ethanol (EtOH) (HPLC Grade)

    • Racemic this compound standard.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Lux® Cellulose-2, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase or n-Hexane/Ethanol (50:50, v/v)
Expected Run Time Approximately 15 minutes
Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of racemic this compound standard.

  • Transfer the standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the sample diluent to obtain a concentration of 1.0 mg/mL.

  • Working Solution: Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection to remove any particulates.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from preparation to analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (n-Hexane:IPA 90:10) B Prepare Sample (0.1 mg/mL in Diluent) A->B C Filter Sample (0.45 µm) B->C D Equilibrate HPLC System & Column at 25°C C->D E Inject 10 µL of Sample D->E F Isocratic Elution (1.0 mL/min) E->F G Detect at 215 nm F->G H Integrate Chromatogram G->H I Calculate Resolution (Rs) H->I J Determine Enantiomeric Purity (% Area) I->J

Caption: HPLC workflow for chiral separation.

Results and Discussion

Rationale for Method Development Choices
  • Chiral Stationary Phase: Chlorinated phenylcarbamate derivatives on a cellulose backbone were chosen due to their proven efficacy in separating aromatic compounds.[6] The chlorine and methyl substituents on the phenylcarbamate units of the Lux Cellulose-2 CSP enhance chiral recognition by modifying the electronic and steric environment within the chiral grooves, promoting stronger π-π and dipole-dipole interactions with the dichlorophenyl moiety of the analyte.

  • Mobile Phase: A polar organic mobile phase consisting of n-Hexane and Isopropanol was selected. In this mode, the non-polar hexane acts as the main solvent, while the polar alcohol (IPA) serves as the modifier. The concentration of the alcohol is a critical parameter; increasing the IPA percentage generally decreases retention times but can also reduce the resolution between enantiomers. A 10% IPA concentration was found to provide an optimal balance between analysis time and separation efficiency (resolution).

  • Detection: The dichlorophenyl group provides strong UV absorbance at lower wavelengths. A wavelength of 215 nm was chosen to ensure high sensitivity for detecting low concentrations of each enantiomer.

Chiral Recognition Mechanism

The successful separation is attributed to the synergistic effect of multiple interactions between the analyte enantiomers and the CSP.

G Mechanism of Chiral Recognition cluster_enantiomers cluster_complexes CSP Chiral Stationary Phase (CSP) Helical Polymer Groove Complex1 CSP-(R) Complex - Less Stable - Weaker Interaction - Elutes Faster CSP->Complex1 Complex2 CSP-(S) Complex - More Stable - Stronger Interaction - Elutes Slower CSP->Complex2 R_Enantiomer (R)-Enantiomer R_Enantiomer->Complex1 Forms S_Enantiomer (S)-Enantiomer S_Enantiomer->Complex2 Forms

Caption: Formation of transient diastereomeric complexes.

The differential stability of these complexes is the key to separation. For instance, the (S)-enantiomer might achieve a better three-point interaction (e.g., hydrogen bond, π-π stacking, steric fit) within the chiral pocket of the CSP, forming a more stable complex. This results in a longer residence time on the column compared to the (R)-enantiomer, which forms a less stable complex and thus elutes earlier.

Conclusion

The HPLC method detailed in this application note provides a reliable, efficient, and direct approach for the chiral separation of this compound enantiomers. The use of a chlorinated polysaccharide-based chiral stationary phase, Lux® Cellulose-2, in combination with a polar organic mobile phase, yields excellent resolution and peak shape. This method is suitable for routine quality control analysis, for monitoring enantiomeric excess during asymmetric synthesis, and for supporting various stages of drug discovery and development where this crucial chiral intermediate is utilized.

References

Application Notes and Protocols for the Quantification of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(2,6-Dichlorophenyl)pyrrolidine

This compound is a synthetic intermediate and structural motif of significant interest in pharmaceutical development. Its presence as a precursor or a metabolite necessitates robust and reliable analytical methods for its precise quantification in diverse matrices, ranging from in-process manufacturing samples to complex biological fluids. The accurate determination of its concentration is critical for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound, leveraging state-of-the-art analytical instrumentation. The methodologies herein are designed to be adaptable to various laboratory settings and are grounded in established principles of analytical chemistry to ensure accuracy, precision, and robustness. We will explore three principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is paramount in selecting and optimizing an analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₁₁Cl₂N[1][2]
Molecular Weight216.11 g/mol [1][2]
Predicted Boiling Point269.2 ± 40.0 °C[1]
Predicted UV AbsorbanceSimilar to 2,6-dichlorophenol (λmax ~205, 278, 285 nm)[3]

The predicted boiling point suggests that this compound is sufficiently volatile for Gas Chromatography. The presence of the dichlorophenyl chromophore indicates that HPLC with UV detection is a highly suitable technique.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC-UV is a robust, widely accessible, and reliable technique for the quantification of compounds that possess a UV-absorbing chromophore. The dichlorophenyl group in the target analyte allows for sensitive detection. The method separates the analyte from matrix components on a reversed-phase column, and quantification is achieved by measuring the absorbance at a specific wavelength.

Causality in Method Design:

  • Column Selection: A C18 column is chosen for its hydrophobicity, which provides good retention and separation for moderately polar compounds like this compound.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure efficient elution and sharp peak shapes. The addition of a small amount of acid (e.g., formic acid) can improve peak symmetry by suppressing the ionization of the secondary amine in the pyrrolidine ring.

  • Wavelength Selection: Based on the UV spectrum of the related compound 2,6-dichlorophenol, a primary wavelength of 205 nm is selected for maximum sensitivity, with 278 nm as a secondary option for enhanced selectivity in complex matrices.[3]

Protocol: HPLC-UV Quantification of this compound

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).

  • Sample Preparation (Pharmaceutical Formulation):

    • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of the analyte.

    • Dissolve in a suitable solvent (e.g., methanol) and sonicate for 15 minutes.

    • Dilute to a final volume of 100 mL with the same solvent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards HPLC HPLC Separation (C18 Column) Std_Prep->HPLC Sample_Prep Prepare Sample Sample_Prep->HPLC UV_Detect UV Detection (205 nm) HPLC->UV_Detect Cal_Curve Calibration Curve UV_Detect->Cal_Curve Quant Quantification UV_Detect->Quant Cal_Curve->Quant

Caption: HPLC-UV workflow for quantification.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then fragments the analyte molecules and detects the resulting ions, providing both qualitative and quantitative information.

Causality in Method Design:

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected to provide good separation for compounds with aromatic and amine functionalities.

  • Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, enhancing sensitivity for trace-level analysis.

  • Ionization: Electron Ionization (EI) is a standard and robust method that generates reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.

  • MS Detection: Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte.

Protocol: GC-MS Quantification of this compound

1. Instrumentation and Materials:

  • GC-MS system with an autosampler

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • High-purity helium as carrier gas

  • GC vials with inserts

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 215 (M+), 180, 146

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for HPLC-UV, using a volatile solvent like ethyl acetate.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.

  • Sample Preparation (Solid Matrix):

    • Homogenize the sample.

    • Extract a known weight of the sample with ethyl acetate using sonication or shaking.

    • Centrifuge and collect the supernatant.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the primary quantification ion (m/z 215) against the concentration of the standards.

  • Quantify the analyte in the sample using the calibration curve. The presence of the qualifier ions (m/z 180, 146) at the expected retention time confirms the analyte's identity.

Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards (in Ethyl Acetate) GC_Sep GC Separation Std_Prep->GC_Sep Sample_Prep Sample Extraction Sample_Prep->GC_Sep MS_Detect MS Detection (SIM) GC_Sep->MS_Detect Cal_Curve Calibration Curve (m/z 215) MS_Detect->Cal_Curve Quant Quantification & Confirmation MS_Detect->Quant Cal_Curve->Quant

Caption: GC-MS workflow for quantification.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers the highest sensitivity and selectivity for quantifying analytes in complex matrices, such as plasma or serum. The liquid chromatograph separates the analyte from the bulk of the matrix components. The first mass spectrometer (Q1) selects the protonated molecular ion of the analyte (precursor ion). This ion is then fragmented in a collision cell (Q2), and a specific fragment ion (product ion) is selected and detected by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Causality in Method Design:

  • Sample Preparation: For biological matrices, protein precipitation with acetonitrile is a rapid and effective method to remove the majority of proteins.[4] This is often followed by a lipid removal step to protect the LC-MS system and reduce matrix effects.[4]

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the secondary amine on the pyrrolidine ring is readily protonated.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 216.1). Product ions are predicted based on the fragmentation of similar structures. A likely fragmentation would be the loss of a chlorine atom or cleavage of the pyrrolidine ring. The selection of specific and intense transitions is key to the method's sensitivity.

Protocol: LC-MS/MS Quantification of this compound in Plasma

1. Instrumentation and Materials:

  • LC-MS/MS system with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • LC-MS grade acetonitrile, water, and formic acid

  • Human plasma (blank)

  • Microcentrifuge tubes

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions Quantifier: 216.1 > 180.1, Qualifier: 216.1 > 146.1

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for HPLC-UV.

  • Working Standards in Plasma: Spike appropriate amounts of the stock solution into blank plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or standard), add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for analysis.

4. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the plasma standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC_Sep LC Separation Recon->LC_Sep MSMS_Detect MS/MS Detection (MRM) Q1: 216.1 -> Q3: 180.1 LC_Sep->MSMS_Detect Cal_Curve Calibration Curve MSMS_Detect->Cal_Curve Quant Quantification MSMS_Detect->Quant Cal_Curve->Quant

References

Application Notes & Protocols: The Strategic Use of 2-(2,6-Dichlorophenyl)pyrrolidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unlocking Therapeutic Potential with a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient medicinal chemistry. The 2-(2,6-dichlorophenyl)pyrrolidine core is a prominent example of such a scaffold. Its inherent structural features, including a three-dimensional pyrrolidine ring and a sterically hindered, electron-deficient dichlorophenyl moiety, offer a unique combination of properties that medicinal chemists can exploit to design novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2][3]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides a non-planar, sp³-rich structure that allows for precise spatial orientation of substituents, which is critical for optimal interaction with the complex topographies of protein binding sites.[2][3] The nitrogen atom serves as a convenient handle for introducing a wide array of functional groups, enabling the exploration of chemical space and the fine-tuning of physicochemical properties. The 2,6-dichlorophenyl group, on the other hand, often serves as a deep-pocket binding element. The chlorine atoms can form specific halogen bonds, while their steric bulk can enforce a specific conformation on the molecule, a strategy often employed to enhance binding affinity and selectivity. This guide provides an in-depth exploration of the synthesis, application, and strategic considerations for employing this compound and its derivatives in drug development programs.

Part 1: Synthesis and Characterization of the Core Scaffold

The synthesis of the this compound core is a critical first step. Several synthetic strategies can be employed to construct the pyrrolidine ring, with the choice of method often depending on the desired stereochemistry and the availability of starting materials. Common approaches include [3+2] dipolar cycloadditions and various intramolecular cyclization reactions.[4][5][6]

Protocol 1: Representative Synthesis of this compound

This protocol outlines a general, multi-step synthesis starting from 2,6-dichlorophenylacetonitrile. The causality behind this approach lies in building the carbon framework first, followed by the crucial cyclization step to form the heterocyclic ring.

Step 1: Synthesis of 4-cyano-4-(2,6-dichlorophenyl)butanoic acid

  • Reagents & Equipment: 2,6-Dichlorophenylacetonitrile, ethyl acrylate, sodium ethoxide, ethanol, round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure: a. To a solution of sodium ethoxide in absolute ethanol, add 2,6-dichlorophenylacetonitrile dropwise at room temperature. The ethoxide acts as a base to deprotonate the benzylic carbon, forming a nucleophilic carbanion. b. Stir the resulting solution for 30 minutes. c. Add ethyl acrylate dropwise. The carbanion will attack the electrophilic double bond of the acrylate in a Michael addition. d. Reflux the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC). e. Cool the mixture, and perform an acidic workup followed by saponification of the ester to yield the carboxylic acid. f. Purify the product by recrystallization or column chromatography.

Step 2: Reductive Cyclization to form 3-(2,6-Dichlorophenyl)pyrrolidin-2-one

  • Reagents & Equipment: 4-cyano-4-(2,6-dichlorophenyl)butanoic acid, Raney Nickel or a similar hydrogenation catalyst, hydrogen gas source, high-pressure reactor (Parr shaker), methanol.

  • Procedure: a. Dissolve the product from Step 1 in methanol in a high-pressure reactor. b. Add a catalytic amount of Raney Nickel. c. Pressurize the reactor with hydrogen gas (typically 50-100 psi). d. Heat and shake the reaction mixture for 12-24 hours. The nitrile and carboxylic acid functionalities undergo reductive amination and cyclization to form the lactam. e. Filter the catalyst and concentrate the solvent to obtain the crude lactam.

Step 3: Reduction of the Lactam to this compound

  • Reagents & Equipment: 3-(2,6-Dichlorophenyl)pyrrolidin-2-one, lithium aluminum hydride (LiAlH₄) or another strong reducing agent, anhydrous tetrahydrofuran (THF), round-bottom flask, reflux condenser, ice bath.

  • Procedure: a. Suspend LiAlH₄ in anhydrous THF in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool in an ice bath. LiAlH₄ is a powerful reducing agent capable of reducing the amide bond. b. Add a solution of the lactam from Step 2 in anhydrous THF dropwise to the LiAlH₄ suspension. c. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours. d. Cool the reaction mixture and carefully quench the excess LiAlH₄ by the sequential addition of water and aqueous sodium hydroxide. e. Filter the resulting aluminum salts and extract the filtrate with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer, concentrate, and purify the final product by distillation or column chromatography.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Part 2: Applications in Drug Design and Development

The this compound scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating its versatility.

Case Study 1: Src Kinase Inhibitors for Oncology

The Src family of kinases are crucial signaling proteins that are often dysregulated in cancer. The development of potent and selective Src inhibitors is a major goal in oncology research. A notable example is the discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[8][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, a potent and orally active Src kinase inhibitor.[8] In this molecule, the pyrrolidine moiety is not directly attached to the dichlorophenyl ring but is a key part of a side chain that significantly influences the compound's pharmacokinetic properties, such as solubility and oral bioavailability.

Case Study 2: Positive Allosteric Modulators (PAMs) of the Dopamine D1 Receptor

The dopamine D1 receptor is a target for neurological and psychiatric disorders. LY3154207 is a potent and selective positive allosteric modulator of the human D1 receptor that incorporates a 2-(2,6-dichlorophenyl)acetyl group attached to a complex dihydroisoquinoline scaffold.[10] While not a direct pyrrolidine derivative, the 2-(2,6-dichlorophenyl) moiety is critical for its activity. This highlights the importance of this fragment in designing molecules that bind to challenging targets like GPCRs. Conformational studies of LY3154207 revealed that the dichlorophenyl group plays a key role in establishing the correct binding pose within the receptor.[10]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can lead to significant changes in biological activity. Key areas for modification include:

  • N-Substitution of the Pyrrolidine Ring: The nitrogen atom is a primary point for derivatization. Acylation, alkylation, or arylation at this position can introduce new pharmacophoric elements, alter solubility, and modulate the basicity of the molecule.

  • Substitution on the Phenyl Ring: While the 2,6-dichloro substitution is often optimal, exploring other halogen or small alkyl substitutions can fine-tune electronic and steric properties to improve target engagement or reduce off-target effects.

  • Stereochemistry: The stereocenter at the 2-position of the pyrrolidine ring is critical. Enantiomerically pure compounds often exhibit significantly different biological activities and pharmacokinetic profiles.

Compound Derivative Target Modification Biological Activity (IC₅₀/EC₅₀) Reference
Compound A Src KinaseN-alkylation with a triazine corePotent Inhibition[8]
LY3154207 Analog Dopamine D1 ReceptorAcylation with a dihydroisoquinolinePotent PAM activity[10]
Compound B FAAH InhibitorN-acetylation and carboxamide at C2Potent and selective inhibition[9]
Compound C Anticancer AgentSpiro-fusion with an oxindoleModerate activity against cancer cell lines[1]

Part 3: Experimental Protocols for Derivative Synthesis and Evaluation

Workflow for Derivative Synthesis and Screening

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A This compound (Core Scaffold) B N-Derivatization (e.g., Acylation) A->B C Reaction Work-up & Crude Product B->C D Purification (Column Chromatography/HPLC) C->D E Pure Derivative D->E F Structural Verification (NMR, MS) E->F G Purity Analysis (HPLC) E->G H Primary In Vitro Assay (e.g., Kinase Inhibition) E->H I Secondary Assay (e.g., Cell Viability) H->I J Lead Compound Identification I->J G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K Proliferation Cell Proliferation & Survival FAK->Proliferation STAT3->Proliferation Ras->Proliferation PI3K->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->Src inhibits

References

Application Notes and Protocols for the Derivatization of 2-(2,6-Dichlorophenyl)pyrrolidine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-(2,6-dichlorophenyl)pyrrolidine core represents a fascinating starting point for the synthesis of novel bioactive molecules. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its three-dimensional architecture which allows for precise spatial orientation of substituents to interact with biological targets.[1] The incorporation of the 2,6-dichlorophenyl group introduces significant steric and electronic features that can confer unique pharmacological properties. Compounds containing a dichlorophenyl moiety have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2] This guide provides a comprehensive framework for the strategic derivatization of this compound to generate a diverse chemical library for biological screening, with a focus on discovering novel neuroactive compounds.

The derivatization strategy is twofold: modification of the pyrrolidine nitrogen and functionalization of the dichlorophenyl ring. The inherent steric hindrance posed by the ortho-chloro substituents presents a significant synthetic challenge that necessitates careful selection of reaction conditions. This document details robust protocols tailored to overcome these hurdles, followed by a proposed workflow for biological evaluation.

Part 1: Derivatization Strategies and Protocols

The secondary amine of the pyrrolidine ring and the chloro-substituents on the phenyl ring are the primary handles for diversification. The following sections provide detailed protocols for key transformations at these positions.

Modification of the Pyrrolidine Nitrogen

The nucleophilic nitrogen of the pyrrolidine ring is a prime site for introducing a wide array of functional groups through N-acylation, N-alkylation, and reductive amination. However, the adjacent bulky 2,6-dichlorophenyl group can sterically hinder these reactions, requiring optimized conditions.

N-acylation is a fundamental transformation for introducing amide bonds, which are prevalent in a vast number of pharmaceuticals.[3] For sterically hindered amines, standard acylation conditions may be sluggish. The use of highly reactive acylating agents or coupling agents that can overcome steric hindrance is crucial.

Protocol: N-Acylation of this compound

  • Materials:

    • This compound

    • Acyl chloride or carboxylic acid

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

    • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Procedure (using an acyl chloride):

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous DCM (0.1 M concentration).

    • Add DIPEA (1.5 eq.) to the solution and stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality and Insights:

    • The use of a hindered, non-nucleophilic base like DIPEA is critical to prevent unwanted side reactions and to effectively scavenge the HCl generated.

    • For less reactive acylating agents, or when using a carboxylic acid, a coupling agent like HATU is recommended to form a highly reactive activated ester in situ.

Reaction Acylating Agent Base Solvent Typical Yield
N-AcetylationAcetyl chlorideDIPEADCM85-95%
N-BenzoylationBenzoyl chlorideDIPEADCM80-90%
Amide CouplingCarboxylic Acid/HATUDIPEADMF70-85%

Table 1: Representative N-Acylation Conditions and Expected Yields.

Direct N-alkylation of secondary amines can be challenging due to the potential for over-alkylation to form quaternary ammonium salts. However, for a sterically hindered amine like this compound, mono-alkylation is generally favored. The choice of a suitable base and solvent is key to achieving good yields.[4]

Protocol: N-Alkylation of this compound

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Anhydrous acetonitrile or DMF

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq.) and the chosen base (K₂CO₃ or Cs₂CO₃, 2.0 eq.).

    • Add anhydrous acetonitrile or DMF to create a stirrable suspension (0.2 M).

    • Add the alkyl halide (1.2 eq.) to the mixture.

    • Heat the reaction to 60-80 °C and stir for 12-48 hours, monitoring by TLC.

    • After cooling to room temperature, filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Causality and Insights:

    • Cesium carbonate is a stronger base than potassium carbonate and can be more effective for less reactive alkyl halides.

    • The steric hindrance around the nitrogen atom significantly reduces the rate of the second alkylation, thus minimizing the formation of the quaternary salt.

Reductive amination is a powerful and reliable method for forming C-N bonds, especially when introducing more complex alkyl groups.[5] This one-pot reaction involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound, which is then reduced in situ. For sterically hindered secondary amines, the formation of the iminium intermediate can be the rate-limiting step, often requiring an acid catalyst.[6]

Protocol: Reductive Amination with this compound

  • Materials:

    • This compound

    • Aldehyde or ketone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

    • Dissolve the components in anhydrous DCE (0.1 M).

    • Add a catalytic amount of acetic acid (0.1 eq.).

    • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Causality and Insights:

    • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting carbonyl compound.[6]

    • The addition of a catalytic amount of acetic acid is often necessary to promote the formation of the sterically hindered iminium ion intermediate.

DOT Script for Derivatization Workflow at the Pyrrolidine Nitrogen

G cluster_N_derivatization Pyrrolidine Nitrogen Derivatization start This compound nacylation N-Acylation start->nacylation nalkylation N-Alkylation start->nalkylation redamination Reductive Amination start->redamination product_amide N-Acyl Derivatives nacylation->product_amide Introduce amide functionality product_alkyl N-Alkyl Derivatives nalkylation->product_alkyl Introduce alkyl chains product_reductive N-Substituted Alkyl Derivatives redamination->product_reductive Introduce complex alkyl groups acyl_reagents Acyl Chlorides Carboxylic Acids + Coupling Agents acyl_reagents->nacylation alkyl_reagents Alkyl Halides alkyl_reagents->nalkylation carbonyl_reagents Aldehydes & Ketones + NaBH(OAc)3 carbonyl_reagents->redamination

Caption: Workflow for the derivatization of the pyrrolidine nitrogen.

Modification of the Dichlorophenyl Ring

The two chlorine atoms on the phenyl ring offer opportunities for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing aryl, heteroaryl, or amino substituents. The steric hindrance and electron-withdrawing nature of the two chlorine atoms can make these couplings challenging, often requiring specialized ligands and carefully optimized conditions.[7][8]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. For dichlorinated substrates, mono-arylation is typically favored, and regioselectivity can be an issue if the two chlorine atoms are in different electronic environments. In the case of 2,6-dichlorophenyl, the two positions are equivalent.

Protocol: Suzuki-Miyaura Coupling on the Dichlorophenyl Ring

  • Materials:

    • N-protected this compound (e.g., N-Boc protected)

    • Aryl or heteroaryl boronic acid or boronic ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • To a Schlenk flask, add the N-protected this compound (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

    • Add the palladium catalyst (2-5 mol%).

    • Evacuate and backfill the flask with an inert gas (3 cycles).

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the reaction with an organic solvent and water.

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    • If necessary, deprotect the pyrrolidine nitrogen using standard procedures (e.g., TFA for N-Boc).

  • Causality and Insights:

    • The N-protection of the pyrrolidine is crucial to prevent potential coordination of the nitrogen to the palladium catalyst, which can inhibit its activity.[9]

    • The choice of ligand on the palladium catalyst is critical for coupling with sterically hindered aryl chlorides. For challenging substrates, specialized biarylphosphine ligands like XPhos or SPhos may be required.[10]

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds between an aryl halide and an amine.[11] Similar to the Suzuki coupling, this reaction is sensitive to steric hindrance, and the choice of catalyst and ligand is paramount for success with 2,6-dichloroaryl substrates.[8]

Protocol: Buchwald-Hartwig Amination on the Dichlorophenyl Ring

  • Materials:

    • N-protected this compound

    • Primary or secondary amine

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand like RuPhos)

    • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

    • Anhydrous toluene or dioxane

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask.

    • Add the N-protected this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.4 eq.).

    • Add anhydrous toluene or dioxane.

    • Seal the flask and heat the reaction to 90-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Dilute with an organic solvent and water, separate the layers, and extract the aqueous phase.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    • Deprotect the pyrrolidine nitrogen as required.

  • Causality and Insights:

    • The use of bulky, electron-rich phosphine ligands is essential to promote the oxidative addition of the sterically hindered aryl chloride to the palladium center and to facilitate the reductive elimination step.[10]

    • Strong, non-nucleophilic bases like NaOtBu are typically required for these transformations.

DOT Script for Derivatization Workflow at the Dichlorophenyl Ring

G cluster_Aryl_derivatization Dichlorophenyl Ring Derivatization start N-Protected This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product_suzuki C-Aryl/Heteroaryl Derivatives suzuki->product_suzuki Forms C-C bonds product_buchwald C-Amino Derivatives buchwald->product_buchwald Forms C-N bonds boronic_reagents Aryl/Heteroaryl Boronic Acids/Esters boronic_reagents->suzuki amine_reagents Primary/Secondary Amines amine_reagents->buchwald

Caption: Workflow for the derivatization of the dichlorophenyl ring.

Part 2: Biological Screening Cascade

Given the prevalence of the pyrrolidine scaffold and dichlorophenyl moiety in neuroactive compounds, a screening cascade focused on neurological targets is a logical starting point.[12] A tiered approach, beginning with high-throughput screening followed by more detailed secondary and phenotypic assays, will efficiently identify promising candidates.

Primary High-Throughput Screening (HTS)

The initial screen should be designed to broadly assess the neuroactivity of the synthesized library. A combination of target-based and phenotypic assays is recommended.

  • Target-Based Assays:

    • GABA-A Receptor Modulation: The GABA-A receptor is a key inhibitory neurotransmitter receptor in the central nervous system and a common target for anxiolytics, sedatives, and anticonvulsants.[13] A fluorescence-based assay using a membrane potential-sensitive dye can be employed to detect modulators of GABA-A receptor activity in a high-throughput format.[14]

    • Voltage-Gated Calcium Channel (VGCC) Modulation: VGCCs are crucial for neurotransmitter release and neuronal excitability.[15] A calcium flux assay using a fluorescent calcium indicator can identify compounds that modulate VGCC activity.

Assay Type Target Principle Readout
FLIPR Membrane Potential AssayGABA-A ReceptorsMeasures changes in cell membrane potential upon channel activation/modulation.Fluorescence Intensity
Calcium Flux AssayVoltage-Gated Calcium ChannelsMeasures changes in intracellular calcium concentration upon channel opening.Fluorescence Intensity

Table 2: Recommended Primary HTS Assays.

Secondary and Phenotypic Assays

Hits from the primary screen should be further characterized in more complex and physiologically relevant assays to confirm their activity and elucidate their mechanism of action.

  • Electrophysiology: Automated patch-clamp electrophysiology can be used to confirm the activity of hits on specific ion channels and to determine their potency and mechanism of action (e.g., channel blocker, positive allosteric modulator).

  • High-Content Phenotypic Screening: This approach uses automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes in a more physiological context.

    • Neurite Outgrowth Assays: Using cultured neurons (e.g., primary neurons or iPSC-derived neurons), this assay can identify compounds that promote or inhibit neurite growth, which is relevant for neurodegenerative diseases and nerve injury.[16]

    • Synaptic Function Assays: High-content imaging can be used to quantify changes in synaptic markers or activity-dependent synaptic plasticity in response to compound treatment.

DOT Script for Biological Screening Cascade

G cluster_primary Primary Screening (HTS) cluster_secondary Secondary & Phenotypic Screening start Synthesized Compound Library gaba_assay GABA-A Receptor Modulation Assay start->gaba_assay vgcc_assay Calcium Channel Modulation Assay start->vgcc_assay hits Primary Hits gaba_assay->hits vgcc_assay->hits epys_assay Electrophysiology (Patch Clamp) hits->epys_assay Confirm activity & mechanism hcs_assay High-Content Screening (Neuronal Phenotypes) hits->hcs_assay Assess phenotypic effects confirmed_hits Confirmed & Characterized Hits epys_assay->confirmed_hits hcs_assay->confirmed_hits lead_candidates Lead Candidates for Further Development confirmed_hits->lead_candidates

Caption: Proposed biological screening cascade for the synthesized library.

Conclusion

The this compound scaffold holds significant promise for the discovery of novel therapeutic agents. By employing the robust derivatization strategies outlined in these application notes, researchers can efficiently generate a diverse library of compounds. The proposed biological screening cascade provides a clear path for identifying and characterizing neuroactive molecules within this library. The inherent synthetic challenges posed by this sterically hindered scaffold can be overcome with careful optimization of reaction conditions, particularly through the use of modern catalytic systems. The insights and protocols provided herein are intended to empower researchers, scientists, and drug development professionals to unlock the full potential of this privileged chemical starting point.

References

Application Notes and Protocols for N-Alkylation of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the pyrrolidine ring, particularly at the nitrogen atom, allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications can profoundly influence a compound's pharmacokinetic profile and target engagement. The 2-(2,6-dichlorophenyl)pyrrolidine moiety, in particular, is of significant interest due to the presence of the dichlorophenyl group, which can enhance binding affinity to target proteins through various interactions. This document provides detailed protocols for the N-alkylation of this compound, a key transformation for the synthesis of novel chemical entities for drug discovery and development.

Two of the most robust and widely employed methods for the N-alkylation of secondary amines are reductive amination and direct alkylation with alkyl halides.[2] This guide will provide detailed, step-by-step protocols for both methodologies as applied to this compound, offering insights into the rationale behind the choice of reagents and reaction conditions.

Method 1: Reductive Amination with Aldehydes or Ketones

Reductive amination is a highly versatile and chemoselective method for the formation of carbon-nitrogen bonds.[2] This process involves the initial reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A key advantage of this method is the reduced risk of over-alkylation, a common side reaction in direct alkylation.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent well-suited for this transformation, as it readily reduces the iminium ion intermediate while leaving the starting carbonyl compound largely unaffected.[3][4]

Reaction Scheme: Reductive Amination

reductive_amination pyrrolidine This compound iminium Iminium Ion Intermediate pyrrolidine->iminium + carbonyl Aldehyde/Ketone (R₁R₂C=O) carbonyl->iminium product N-Alkyl-2-(2,6-dichlorophenyl)pyrrolidine iminium->product Reduction reducer NaBH(OAc)₃ reducer->product

Caption: General workflow for reductive amination.

Detailed Experimental Protocol: N-Benzylation via Reductive Amination

This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make a 0.1 M solution.

  • Addition of Aldehyde: Add benzaldehyde (1.1 equiv) to the stirred solution at room temperature.

  • Formation of Iminium Ion: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrrolidine is consumed (typically 2-6 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-2-(2,6-dichlorophenyl)pyrrolidine.[5]

ParameterConditionRationale
Solvent Anhydrous 1,2-Dichloroethane (DCE)A non-protic solvent that is compatible with the reducing agent and effectively solubilizes the reactants.[3][4]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reducing agent that preferentially reduces the iminium ion over the carbonyl group.[2][3][4]
Stoichiometry Slight excess of aldehyde and reducing agentEnsures complete conversion of the starting pyrrolidine.
Temperature Room TemperatureSufficient for both iminium ion formation and reduction, minimizing potential side reactions.
Workup Aqueous NaHCO₃ quenchNeutralizes any remaining acidic species and facilitates the removal of boron byproducts.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via an Sₙ2 reaction is a classical and straightforward approach to forming C-N bonds. This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to promote the desired N-alkylation and minimize potential side reactions, such as quaternization of the resulting tertiary amine.

Reaction Scheme: Direct N-Alkylation

direct_alkylation pyrrolidine This compound product N-Alkyl-2-(2,6-dichlorophenyl)pyrrolidine pyrrolidine->product + alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., K₂CO₃) salt Salt Byproduct base->salt

Caption: General workflow for direct N-alkylation.

Detailed Experimental Protocol: N-Benzylation via Direct Alkylation

This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.

Materials:

  • This compound (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous acetonitrile or DMF to make a 0.2 M solution.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 equiv) to the stirred suspension at room temperature under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-(2,6-dichlorophenyl)pyrrolidine.[5]

ParameterConditionRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.
Base Potassium Carbonate (K₂CO₃)A moderately strong base to deprotonate the secondary amine without promoting significant side reactions.
Alkylating Agent Benzyl bromideA reactive alkyl halide suitable for Sₙ2 displacement.
Temperature 50-60 °CProvides sufficient energy to overcome the activation barrier of the reaction without causing decomposition.
Stoichiometry Excess baseEnsures complete deprotonation of the secondary amine.

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated this compound derivatives can be confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of successful alkylation. For instance, in the case of N-benzylation, new aromatic protons and a characteristic benzylic methylene signal (typically a singlet or AB quartet) would be observed.[6][7][8][9][10]

    • ¹³C NMR: The appearance of new carbon signals corresponding to the alkyl group further confirms the structure of the product.[6][7][8][9][10]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6][11]

Trustworthiness and Validation

The protocols described herein are based on well-established and widely utilized synthetic methodologies in organic chemistry.[2][3][4] The reliability of these procedures is high, provided that anhydrous conditions are maintained where specified and high-quality reagents are used. The progress of the reactions should be carefully monitored by appropriate analytical techniques (TLC or LC-MS) to ensure complete conversion and to identify any potential side products. The final products should be thoroughly characterized by NMR and MS to confirm their identity and purity.

Conclusion

The N-alkylation of this compound is a critical transformation for the generation of novel compounds with potential therapeutic applications. Both reductive amination and direct alkylation with alkyl halides are effective and reliable methods to achieve this. The choice between these two protocols will depend on the specific substrate (aldehyde/ketone vs. alkyl halide), the desired scale of the reaction, and the presence of other functional groups in the alkylating agent. The detailed protocols and guidelines provided in this application note offer a solid foundation for researchers in their efforts to synthesize and explore new chemical space around this important scaffold.

References

Application Note: A Comprehensive Guide to In Vitro Assays for Characterizing 2-(2,6-Dichlorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(2,6-dichlorophenyl)pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1][[“]] A prominent example, lanicemine (AZD6765), is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker, highlighting the therapeutic potential of this chemical class for conditions like depression.[3][4] A robust in vitro pharmacological evaluation is critical to elucidate the mechanism of action, selectivity, and potential liabilities of novel analogues. This guide provides a detailed framework of integrated in vitro assays, moving from primary target engagement to broader cellular impacts, designed for researchers, scientists, and drug development professionals working with this important class of compounds.

Introduction: The Rationale for a Multi-Assay Cascade

Characterizing novel this compound derivatives requires a systematic, multi-tiered approach. A single assay provides only one dimension of a compound's profile. By integrating a series of assays, we can build a comprehensive understanding of a molecule's behavior, answering key questions in the drug discovery process:

  • Target Engagement: Does the compound bind to its intended target? With what affinity?

  • Mechanism of Action: How does the compound affect the target's function (e.g., inhibition, activation, modulation)?

  • Selectivity: Does the compound interact with other relevant targets, which could lead to off-target effects?

  • Cellular Impact: What is the net effect of the compound on cellular function and health?

This application note details protocols for assays targeting the NMDA receptor, key monoamine systems, and general cell health, providing a solid foundation for the preclinical evaluation of this compound series.

Primary Target Characterization: NMDA Receptor Modulation

Given that known derivatives like lanicemine act on the NMDA receptor, this is the logical starting point for characterization.[4][5] The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity and its dysfunction is implicated in numerous neurological disorders.[6] Assays should be designed to measure both binding affinity and functional modulation.

Diagram: NMDA Receptor Signaling and Inhibition

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Pharmacological Intervention Glutamate Glutamate (Vesicle) NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Signaling Downstream Signaling Ca_Influx->Signaling Activates Test_Compound 2-(2,6-Dichlorophenyl) pyrrolidine Derivative (e.g., Lanicemine) Test_Compound->NMDAR Blocks Channel

Caption: Mechanism of NMDA receptor channel block by a test compound.

Radioligand Binding Assay: Determining Target Affinity (Ki)

This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to compete with a known radiolabeled ligand.[7] The use of [³H]MK-801 is standard for labeling the ion channel binding site.[8]

Protocol: [³H]MK-801 Competitive Binding Assay

  • Membrane Preparation: Utilize whole rat brain homogenates or membranes from cell lines recombinantly expressing specific NMDA receptor subtypes (e.g., HEK293 cells with NR1/NR2B).[8][9]

  • Assay Setup: Perform the assay in 96-well plates. Prepare triplicate wells for each condition:

    • Total Binding: Membrane preparation + Assay Buffer + [³H]MK-801.

    • Non-specific Binding (NSB): Membrane preparation + a saturating concentration of unlabeled MK-801 (e.g., 10 µM) + [³H]MK-801.

    • Test Compound: Membrane preparation + varying concentrations of the this compound derivative + [³H]MK-801.

  • Incubation: Add reagents as specified in the table below. Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine) using a cell harvester.[10]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the dried filter mats into scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

Table 1: Reagents and Conditions for NMDA Receptor Binding Assay

ParameterRecommended Value
Radioligand[³H]MK-801
Radioligand Concentration1-5 nM (near its Kᴅ)
Membrane Protein50-200 µg per well
Test Compound Conc. Range0.1 nM to 100 µM (10-point curve)
Assay Buffer50 mM Tris-HCl, pH 7.4
Wash BufferIce-cold 50 mM Tris-HCl, pH 7.4
Incubation Time / Temp60-120 minutes / 25°C
Final Assay Volume250 µL
Functional Assay: Calcium Flux

This is a higher-throughput functional assay that measures the influx of calcium through the NMDA receptor channel upon activation.[12] Inhibition of this calcium signal by a test compound provides a functional measure of its antagonist activity.[13][14]

Protocol: FLIPR-Based Calcium Flux Assay

  • Cell Plating: Seed HEK293 cells stably expressing the NMDA receptor subtype of interest (e.g., NR1/NR2B) into black-walled, clear-bottom 384-well plates and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) diluted in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer at 2x the final desired concentration.

  • Assay Execution (using a FLIPR or similar instrument):

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the test compound to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Add an agonist solution (e.g., Glutamate and Glycine) to stimulate the receptor.

    • Measure the change in fluorescence intensity over time (typically 2-5 minutes).

  • Data Analysis: The agonist-induced increase in fluorescence represents the calcium influx. Calculate the percent inhibition for each concentration of the test compound relative to control wells (agonist only) and determine the IC₅₀ value.

Selectivity Profiling: Monoamine System Interactions

To build a comprehensive profile and anticipate potential side effects, it is crucial to assess the activity of new derivatives against other common CNS targets, such as monoamine transporters and enzymes.[15][16]

Monoamine Transporter Uptake Assay

This assay determines if the test compound inhibits the reuptake of neurotransmitters by the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters. Modern fluorescence-based kits offer a non-radioactive, homogeneous format.[11][17][18]

Diagram: Fluorescence-Based Transporter Uptake Assay Workflow

Transporter_Workflow Start Start Plate_Cells Plate Transporter-Expressing Cells (e.g., HEK-hSERT) in 96/384-well Plate Start->Plate_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Plate_Cells->Incubate_Overnight Add_Compound Add Test Compound (Serial Dilutions) Incubate_Overnight->Add_Compound Pre_Incubate Pre-incubate (10-20 min) Add_Compound->Pre_Incubate Add_Dye_Mix Add Fluorescent Substrate & Masking Dye Mix Pre_Incubate->Add_Dye_Mix Read_Fluorescence Read Plate in Kinetic or Endpoint Mode on a Fluorescence Plate Reader Add_Dye_Mix->Read_Fluorescence Analyze Analyze Data: Calculate % Inhibition and Determine IC₅₀ Read_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for a homogeneous, fluorescence-based monoamine transporter uptake assay.

Protocol: Fluorescent Substrate Uptake Inhibition Assay

  • Cell Plating: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96- or 384-well black-walled, clear-bottom plates.[17]

  • Compound Addition: Remove media and add test compounds diluted in assay buffer (e.g., HBSS). Include wells for 100% inhibition (a known potent inhibitor like cocaine for DAT) and 0% inhibition (vehicle control). Incubate for 10-20 minutes at 37°C.

  • Assay Initiation: Add a pre-mixed solution containing a fluorescent transporter substrate and a masking agent that quenches extracellular fluorescence (as supplied in commercial kits).[11]

  • Signal Detection: Immediately transfer the plate to a fluorescence plate reader capable of bottom-reading. Read the fluorescence intensity kinetically for 10-30 minutes or as a single endpoint reading. The signal increases as the fluorescent substrate is transported into the cells.

  • Data Analysis: Calculate the rate of uptake (for kinetic reads) or the final fluorescence value (for endpoint reads). Determine the percent inhibition for each compound concentration and calculate the IC₅₀.

Monoamine Oxidase (MAO) Inhibition Assay

This assay assesses whether the compounds inhibit MAO-A or MAO-B, enzymes that metabolize monoamine neurotransmitters.[16][19] Fluorometric assays provide a sensitive and high-throughput method.[20][21]

Protocol: Fluorometric MAO-A/MAO-B Inhibition Assay

  • Enzyme/Compound Incubation: In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme, assay buffer, and the test compound or a known inhibitor (clorgyline for MAO-A, selegiline for MAO-B).[19] Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a solution containing the MAO substrate (e.g., kynuramine or a proprietary substrate) and a detector molecule (e.g., a probe that reacts with the H₂O₂ byproduct).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Signal Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin-based assays).

  • Data Analysis: Subtract background fluorescence and calculate the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration.

Cellular Health Assessment: Viability and Cytotoxicity

After characterizing target-specific effects, it is essential to evaluate the overall impact of the compounds on cell health to identify a therapeutic window.[22] These assays are typically performed in neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

Diagram: Cellular Assay Decision Workflow

Cellular_Assay_Workflow cluster_assays Parallel Assays Start Test Compound Treat_Cells Treat Neuronal Cells with Compound (24-72h) Start->Treat_Cells Viability Viability Assay (e.g., Resazurin, MTT) Measures metabolic activity Treat_Cells->Viability Cytotoxicity Cytotoxicity Assay (e.g., LDH Release) Measures membrane integrity Treat_Cells->Cytotoxicity Analyze Analyze Data & Determine EC₅₀/LC₅₀ Viability->Analyze Cytotoxicity->Analyze Profile Establish Therapeutic Window: Compare Cytotoxicity (LC₅₀) vs. Target Potency (IC₅₀) Analyze->Profile End End Profile->End

Caption: Decision workflow for assessing compound effects on neuronal cell health.

Protocol: Resazurin (AlamarBlue) Viability Assay

  • Cell Treatment: Plate neuronal cells in a 96-well plate and allow them to adhere. Treat cells with a serial dilution of the test compound for 24 to 72 hours.

  • Reagent Addition: Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) on a microplate reader. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.[23]

  • Analysis: Calculate the percent viability relative to vehicle-treated controls and determine the EC₅₀ (the concentration that reduces viability by 50%).

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Cell Treatment: Run a parallel plate to the viability assay, treating cells identically.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Measurement: Use a commercial LDH assay kit. In a new plate, mix the supernatant with the kit's reaction mixture (containing substrate and cofactor). Incubate for 15-30 minutes at room temperature.[24]

  • Measurement: The enzymatic reaction produces a colored formazan product. Stop the reaction and measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Analysis: The amount of LDH released is proportional to the number of dead or membrane-compromised cells.[23][25] Calculate the LC₅₀ (the concentration that causes 50% cell lysis).

Conclusion

The in vitro testing cascade detailed in this application note provides a robust and logical framework for the comprehensive characterization of novel this compound derivatives. By systematically evaluating primary target affinity and function, profiling against key off-targets, and assessing overall cellular health, researchers can efficiently identify promising lead candidates for further development. Integrating these diverse datasets allows for informed decision-making, accelerating the path from chemical synthesis to potential therapeutic application.

References

2-(2,6-Dichlorophenyl)pyrrolidine as a precursor for enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

2-(2,6-Dichlorophenyl)pyrrolidine: A Privileged Precursor for the Development of High-Potency Enzyme Inhibitors

Abstract: The 2-arylpyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1][2] This guide focuses on a particularly valuable derivative, this compound, and its strategic application as a precursor for potent enzyme inhibitors. The unique steric and electronic properties conferred by the 2,6-dichloro substitution make this moiety a powerful tool for achieving high affinity and selectivity, particularly against challenging targets like protein kinases. We will detail the rationale for its use, provide a state-of-the-art stereoselective synthesis protocol using biocatalysis, and outline its application in the synthesis of advanced inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged building block in their discovery programs.

The Strategic Advantage of the 2,6-Dichlorophenyl Moiety

In enzyme inhibitor design, achieving target-specific affinity is paramount. The this compound motif offers a distinct advantage due to the conformational constraints imposed by the ortho-chloro substituents.

  • Torsional Control: The two chlorine atoms provide significant steric bulk, flanking the single bond connecting the phenyl and pyrrolidine rings. This steric hindrance restricts the free rotation around this bond, forcing the two rings into a relatively fixed, non-planar orientation. This pre-organized conformation can significantly reduce the entropic penalty upon binding to an enzyme's active site, leading to higher affinity.

  • Metabolic Stability: The chlorine atoms block positions on the phenyl ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of the final drug candidate.

  • Target-Specific Interactions: This fixed conformation is particularly effective in targeting the ATP-binding site of many protein kinases. The dichlorophenyl group can occupy a hydrophobic pocket, while the pyrrolidine ring serves as a versatile anchor point for building out other parts of the inhibitor to engage with the hinge region or other key features of the enzyme. This has been successfully demonstrated in the development of potent Src kinase inhibitors.[3]

Physicochemical Properties of this compound
CAS Number 383127-39-7[4]
Molecular Formula C₁₀H₁₁Cl₂N[4]
Molecular Weight 216.11 g/mol [4][5]
Appearance Typically a solid or oil
Handling Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.[4] Handle in a well-ventilated chemical fume hood.

Enantioselective Synthesis Protocol: A Biocatalytic Approach

The absolute stereochemistry of 2-arylpyrrolidines can have a profound impact on their biological activity.[6] For instance, the (R)- and (S)-enantiomers of a related compound were found to be a potent agonist and antagonist, respectively, for the 5-HT₆ receptor.[6] Therefore, stereocontrol is critical. While classical chemical methods exist, biocatalysis using imine reductases (IREDs) offers an environmentally friendly and highly selective route to single-enantiomer products.[7]

Protocol 2.1: Stereocomplementary Synthesis of (R)- or (S)-2-(2,6-Dichlorophenyl)pyrrolidine using Imine Reductases

This protocol is based on the principles of stereocomplementary reduction of a cyclic imine precursor using either an (R)-selective or (S)-selective IRED.[7]

Workflow Overview:

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Biocatalytic Reduction cluster_2 Part C: Workup & Purification A1 1-(2,6-Dichlorophenyl)butane-1,4-dione A3 Cyclization/ Dehydration A1->A3 A2 Ammonia Source (e.g., NH4OAc) A2->A3 A4 5-(2,6-Dichlorophenyl)-3,4- dihydro-2H-pyrrole (Imine) A3->A4 B1 Imine Precursor A4->B1 B3 Bioreactor (pH 7.5 Buffer, 30°C) B1->B3 B2 IRED Enzyme System (R)- or (S)-selective IRED Cofactor (NADPH) Cofactor Recycling System (e.g., Glucose Dehydrogenase/Glucose) B2->B3 B4 Enantiopure Product (R)- or (S)-2-(2,6-dichlorophenyl)pyrrolidine B3->B4 C1 Reaction Mixture B4->C1 C2 Cell Lysis & Centrifugation C1->C2 C3 Liquid-Liquid Extraction (e.g., Ethyl Acetate) C2->C3 C4 Purification (Silica Gel Chromatography) C3->C4 C5 Final Product C4->C5

Caption: Workflow for the biocatalytic synthesis of chiral this compound.

Materials:

  • 5-(2,6-Dichlorophenyl)-3,4-dihydro-2H-pyrrole (Imine precursor)

  • (R)-selective IRED (e.g., ScIR) or (S)-selective IRED (e.g., SvIR)[7]

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add 100 mL of potassium phosphate buffer (100 mM, pH 7.5).

    • Add D-glucose (1.5 eq.), NADP⁺ (0.01 eq.), and the selected IRED and GDH enzymes (typically added as a lyophilized powder or cell-free extract).

    • Stir the mixture at 30°C until all solids are dissolved.

    • Causality: The GDH and glucose constitute a cofactor recycling system. GDH oxidizes glucose to gluconolactone, which simultaneously reduces NADP⁺ back to the active NADPH form required by the IRED. This allows for the use of only a catalytic amount of the expensive NADP⁺ cofactor.

  • Substrate Addition:

    • Dissolve the imine precursor (1.0 eq.) in a minimal amount of a water-miscible co-solvent like IPA or DMSO (e.g., 5-10% v/v of the total reaction volume).

    • Add the substrate solution dropwise to the reaction mixture over 10-15 minutes.

    • Causality: The imine substrate often has limited aqueous solubility. Using a co-solvent ensures its availability for the enzyme, while dropwise addition prevents substrate inhibition or precipitation.

  • Biocatalytic Reaction:

    • Maintain the reaction at 30°C with gentle stirring (e.g., 180 rpm).

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by HPLC or GC-MS.

    • The reaction is typically complete within 20-24 hours.

  • Workup and Extraction:

    • Once the reaction is complete, adjust the pH of the mixture to >10 with 2M NaOH to ensure the product is in its free base form.

    • Extract the aqueous mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: Basification deprotonates the pyrrolidine nitrogen, increasing its hydrophobicity and ensuring efficient extraction into the organic solvent.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Determine the enantiomeric excess (ee) using chiral HPLC analysis. This step is a self-validating measure of the protocol's success, with >99% ee being achievable with optimized IREDs.[7]

Application Protocol: Synthesis of an N-Acyl Kinase Inhibitor Intermediate

With the enantiopure pyrrolidine in hand, the next step is typically to functionalize the secondary amine. N-acylation is a common and robust reaction to couple the precursor to a core heterocyclic fragment, a crucial step in building many kinase inhibitors.

Caption: General scheme for N-acylation of the pyrrolidine precursor.

Protocol 3.1: N-Acylation with a Substituted Acid Chloride

Materials:

  • (R)-2-(2,6-Dichlorophenyl)pyrrolidine

  • Substituted acid chloride (e.g., 4-(trifluoromethyl)benzoyl chloride)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve (R)-2-(2,6-dichlorophenyl)pyrrolidine (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add DIEA (1.5 eq.) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Causality: The reaction is performed under inert and anhydrous conditions to prevent hydrolysis of the highly reactive acid chloride. DIEA is a non-nucleophilic organic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Cooling to 0°C helps to control the initial exothermic reaction.

  • Reagent Addition:

    • Dissolve the acid chloride (1.1 eq.) in a small amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the cooled pyrrolidine solution over 20-30 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting pyrrolidine.

  • Aqueous Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes the excess DIEA base. The basic wash removes any unreacted acid chloride (as the carboxylate salt) and neutralizes any remaining acid.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude amide product via flash column chromatography on silica gel to yield the pure N-acylated intermediate.

Downstream Applications and Prominent Enzyme Targets

The N-acylated intermediate is a versatile platform for constructing a wide array of complex inhibitors. By varying the nature of the "R" group in the acid chloride, one can target different enzyme families.

G cluster_targets Potential Inhibitor Classes & Targets Precursor 2-(2,6-Dichlorophenyl) pyrrolidine Intermediate N-Acyl Intermediate Precursor->Intermediate Acylation/ Coupling Kinase Kinase Inhibitors (e.g., Src, p38) Intermediate->Kinase Further Elaboration PAM Allosteric Modulators (e.g., Dopamine D1 Receptor) Intermediate->PAM Further Elaboration Other Other Amide-Containing Inhibitors (e.g., FAAH) Intermediate->Other Further Elaboration

Caption: Logical flow from the precursor to diverse classes of enzyme inhibitors and modulators.

Enzyme Target Class Example Reported Potency Reference
Tyrosine Kinases Src KinasePotent activity in cell lines[3]
MAP Kinases p38 MAP KinaseAnalog of VX-745[8]
GPCR Modulators Dopamine D1 Receptor (PAM)Potent, selective modulator[9]
Hydrolases Fatty Acid Amide Hydrolase (FAAH)Potent, selective inhibitor[10]

Conclusion

This compound is more than a simple building block; it is a strategic precursor that imparts desirable properties of conformational rigidity and metabolic stability into resulting inhibitor structures. The development of highly efficient biocatalytic routes for its enantioselective synthesis has made this valuable scaffold more accessible. The protocols outlined in this guide provide a robust framework for synthesizing this precursor and applying it to the construction of advanced intermediates for enzyme inhibitor discovery programs, particularly in the highly competitive field of kinase research.

References

The Versatile Scaffold: Application of 2-(2,6-Dichlorophenyl)pyrrolidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging yet vital areas of modern drug discovery. The intricate nature of the brain and the formidable blood-brain barrier demand innovative chemical scaffolds that can be tailored for specific molecular targets. Among these, the pyrrolidine ring has emerged as a privileged structure, found in numerous natural products and FDA-approved drugs.[1][2] This guide focuses on a particularly compelling derivative, the 2-(2,6-Dichlorophenyl)pyrrolidine moiety, and its application in the discovery of next-generation CNS therapeutics. The strategic placement of the dichlorophenyl group on the pyrrolidine ring creates a scaffold with unique properties that have been successfully exploited to develop potent and selective modulators of key CNS targets.

This document will provide an in-depth exploration of the application of this scaffold, with a primary focus on its role in the development of positive allosteric modulators (PAMs) of the dopamine D1 receptor, a critical target in neurodegenerative diseases such as Lewy body dementia. We will delve into the rationale behind its use, provide detailed protocols for its evaluation, and discuss the interpretation of the resulting data.

The this compound Scaffold: A Gateway to CNS Targets

The this compound core is a key pharmacophore in a new class of CNS drug candidates. Its utility stems from a combination of factors:

  • Structural Rigidity and Conformational Control: The pyrrolidine ring provides a constrained conformation, which can lead to higher binding affinity and selectivity for the target protein.

  • Lipophilicity and Blood-Brain Barrier Penetration: The dichlorophenyl group enhances the lipophilicity of the molecule, a crucial factor for crossing the blood-brain barrier and reaching CNS targets.

  • Versatile Synthetic Handle: The pyrrolidine nitrogen offers a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

A prime example of the successful application of this scaffold is in the development of LY3154207 (Mevidalen) and its analog DETQ . These compounds incorporate the 2-(2,6-dichlorophenyl)acetyl moiety attached to a tetrahydroisoquinoline core and have been identified as potent and selective positive allosteric modulators of the dopamine D1 receptor.[3][4]

Application Focus: Dopamine D1 Receptor Positive Allosteric Modulators for Neurodegenerative Diseases

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in motor control, cognition, and reward.[3] Dysregulation of D1 receptor signaling is implicated in several CNS disorders, including Parkinson's disease and Lewy body dementia. While direct D1 receptor agonists have been explored, they often suffer from issues like receptor desensitization and a narrow therapeutic window.[3]

Positive allosteric modulators (PAMs) offer a more nuanced approach. Instead of directly activating the receptor, they bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, dopamine. This mechanism is believed to provide a more physiological and spatially restricted modulation of receptor activity. The this compound scaffold has been instrumental in the design of D1 PAMs with desirable drug-like properties.[3][4]

Signaling Pathway of the Dopamine D1 Receptor

The dopamine D1 receptor primarily signals through the Gs/olf-protein pathway, leading to the activation of adenylyl cyclase and the production of the second messenger cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression and neuronal function. Another important signaling event following D1 receptor activation is the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G-protein independent signaling cascades.

D1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Binds to orthosteric site Gs Gs/olf D1R->Gs Activates betaArrestin β-Arrestin D1R->betaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP PAM This compound -based PAM PAM->D1R Binds to allosteric site Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Desensitization Receptor Desensitization & G-protein independent signaling betaArrestin->Desensitization Gene Gene Expression (Cognition, Motor Function) CREB->Gene

Dopamine D1 Receptor Signaling Pathway with PAM.

Experimental Protocols for the Evaluation of this compound-based D1 PAMs

The following protocols are designed to characterize the activity of novel compounds based on the this compound scaffold as D1 receptor PAMs.

In Vitro Characterization

This assay is the primary functional screen to determine the ability of a compound to potentiate D1 receptor-mediated Gs signaling.[5][6]

Objective: To quantify the potentiation of dopamine-induced cAMP production by a test compound.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) supplemented with 0.1% Bovine Serum Albumin (BSA).

  • Agonist: Dopamine hydrochloride.

  • Test Compound: this compound derivative.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or Rolipram to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit based on luminescence (e.g., Promega cAMP-Glo™) or fluorescence resonance energy transfer (FRET).

  • Assay Plates: White, opaque 384-well plates for luminescence assays.

Procedure:

  • Cell Seeding: Seed the D1 receptor-expressing cells into 384-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound and dopamine in assay buffer.

  • Assay: a. Remove the culture medium from the cells and add the PDE inhibitor dissolved in assay buffer. b. Add the test compound at various concentrations to the wells. For a PAM screen, a fixed concentration (e.g., 10 µM) is often used initially. c. Add dopamine at various concentrations to the wells to generate a dose-response curve. Include a vehicle control (no dopamine) and a maximal stimulation control (saturating concentration of dopamine). d. Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: a. Plot the cAMP concentration against the log of the dopamine concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect) for dopamine in the presence and absence of the test compound. c. A leftward shift in the dopamine EC50 and/or an increase in Emax in the presence of the test compound indicates PAM activity.

ParameterDescription
EC50 The concentration of an agonist that gives a response halfway between the baseline and maximum response. A lower EC50 indicates higher potency.
Emax The maximum response achievable by an agonist.
Fold Shift The ratio of the agonist EC50 in the absence of the PAM to the EC50 in the presence of the PAM. A fold shift greater than 1 indicates positive allosteric modulation.

This assay determines the effect of the test compound on the recruitment of β-arrestin to the activated D1 receptor.[6][7]

Objective: To quantify the potentiation of dopamine-induced β-arrestin recruitment by a test compound.

Materials:

  • Cell Line: A cell line engineered for β-arrestin recruitment assays, such as the DiscoverX PathHunter® cells, co-expressing the D1 receptor tagged with a ProLink™ fragment and β-arrestin tagged with an Enzyme Acceptor fragment.

  • Agonist: Dopamine hydrochloride.

  • Test Compound: this compound derivative.

  • Assay Reagents: As per the commercial assay kit instructions.

  • Assay Plates: White, opaque 384-well plates.

Procedure:

  • Cell Seeding: Seed the engineered cells in 384-well plates and incubate overnight.

  • Compound Addition: a. Add the test compound at various concentrations. b. Add dopamine at various concentrations to generate a dose-response curve.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagents as per the manufacturer's protocol and incubate at room temperature for 60 minutes. Measure the chemiluminescent signal.

  • Data Analysis: Similar to the cAMP assay, determine the EC50 and Emax for dopamine-induced β-arrestin recruitment in the presence and absence of the test compound to assess PAM activity.

In Vivo Characterization

This animal model is used to study the pathogenesis of Lewy body dementia and to evaluate the efficacy of potential therapeutics.[8][9]

Objective: To assess the ability of a this compound-based D1 PAM to mitigate the pathological and behavioral deficits in a mouse model of synucleinopathy.

Materials:

  • Animals: C57BL/6J mice or other appropriate strains.

  • α-Synuclein Pre-formed Fibrils (PFFs): Recombinant α-synuclein monomers are converted into fibrils through a standardized protocol involving incubation and shaking.[8] The fibrils are then sonicated to the appropriate length.

  • Stereotaxic Apparatus: For precise injection into the brain.

  • Test Compound: this compound derivative formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing Equipment: Open field, rotarod, Morris water maze, etc.

  • Histology and Immunohistochemistry Reagents: For post-mortem brain tissue analysis.

Procedure:

PFF_Model_Workflow PFF_Prep PFF Preparation (Incubation & Sonication) Stereotaxic Stereotaxic Injection of PFFs (e.g., into striatum) PFF_Prep->Stereotaxic Pathology_Dev Pathology Development (Weeks to Months) Stereotaxic->Pathology_Dev Treatment Chronic Treatment with D1 PAM or Vehicle Pathology_Dev->Treatment Treatment starts before or after pathology onset Behavioral Behavioral Testing (Motor & Cognitive Function) Treatment->Behavioral Tissue Tissue Collection & Analysis Behavioral->Tissue

Workflow for the PFF Model of Synucleinopathy.
  • PFF Preparation and Injection: a. Prepare α-synuclein PFFs according to established protocols.[8] b. Anesthetize the mice and secure them in a stereotaxic frame. c. Inject the PFFs into a specific brain region, such as the striatum, to initiate the spread of α-synuclein pathology.

  • Compound Administration: a. Begin treatment with the test compound or vehicle at a predetermined time point post-PFF injection. The treatment can be prophylactic (starting before significant pathology develops) or therapeutic (starting after pathology is established). b. Administer the compound daily or as determined by its pharmacokinetic profile.

  • Behavioral Assessment: a. Conduct a battery of behavioral tests at various time points to assess motor function (e.g., rotarod, open field test) and cognitive function (e.g., Morris water maze, novel object recognition).

  • Post-mortem Analysis: a. At the end of the study, euthanize the animals and perfuse them. b. Collect the brains and process them for histology and immunohistochemistry. c. Stain brain sections for markers of α-synuclein pathology (e.g., phosphorylated α-synuclein), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and neuronal loss (e.g., tyrosine hydroxylase for dopaminergic neurons). d. Quantify the pathology and neuronal loss in different brain regions.

Data Interpretation:

A successful therapeutic candidate would be expected to:

  • Reduce the accumulation and spread of phosphorylated α-synuclein pathology.

  • Ameliorate the motor and/or cognitive deficits observed in the vehicle-treated PFF-injected animals.

  • Reduce neuroinflammation and protect against neuronal loss.

Conclusion

The this compound scaffold represents a significant advancement in the design of CNS-penetrant drugs. Its successful application in the development of dopamine D1 receptor positive allosteric modulators highlights its potential for creating novel therapeutics for debilitating neurodegenerative disorders. The protocols outlined in this guide provide a framework for the comprehensive evaluation of new chemical entities based on this promising scaffold, from initial in vitro characterization to in vivo efficacy studies. As our understanding of the complex neurobiology of CNS diseases deepens, the continued exploration and derivatization of such privileged scaffolds will be paramount in the discovery of the next generation of medicines for these challenging conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Common Side Reactions

The synthesis of 2-(2,6-dichlorophenyl)pyrrolidine, a key building block in the development of various pharmacologically active compounds, can present several challenges related to side reactions and impurity formation. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for the preparation of this compound. The choice of route often depends on the available starting materials, scalability, and desired purity profile.

  • Route A: Direct N-Alkylation. This is a classical approach involving the direct reaction of 2,6-dichloroaniline with 1,4-dichlorobutane. The reaction proceeds via a sequential double nucleophilic substitution (SN2) mechanism.[1]

  • Route B: Acylation followed by Reduction. This two-step sequence involves the acylation of 2,6-dichloroaniline with 4-chlorobutyryl chloride to form an intermediate amide, which is then reduced and cyclized to the target pyrrolidine.

Q2: I am observing significant amounts of a high-molecular-weight impurity in my reaction mixture when using the direct N-alkylation route. What is the likely cause?

This is a common issue and is most likely due to over-alkylation or dimerization .

Troubleshooting Guide: Side Reactions in Direct N-Alkylation (Route A)

The direct alkylation of 2,6-dichloroaniline with 1,4-dichlorobutane is an attractive and straightforward method. However, several side reactions can compete with the desired intramolecular cyclization, leading to a complex product mixture.

Issue 1: Formation of Over-alkylation and Dimeric/Polymeric Byproducts

Question: During the synthesis of this compound from 2,6-dichloroaniline and 1,4-dichlorobutane, I am observing significant amounts of impurities with higher molecular weights than my target compound. How can I minimize these?

Answer: The formation of these byproducts is a classic problem of over-alkylation .[2] The initially formed N-(4-chlorobutyl)-2,6-dichloroaniline intermediate, and to a lesser extent the final product, can act as nucleophiles and react with another molecule of 1,4-dichlorobutane. This leads to the formation of dimers and even polymeric materials.[1]

Causality:

  • Increased Nucleophilicity: The secondary amine intermediate is often more nucleophilic than the starting primary aniline, making it more reactive towards the alkylating agent.

  • High Concentrations: At higher concentrations, the probability of intermolecular reactions increases, favoring the formation of dimeric and polymeric side products.[1]

Troubleshooting Steps:

ParameterRecommendationRationale
Stoichiometry Use a significant excess of the amine (2,6-dichloroaniline) relative to 1,4-dichlorobutane. A molar ratio of 3:1 to 5:1 (amine:dihalide) is a good starting point.This increases the statistical probability of 1,4-dichlorobutane reacting with the primary amine rather than the intermediate or product.
Reaction Conditions Employ high-dilution conditions. This can be achieved by the slow, dropwise addition of 1,4-dichlorobutane to a well-stirred solution of 2,6-dichloroaniline in a large volume of an appropriate solvent.High dilution favors intramolecular cyclization over intermolecular side reactions by minimizing the proximity of reactive intermediates.
Temperature Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. An initial optimization around 80-100 °C is recommended.A balance must be struck between achieving a reasonable reaction rate and minimizing unwanted side reactions.
Base Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate.A strong, unhindered base can promote elimination reactions of 1,4-dichlorobutane. A hindered base will primarily act to neutralize the HCl generated during the reaction.

Experimental Protocol: Minimizing Over-alkylation in the Synthesis of this compound

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloroaniline (3.0 eq.) and a suitable solvent (e.g., acetonitrile or DMF) to achieve a high dilution (e.g., 0.1 M).

  • Add a non-nucleophilic base such as potassium carbonate (2.5 eq.).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add a solution of 1,4-dichlorobutane (1.0 eq.) in the same solvent to the reaction mixture over several hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Side Reactions in Direct N-Alkylation

Side_Reactions_Alkylation cluster_main Desired Pathway cluster_side Side Reactions 2,6-Dichloroaniline 2,6-Dichloroaniline Intermediate N-(4-chlorobutyl)-2,6-dichloroaniline 2,6-Dichloroaniline->Intermediate + 1,4-Dichlorobutane (Intermolecular SN2) 1,4-Dichlorobutane 1,4-Dichlorobutane Elimination_Product Elimination Byproduct (e.g., 4-chloro-1-butene) 1,4-Dichlorobutane->Elimination_Product Base-mediated Elimination (E2) Product This compound Intermediate->Product Intramolecular SN2 Cyclization Dimer Dimeric Byproduct Intermediate->Dimer + 1,4-Dichlorobutane (Over-alkylation)

Caption: Desired and side reaction pathways in the synthesis of this compound via direct N-alkylation.

Issue 2: Formation of Elimination Byproducts

Question: My reaction is producing a volatile impurity that I suspect is an alkene. How can I prevent this?

Answer: Under strongly basic conditions, 1,4-dichlorobutane can undergo an E2 elimination reaction to yield 4-chloro-1-butene or other unsaturated byproducts.[1][3]

Troubleshooting Steps:

  • Choice of Base: Avoid strong, sterically unhindered bases like sodium hydroxide or potassium tert-butoxide, as these will favor elimination. Use a milder, non-nucleophilic base such as potassium carbonate or DIPEA.

  • Temperature Control: Lowering the reaction temperature can disfavor the elimination pathway, which typically has a higher activation energy than substitution.

Troubleshooting Guide: Side Reactions in Acylation-Reduction (Route B)

This route offers better control over stoichiometry but introduces its own set of potential side reactions.

Issue 3: Competing N- vs. C-Acylation and Intramolecular Cyclization

Question: During the acylation of 2,6-dichloroaniline with 4-chlorobutyryl chloride, I am getting a mixture of products, including a cyclized ketone. How can I improve the selectivity for the desired N-acylated product?

Answer: The primary challenge in this step is the competition between N-acylation and Friedel-Crafts C-acylation on the aromatic ring. Furthermore, the initially formed product, 4-chloro-N-(2,6-dichlorophenyl)butanamide, can undergo intramolecular Friedel-Crafts cyclization to form a tetralone byproduct, especially in the presence of a strong Lewis acid catalyst.[4]

Troubleshooting Steps:

ParameterRecommendationRationale
Catalyst For N-acylation, avoid strong Lewis acids like AlCl₃. Instead, use a base like pyridine or triethylamine as a catalyst and acid scavenger. This will promote N-acylation and suppress Friedel-Crafts reactions.The lone pair on the nitrogen of the aniline is more nucleophilic than the deactivated aromatic ring, and in the absence of a strong Lewis acid, the reaction will favor N-acylation.
Temperature Perform the acylation at low temperatures (0-25 °C).Lower temperatures will help to control the exothermicity of the reaction and minimize the potential for side reactions, including any potential for intramolecular cyclization if trace Lewis acids are present.
Reaction Time Monitor the reaction closely and stop it once the starting aniline is consumed to prevent potential side reactions of the product.Prolonged reaction times, especially at elevated temperatures, can lead to byproduct formation.

DOT Diagram: Acylation Side Reactions

Acylation_Side_Reactions cluster_main_acyl Desired Pathway cluster_side_acyl Side Reactions 2,6-Dichloroaniline_acyl 2,6-Dichloroaniline N_Acylated_Product 4-chloro-N-(2,6-dichlorophenyl)butanamide 2,6-Dichloroaniline_acyl->N_Acylated_Product N-Acylation (Base catalyzed) C_Acylated_Product C-Acylated Byproduct 2,6-Dichloroaniline_acyl->C_Acylated_Product Friedel-Crafts C-Acylation (Lewis Acid catalyzed) Acyl_Chloride 4-Chlorobutyryl Chloride Acyl_Chloride->N_Acylated_Product Acyl_Chloride->C_Acylated_Product Cyclized_Product Tetralone Byproduct N_Acylated_Product->Cyclized_Product Intramolecular Friedel-Crafts Cyclization

Caption: Desired and side reaction pathways in the acylation of 2,6-dichloroaniline.

Issue 4: Incomplete Reduction and Side Reactions during Amide Reduction

Question: After the reduction of the amide intermediate with LiAlH₄, I am getting a complex mixture of products and incomplete conversion. What could be the issue?

Answer: The reduction of amides to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is generally efficient but can be prone to issues if not performed carefully.[5][6]

Troubleshooting Steps:

  • Reagent Quality: Ensure that the LiAlH₄ is fresh and has not been deactivated by moisture. The reaction should be carried out under strictly anhydrous conditions.

  • Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction of the amide.

  • Work-up Procedure: The work-up of LiAlH₄ reactions is critical. A careful, dropwise addition of water, followed by an aqueous base, is necessary to quench the excess reagent and precipitate the aluminum salts, which can otherwise complicate product isolation.

  • Alternative Reducing Agents: If LiAlH₄ proves problematic, consider using borane (BH₃) complexes, such as BH₃·THF, which can also effectively reduce amides to amines, often with a simpler work-up.[7]

Analytical Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: UV light (254 nm) and staining with potassium permanganate or ninhydrin solution.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

  • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Analysis: Compare the mass spectra of the observed peaks with library data to identify potential byproducts.

References

optimizing reaction conditions for palladium-catalyzed 2-aryl-pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium-Catalyzed 2-Aryl-Pyrrolidine Synthesis

Welcome to the dedicated technical support guide for optimizing the palladium-catalyzed synthesis of 2-aryl-pyrrolidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful yet sensitive transformation. The 2-aryl-pyrrolidine motif is a privileged scaffold in numerous biologically active compounds, making its efficient and stereocontrolled synthesis a critical objective.[1][2]

This guide moves beyond standard protocols to address the nuanced challenges you may encounter at the bench. We will explore the mechanistic underpinnings of common issues and provide logical, field-tested solutions in a direct question-and-answer format.

Core Principles: Understanding the Catalytic Pathways

Success in optimizing these reactions hinges on understanding the dominant catalytic pathway. The synthesis of 2-aryl-pyrrolidines is primarily achieved via two distinct palladium-catalyzed strategies: the α-Arylation of N-protected pyrrolidine and the intramolecular Carboamination of an unsaturated amine. Each pathway has its own set of critical parameters.

  • Pathway A: α-Arylation (Negishi-type Coupling): This method involves the deprotonation of the C2 position of N-Boc-pyrrolidine, typically using a strong base and a chiral ligand like (-)-sparteine for enantiocontrol. The resulting organolithium species is transmetalated with a zinc salt to form a configurationally stable organozinc reagent, which then undergoes a palladium-catalyzed Negishi cross-coupling with an aryl halide.[1][3][4][5]

  • Pathway B: Intramolecular Carboamination: This pathway utilizes an N-protected γ-aminoalkene. The palladium catalyst coordinates to both the amine and the alkene, facilitating an intramolecular aminopalladation (alkene insertion into the Pd-N bond) followed by a C-C bond-forming reductive elimination to yield the 2-arylmethyl-pyrrolidine product.[6][7][8]

Below is a generalized catalytic cycle for C-N/C-C bond-forming cross-coupling reactions, which forms the basis for both pathways.

Catalytic_Cycle Pd0 LₙPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII LₙPd(II)(Ar)(X) Intermediate OxAdd->PdII NucEx Nucleophile Exchange/Coordination PdII->NucEx + Nucleophile (e.g., Pyrrolidinozinc or Amine) PdII_Nuc [LₙPd(II)(Ar)(Nuc)]⁺X⁻ Complex NucEx->PdII_Nuc RedElim Reductive Elimination PdII_Nuc->RedElim - Base⋅HX RedElim->Pd0 + Ar-Nuc

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis. The diagnostic workflow below can help pinpoint the root cause of a failed or low-yielding reaction.

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Product check_reagents 1. Verify Reagent & Solvent Quality - Anhydrous/degassed solvents? - Freshly opened/purified reagents? - Base integrity (e.g., NaOtBu)? start->check_reagents check_setup 2. Confirm Inert Atmosphere - Proper degassing (Ar/N₂ sparging)? - Air-free addition techniques? - No leaks in glassware? check_reagents->check_setup check_catalyst 3. Evaluate Catalyst System - Correct Pd source & ligand? - Appropriate L:Pd ratio? - Using a reliable precatalyst? check_setup->check_catalyst check_params 4. Review Reaction Parameters - Correct temperature? - Sufficient reaction time? - Proper concentration? check_catalyst->check_params side_products Side Products Observed? check_params->side_products homocoupling Address Homocoupling: - Lower temperature - Use a different ligand - Check Ar-X purity side_products->homocoupling Yes (e.g., Ar-Ar) heck_product Address Heck/Elimination: - Use bulkier ligand (e.g., tBu₃P) - Lower temperature side_products->heck_product Yes (e.g., β-hydride elimination) enantio_issue Poor Enantioselectivity? side_products->enantio_issue No homocoupling->enantio_issue heck_product->enantio_issue enantio_solution Optimize Chiral Conditions: - Verify chiral ligand purity - Adjust L:Pd ratio (often 1.5:1) - Lower temperature - Screen different Pd sources enantio_issue->enantio_solution Yes success Problem Resolved enantio_issue->success No enantio_solution->success

Caption: A logical workflow for troubleshooting common reaction failures.

Q1: My reaction gives very low or no yield. What are the most likely causes?

Low conversion is the most common issue and can stem from several sources. Systematically verify these factors.

  • Cause A: Catalyst Inactivation: Palladium catalysts are sensitive to air, moisture, and impurities. The most common failure mode is the deactivation of the active Pd(0) species.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Solvents like toluene or dioxane should be passed through a purification system or distilled from an appropriate drying agent. Use a fresh bottle of base (e.g., NaOtBu), as it can degrade upon storage. Organometallic reactions are notoriously fickle; always use reliable, air-free techniques (e.g., Schlenk line or glovebox).[2][10][11]

  • Cause B: Inappropriate Catalyst System (Palladium Source & Ligand): The combination of the palladium precursor and the phosphine ligand is critical for generating the active catalyst and facilitating the key steps of oxidative addition and reductive elimination.[12]

    • Solution: For the α-arylation method, a catalyst system of Pd(OAc)₂ with the bulky, electron-rich tBu₃P ligand (often as its HBF₄ salt) has proven effective.[1][4] For carboamination , Pd₂(dba)₃ is a common Pd(0) source, paired with ligands like (R)-Siphos-PE for enantioselective reactions or tri-2-furylphosphine for specific applications.[6][7] Using a pre-formed catalyst (precatalyst) can often give more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂, which can be unreliable.[11][13]

  • Cause C: Catalyst Poisoning: If your aryl halide or pyrrolidine substrate contains other coordinating functional groups (e.g., unprotected pyridines, thiols), they can bind to the palladium center and inhibit catalysis.[10]

    • Solution: This is a common issue with heteroaromatic substrates. The solution is to use a ligand that is sterically bulky enough to shield the palladium center and prevent substrate coordination. Biaryl phosphine ligands like RuPhos or BrettPhos are often effective in these challenging C-N couplings.[9]

  • Cause D: Iodide Inhibition: When using aryl iodides at high conversion, the buildup of iodide anions in the solution can lead to the formation of unreactive PdI₂ species, causing catalyst deactivation.[14]

    • Solution: If you suspect iodide inhibition, try switching to an aryl bromide or triflate. Alternatively, ensure your base and additive system (e.g., PivOH) can effectively sequester the iodide as an insoluble salt like KI.[14]

Q2: My enantioselective reaction has poor enantiomeric excess (ee). How can I improve it?

Achieving high enantioselectivity requires careful optimization of several interdependent parameters.

  • Cause A: Suboptimal Chiral Ligand or Palladium Source: The choice of chiral ligand is paramount. However, the palladium source can also have a dramatic effect on both reactivity and enantioselectivity.[15]

    • Solution: For the α-arylation method, (-)-sparteine is the classic chiral ligand for the deprotonation step, which sets the stereocenter.[1][4] For carboamination , BINOL-derived phosphoramidites like Siphos-PE have shown good results.[6][16] If one ligand gives poor results, screen others. Also, screen different palladium sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) as this can surprisingly impact the outcome.[15]

  • Cause B: Incorrect Ligand-to-Metal Ratio: The ratio of the chiral ligand to the palladium precursor is critical. Too little ligand can lead to the formation of less selective or inactive catalyst species, while too much can sometimes inhibit the reaction.

    • Solution: A common starting point is a 1.5:1 ratio of ligand to palladium metal (note: for Pd₂(dba)₃, this means a 3:1 ratio of ligand to the palladium dimer).[6][16] It is often beneficial to screen ratios from 1.1:1 to 2:1 to find the optimum.

  • Cause C: Reaction Temperature is Too High: Higher temperatures can increase reaction rates but often erode enantioselectivity by allowing access to higher-energy, less-selective transition states.

    • Solution: Once you have identified a promising catalyst system, try lowering the reaction temperature. For example, reducing the temperature from 110 °C to 90 °C has been shown to improve ee in carboamination reactions.[6][16] This may require a longer reaction time to achieve full conversion.

Q3: I'm observing significant side products. How can I increase selectivity for my desired 2-aryl-pyrrolidine?

The formation of side products points to competing reaction pathways. Identifying the side product is the first step to mitigating its formation.

  • Side Product A: Homocoupling of Aryl Halide (Ar-Ar): This suggests that the transmetalation or amine coordination step is slow relative to a competing pathway where a second molecule of aryl halide reacts with the Pd(II)-Ar intermediate.

    • Solution: This is often addressed by ligand choice. A more electron-rich ligand can accelerate reductive elimination, favoring the desired product pathway. Also, ensure high purity of your aryl halide.

  • Side Product B: N-Arylation or N-Vinylation: In carboamination reactions, direct coupling to the nitrogen can compete with the desired cyclization pathway, especially with vinyl halides.[7]

    • Solution: The choice of phosphine ligand is the key to solving this. A catalyst system that disfavors C-N bond-forming reductive elimination is needed. For example, switching from a bidentate ligand like dppb to a monodentate ligand like tri-2-furylphosphine was shown to suppress N-vinylation and favor the desired carboamination product.[7]

  • Side Product C: β-Hydride Elimination (Heck-type products): This can be an issue in α-arylation if the intermediate palladium complex has an accessible β-hydrogen.

    • Solution: The use of bulky, electron-rich monodentate ligands like P(tBu)₃ helps mitigate β-hydride elimination by promoting the desired reductive elimination pathway at a lower temperature.[3]

Frequently Asked Questions (FAQs)

Q: How do I choose the right palladium source? A: Your choice depends on the reaction and desired reproducibility.

  • Pd(OAc)₂ / PdCl₂: These are common, inexpensive Pd(II) sources but require in situ reduction to the active Pd(0) state. This reduction step can be inefficient and lead to variability.[9]

  • Pd₂(dba)₃: This is a stable, commercially available Pd(0) source that is widely used and often gives good results without a separate reduction step.[6][7][17]

  • Precatalysts (e.g., Buchwald G3/G4 Palladacycles): These are pre-formed, air-stable Pd(II) complexes that cleanly and rapidly generate the active L-Pd(0) species under reaction conditions. They are highly recommended for achieving high reproducibility and are often essential for challenging couplings, like those involving aryl chlorides.[13][18]

Q: What is the most important factor in choosing a ligand? A: The ligand dictates the catalyst's stability, activity, and selectivity. The key is to match the ligand's steric and electronic properties to the specific transformation.

  • For α-Arylation (Negishi): A bulky, electron-rich monodentate phosphine like P(tBu)₃ is ideal. Its size promotes reductive elimination over β-hydride elimination, and its electron-donating character facilitates the oxidative addition of the aryl halide.[3][4]

  • For Carboamination: The choice is more nuanced. Chiral phosphoramidites like (R)-Siphos-PE are used for enantiocontrol.[6] For suppressing side reactions like N-vinylation, less electron-rich ligands like P(2-furyl)₃ can be effective.[7] For tandem N-arylation/carboamination, a sequence of different ligands may be required for each step.[7][19]

Q: How critical is the choice of base? A: The base is crucial and serves multiple roles, including deprotonating the amine (or its complex with palladium) to generate the active nucleophile.

  • Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[6][7][16]

  • Weaker carbonate bases (K₂CO₃, Cs₂CO₃) can be used for substrates with base-sensitive functional groups, but they often require higher temperatures or more active catalyst systems.[9][14][20] Using the wrong base can halt the reaction entirely or lead to side reactions.[10]

Q: My aryl halide is an aryl chloride, and the reaction is not working. Why? A: The oxidative addition of aryl chlorides to Pd(0) is significantly more difficult than for aryl bromides or iodides due to the strength of the C-Cl bond.[11] Standard reaction conditions will often fail.

  • Solution: This transformation requires a highly active catalyst. Use a specialized ligand designed for activating aryl chlorides, such as a bulky biaryl monophosphine (e.g., BrettPhos ).[9] Employing a modern palladacycle precatalyst is also highly recommended for these challenging substrates.[13][17]

Optimized Experimental Protocols

The following protocols are adapted from peer-reviewed literature and serve as validated starting points.

Protocol 1: Enantioselective α-Arylation of N-Boc-Pyrrolidine

(Adapted from Campos, K. R., et al., J. Am. Chem. Soc. 2006)[1][4][21]

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add (-)-sparteine (1.2 equiv.).

  • Solvent & Substrate: Add anhydrous diethyl ether or TBME and cool the solution to -78 °C in a dry ice/acetone bath. Add N-Boc-pyrrolidine (1.0 equiv.) dropwise.

  • Deprotonation: Add sec-butyllithium (s-BuLi, 1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 3 hours.

  • Transmetalation: In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.2 equiv.) in anhydrous THF. Add this solution to the reaction mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1 hour.

  • Catalyst Addition: In a separate flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., tBu₃P-HBF₄, 4 mol%). Add the aryl bromide (1.1 equiv.) and a portion of the reaction solvent.

  • Coupling: Transfer the organozinc solution to the flask containing the catalyst and aryl bromide via cannula. Heat the reaction mixture to room temperature or slightly above (e.g., 60 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Enantioselective Carboamination for 2-(Arylmethyl)pyrrolidines

(Adapted from Ney, J. E., et al., J. Am. Chem. Soc. 2010)[6][16]

  • Setup: In a glovebox, add Pd₂(dba)₃ (2.5 mol%), the chiral ligand (R)-Siphos-PE (7.5 mol%), and sodium tert-butoxide (NaOtBu, 1.0-2.0 equiv.) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add anhydrous toluene, followed by the N-Boc-pent-4-enylamine substrate (1.0 equiv.) and the aryl bromide (2.0 equiv.).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 90 °C. Stir for 12-15 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the enantiomerically enriched 2-(arylmethyl)pyrrolidine. Determine enantiomeric excess by chiral HPLC analysis.

Parameter α-Arylation Protocol Carboamination Protocol Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ is a common Pd(II) source; Pd₂(dba)₃ is a reliable Pd(0) source.[1][16]
Ligand tBu₃P-HBF₄ (4 mol%)(R)-Siphos-PE (7.5 mol%)Bulky phosphine for Negishi coupling; Chiral phosphoramidite for enantioselective carboamination.[1][16]
Base s-BuLi (deprotonation)NaOtBu (1-2 equiv.)Strong organolithium for C-H activation; Strong alkoxide for N-H deprotonation in the catalytic cycle.[1][16]
Solvent Et₂O or TBME / THFTolueneEthereal solvents for lithiation stability; Toluene is a common high-boiling solvent for cross-coupling.[1][16]
Temperature -78 °C to 60 °C90 °CLow temp for stereoselective deprotonation; Elevated temp for efficient cyclization and coupling.[1][16]

References

challenges in the scale-up synthesis of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2,6-dichlorophenyl)pyrrolidine. This resource is designed to provide practical, in-depth guidance to researchers and chemists involved in the synthesis and scale-up of this important pharmaceutical intermediate. As a senior application scientist, my goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your synthetic route.

The pyrrolidine moiety is a prevalent scaffold in many FDA-approved drugs, making its efficient synthesis a critical aspect of drug discovery and development.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common hurdles encountered in the laboratory and during scale-up.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed, with the choice often depending on the scale, available starting materials, and desired purity profile. A prevalent approach involves the cyclization of a suitable precursor. One common method is the reductive amination of a 1,4-dicarbonyl compound or its equivalent with an appropriate amine. Another key strategy is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[1] For large-scale synthesis, multi-kilogram scale-up of related proline derivatives has been reported, which can offer insights into scalable routes.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Temperature, reaction time, and stoichiometry of reagents are paramount. For instance, in a cyclization reaction, precise temperature control can minimize the formation of side products. During a reduction step, monitoring the reaction progress by techniques like TLC or HPLC is crucial to prevent over-reduction or incomplete conversion. For scale-up, efficient heat transfer becomes a significant challenge that needs to be addressed to maintain consistent reaction conditions.

Q3: What are the expected impurities and how can they be minimized?

A3: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities might include unreacted starting materials, over-reduced byproducts, or regioisomers depending on the synthetic route. To minimize these, it is essential to use high-purity starting materials.[3] Careful control of reaction conditions, such as temperature and the rate of reagent addition, can suppress side reactions. In some cases, the choice of solvent can also influence the impurity profile.

Q4: What purification methods are most effective for this compound?

A4: The choice of purification method depends on the scale and the nature of the impurities. For laboratory scale, column chromatography is often employed. However, for industrial-scale production, distillation is a more viable option.[4] Crystallization can also be an effective method for achieving high purity, particularly if a suitable solvent system is identified. In some cases, forming a salt of the product can facilitate purification through crystallization. A patent for the purification of 2-pyrrolidone mentions treating the impure liquid with a strong base followed by fractional distillation.[5]

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Scenario 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor reaction progress using TLC or HPLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.Ensures the reaction proceeds to completion, maximizing the conversion of starting materials to the product.
Side Reactions Re-evaluate the reaction temperature and reagent addition rate. Lowering the temperature or slowing the addition of a reactive reagent can often minimize the formation of byproducts.Many side reactions have higher activation energies than the desired reaction. By controlling the temperature, you can selectively favor the formation of the target molecule.
Product Degradation Assess the stability of the product under the reaction and work-up conditions. If the product is sensitive to acid or base, a neutral work-up is recommended.Protecting the product from harsh conditions during isolation and purification is crucial to prevent yield loss.
Inefficient Extraction Check the pH of the aqueous layer during work-up to ensure the product is in its free base form for efficient extraction into an organic solvent. Perform multiple extractions with smaller volumes of solvent.The solubility of an amine-containing compound is highly dependent on pH. Ensuring the compound is not protonated will maximize its partitioning into the organic phase.
Scenario 2: Difficulty in Removing Impurities
Potential Cause Troubleshooting Step Scientific Rationale
Co-eluting Impurities in Chromatography Experiment with different solvent systems (e.g., varying polarity, using a combination of solvents) for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).Changing the mobile or stationary phase alters the separation mechanism, which can resolve impurities that have similar retention times.
Azeotrope Formation during Distillation If distillation is used, consider performing it under reduced pressure to lower the boiling point and potentially break the azeotrope.Azeotropes are mixtures that boil at a constant temperature, making separation by conventional distillation difficult. Changing the pressure alters the boiling points and can disrupt the azeotropic composition.
Formation of Stable Emulsions during Work-up Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can be effective.Brine increases the ionic strength of the aqueous phase, which can help to destabilize emulsions. Celite provides a large surface area that can physically disrupt the emulsion.
Scenario 3: Product Discoloration
Potential Cause Troubleshooting Step Scientific Rationale
Oxidation Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. The use of antioxidants during storage could also be considered.Many organic compounds, especially those with amine functionalities, are susceptible to air oxidation, which can lead to the formation of colored impurities.
Trace Metal Contamination If a metal catalyst was used in the synthesis, ensure its complete removal during work-up and purification. Techniques like treatment with activated carbon or a metal scavenger can be employed.Residual metal catalysts can sometimes promote degradation or side reactions that result in colored byproducts.
Thermal Decomposition If purification involves distillation, ensure the temperature is kept as low as possible by using a high-vacuum system.High temperatures can cause decomposition of the product, leading to discoloration and the formation of impurities.

III. Experimental Workflows & Diagrams

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthetic Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Cyclization, Reduction) Start->Reaction Reagents, Solvent Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Crude Product Purification Purification (Distillation or Chromatography) Workup->Purification Extracted Product Product Final Product: This compound Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting low product yields.

Troubleshooting Low Yield Start Low Yield Observed CheckCompletion Is the reaction complete? (TLC/HPLC analysis) Start->CheckCompletion OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Add more limiting reagent - Increase temperature CheckCompletion->OptimizeConditions No CheckSideProducts Are there significant side products? CheckCompletion->CheckSideProducts Yes Final Yield Improved OptimizeConditions->Final ModifyConditions Modify Reaction Conditions: - Lower temperature - Slower reagent addition - Change solvent CheckSideProducts->ModifyConditions Yes CheckWorkup Was the work-up efficient? CheckSideProducts->CheckWorkup No ModifyConditions->Final OptimizeWorkup Optimize Work-up: - Adjust pH for extraction - Perform multiple extractions CheckWorkup->OptimizeWorkup No ProductDegradation Is the product degrading? CheckWorkup->ProductDegradation Yes OptimizeWorkup->Final ModifyPurification Modify Purification: - Use milder conditions - Check for stability ProductDegradation->ModifyPurification Yes ModifyPurification->Final

Caption: A decision tree for troubleshooting low yields in chemical synthesis.

IV. References

  • Advanced ChemBlocks Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from --INVALID-LINK--

  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Retrieved from --INVALID-LINK--

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry – New Perspectives. IntechOpen. DOI: 10.5772/intechopen.1001479

  • Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.

  • LookChem. (n.d.). This compound, CasNo.383127-39-7. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the purification of 2-pyrrolidone. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). (2r)-2-(2,6-dichlorophenyl)pyrrolidine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 383127-39-7. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983.

  • Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850–5855.

  • Google Patents. (n.d.). Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure. Retrieved from --INVALID-LINK--

  • Molecules. (2001). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl- thio)-6H-pyrimido(1,6-b)pyridazin-6-one (a VX-745 analog). Molecules, 6(12), 960.

  • Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Purification of pyrrolidone prepared by the vapor phase ammonolysis of butyrolactone. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Retrieved from --INVALID-LINK--

References

removal of biphenyl byproduct from 2,6-dichlorophenyl Grignard reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grignard Reaction Excellence

Guide Topic: Management and Removal of 3,3',5,5'-Tetrachlorobiphenyl Byproduct from 2,6-Dichlorophenyl Grignard Reactions

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize the 2,6-dichlorophenyl Grignard reagent and encounter challenges with the formation of its common homocoupling byproduct. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this powerful synthetic tool.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the biphenyl byproduct. Understanding the "what" and "why" is the first step toward an effective solution.

Q1: I've isolated a persistent, nonpolar impurity in my reaction after using a 2,6-dichlorophenyl Grignard reagent. What is it?

A: You are most likely observing the homocoupling byproduct, 3,3',5,5'-tetrachlorobiphenyl . This molecule is formed by the joining of two 2,6-dichlorophenyl units from your starting material. It is a common impurity in this specific Grignard reaction and is known for being relatively nonpolar and crystalline.

Q2: What is the chemical mechanism that leads to the formation of 3,3',5,5'-tetrachlorobiphenyl?

A: The formation of this byproduct primarily occurs through two competitive pathways during the synthesis of the Grignard reagent itself:

  • Wurtz-type Coupling: The most common pathway involves the newly formed 2,6-dichlorophenylmagnesium halide (the Grignard reagent) acting as a potent nucleophile. It can attack a molecule of unreacted 2,6-dichloroaryl halide starting material, displacing the halide and forming a carbon-carbon bond.[1][2][3][4]

  • Radical Coupling: The formation of a Grignard reagent from magnesium metal involves single-electron transfer (SET) steps, which generate radical intermediates (Ar•).[5] If the local concentration of these radicals is high, they can dimerize directly to form the biphenyl byproduct before they can be further reduced to the desired organometallic species.

These pathways are illustrated in the diagram below.

Biphenyl_Formation cluster_0 Mechanism 1: Wurtz-Type Coupling cluster_1 Mechanism 2: Radical Coupling ArMgX 2,6-Cl₂C₆H₃-MgX (Grignard Reagent) ArAr_1 3,3',5,5'-Tetrachlorobiphenyl ArMgX->ArAr_1 Nucleophilic Attack ArX 2,6-Cl₂C₆H₃-X (Aryl Halide) ArX->ArAr_1 Mg Mg(0) Ar_Rad [2,6-Cl₂C₆H₃•] (Aryl Radical) Mg->Ar_Rad Single Electron Transfer (SET) ArX_2 2,6-Cl₂C₆H₃-X ArX_2->Ar_Rad ArAr_2 3,3',5,5'-Tetrachlorobiphenyl Ar_Rad->ArAr_2 Dimerization

Caption: Mechanisms of biphenyl byproduct formation.

Q3: What specific experimental conditions increase the yield of this unwanted byproduct?

A: The formation of the biphenyl byproduct is not random; it is favored by specific, often controllable, conditions:

  • High Local Concentration of Aryl Halide: Adding the 2,6-dichloroaryl halide too quickly to the magnesium suspension creates localized areas of high concentration, significantly promoting both Wurtz-type and radical coupling.[3][6]

  • Elevated Temperatures: While heat is sometimes required to initiate the Grignard reaction, excessive temperatures increase reaction rates indiscriminately, often favoring the undesired coupling pathway.[3][4]

  • Inefficient Initiation: A delayed or sluggish start to the Grignard formation allows the aryl halide to accumulate in the solution before the desired reaction begins, creating the perfect conditions for byproduct formation once the reaction initiates.

Q4: How can I proactively minimize the formation of 3,3',5,5'-tetrachlorobiphenyl?

A: A well-executed experimental setup is the best defense.

  • Slow, Controlled Addition: The single most effective preventative measure is the slow, dropwise addition of a dilute solution of the 2,6-dichloroaryl halide to the vigorously stirred magnesium turnings.[3][7] This maintains a low, steady-state concentration of the halide.

  • Temperature Management: Maintain only a gentle reflux. If the reaction is highly exothermic, use an ice bath to moderate the temperature.

  • Magnesium Activation: Ensure the magnesium turnings are fresh and active. Pre-activation by crushing the turnings in a dry flask or adding a small crystal of iodine can ensure the reaction starts promptly upon addition of the halide.[5][8]

  • Strictly Anhydrous Conditions: Water not only quenches the Grignard reagent but can also passivate the magnesium surface, leading to poor initiation.[9][10] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

Troubleshooting Guide: Byproduct Removal Strategies

Even with careful planning, some amount of biphenyl byproduct may be unavoidable. This section provides a logical framework and detailed protocols for its removal based on the properties of your desired final product.

Problem: My crude product, obtained after quenching the 2,6-dichlorophenyl Grignard reaction, is contaminated with 3,3',5,5'-tetrachlorobiphenyl.

Solution Overview: The key to purification lies in the significant polarity difference between the nonpolar tetrachlorobiphenyl and most common Grignard products (e.g., alcohols, carboxylic acids). We can exploit this difference using solubility-based techniques.

Purification_Workflow start Crude Product Mixture (Desired Product + Biphenyl) check_product Is the desired product a solid? start->check_product is_polar Is the solid product significantly more polar than the biphenyl? check_product->is_polar Yes chromatography Strategy 3: Column Chromatography check_product->chromatography No (Product is Oil) trituration Strategy 1: Trituration / Washing with Nonpolar Solvent is_polar->trituration Yes recrystallization Strategy 2: Recrystallization is_polar->recrystallization No / For Higher Purity end Pure Product trituration->end recrystallization->end chromatography->end

Caption: Decision workflow for purification strategy selection.

Strategy 1: Purification by Trituration (Recommended for Polar, Solid Products)
  • Principle: This is the simplest and often most effective method. Trituration involves washing or suspending the crude solid product in a solvent in which the desired compound is insoluble, but the impurity is soluble. Nonpolar hydrocarbon solvents are ideal for selectively dissolving the tetrachlorobiphenyl byproduct.

  • When to Use: When your desired product is a solid that is poorly soluble in solvents like hexanes or petroleum ether (e.g., tertiary alcohols, carboxylic acids).

  • Isolate Crude Solid: After aqueous workup and removal of the extraction solvent (e.g., diethyl ether or THF), ensure your crude product is a dry, free-flowing solid.

  • Add Nonpolar Solvent: To the flask containing the crude solid, add a minimal volume of cold hexanes (or petroleum ether), typically 2-3 mL per gram of crude material.

  • Suspend and Agitate: Vigorously stir or swirl the suspension. Using a spatula to break up any clumps is highly recommended. For stubborn cases, brief sonication in an ultrasonic bath can be very effective. The goal is to maximize the surface area of the solid exposed to the solvent.

  • Cool: Cool the suspension in an ice bath for 10-15 minutes to minimize any loss of your desired product.

  • Isolate Purified Solid: Collect the solid product by vacuum filtration.

  • Wash: Wash the filter cake with a small amount of fresh, ice-cold hexanes to remove any residual dissolved biphenyl.

  • Dry: Dry the purified solid under vacuum. The hexanes filtrate, which now contains the dissolved 3,3',5,5'-tetrachlorobiphenyl, can be discarded according to your institution's hazardous waste guidelines.

Strategy 2: Purification by Recrystallization
  • Principle: This technique relies on finding a solvent or solvent system where the solubility of the desired product and the biphenyl byproduct have a different dependence on temperature. A successful recrystallization will result in the desired product crystallizing out of a cooled solution while the impurity remains dissolved.[11]

  • When to Use: When trituration is ineffective or when very high purity is required. This method requires more optimization to find the correct solvent system. A mixed-solvent system (e.g., ethyl acetate/hexanes or toluene/hexanes) is often effective.

  • Dissolve in "Good" Solvent: Dissolve the crude product in the minimum amount of a hot "good" solvent (one in which both compounds are soluble, e.g., ethyl acetate or toluene).

  • Add "Bad" Solvent: While the solution is still hot, slowly add a "bad" or "anti-solvent" (one in which your product is poorly soluble, e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.

  • Induce Crystallization: If crystals do not form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

  • Cool Further: Once crystallization is established, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Strategy 3: Flash Column Chromatography
  • Principle: This is a powerful separation technique that relies on the differential partitioning of compounds between a mobile phase (solvent) and a stationary phase (typically silica gel). The highly nonpolar 3,3',5,5'-tetrachlorobiphenyl has a very weak affinity for the polar silica gel and will elute rapidly with nonpolar solvents.

  • When to Use: When the desired product is an oil, is nonpolar itself, or when other methods have failed to achieve the desired level of purity.

  • Stationary Phase: Use standard silica gel (SiO₂).

  • Mobile Phase (Eluent): Start with a very nonpolar eluent, such as pure hexanes or petroleum ether. This will cause the 3,3',5,5'-tetrachlorobiphenyl to move quickly down the column (high Rf value).

  • Elution: The biphenyl byproduct will elute in the first fractions. You can monitor the column fractions by Thin Layer Chromatography (TLC).

  • Product Recovery: After the biphenyl has been completely eluted, the polarity of the mobile phase can be gradually increased (e.g., by adding ethyl acetate to the hexanes) to elute your more polar desired product.

Comparative Data Summary

Understanding the physical properties of the compounds involved is essential for designing an effective purification strategy.

CompoundStructureMolecular Weight ( g/mol )Physical StatePolaritySolubility in Hexanes
2,6-Dichlorobromobenzene (Example Starting Material)2,6-Cl₂C₆H₃Br225.86SolidNonpolarSoluble
3,3',5,5'-Tetrachlorobiphenyl (Byproduct)(3,5-Cl₂C₆H₃)₂291.99Solid[12]Very NonpolarHighly Soluble
(2,6-Dichlorophenyl)methanol (Example Product)2,6-Cl₂C₆H₃CH₂OH177.02SolidPolarSparingly Soluble

Note: Product properties are illustrative and will vary based on the electrophile used in the Grignard reaction. The key takeaway is the significant polarity difference between the byproduct and a typical alcohol product, which forms the basis for the purification methods described.

References

Technical Support Center: Improving Diastereoselectivity in 2-Substituted Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereoselectivity in the synthesis of 2-substituted pyrrolidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges. As the pyrrolidine scaffold is a cornerstone of many pharmaceuticals and bioactive molecules, achieving precise control over its stereochemistry is paramount.

This guide is structured to provide both quick answers to common problems and in-depth, reasoned solutions to more complex issues, grounding all recommendations in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding diastereoselective pyrrolidine synthesis.

Q1: My reaction is producing a low diastereomeric ratio (dr). What are the first parameters I should investigate?

A1: Low diastereoselectivity is a common issue. The first parameters to investigate are typically temperature, solvent, and catalyst loading.

  • Temperature: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states, thereby favoring the one with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, MeCN).

  • Catalyst/Ligand: The structure of the catalyst is crucial. For organocatalyzed reactions, the steric bulk and electronic properties of the catalyst can directly impact facial selectivity. In metal-catalyzed reactions, the ligand plays a critical role. Consider screening a library of related catalysts or ligands.

Q2: I am observing the formation of an unexpected diastereomer as the major product. What could be the cause?

A2: The formation of an unexpected major diastereomer suggests that the presumed lowest energy transition state is not the one being favored. This can be due to several factors:

  • Reaction Mechanism: Re-evaluate the proposed reaction mechanism. There might be an alternative pathway, such as a stepwise versus

Technical Support Center: 2-(2,6-Dichlorophenyl)pyrrolidine and its Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(2,6-Dichlorophenyl)pyrrolidine and its corresponding salts. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experimental workflows. As a substituted pyrrolidine, this molecule possesses a unique chemical architecture that, while valuable, requires specific handling and storage considerations to ensure its stability and the integrity of your results.[1] This guide provides in-depth, field-proven insights into maintaining the quality of your material, troubleshooting common issues, and understanding the causality behind our recommended protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the primary factors that can cause degradation of this compound?

The main factors are exposure to oxygen, moisture, heat, and strong acids or oxidizing agents.[2] The pyrrolidine nitrogen is susceptible to oxidation, and the overall molecule can be sensitive to atmospheric conditions. The free base form, in particular, may absorb carbon dioxide from the air.

Q2: What are the ideal long-term storage conditions for the solid free base and its hydrochloride salt?

To maximize shelf life and prevent degradation, specific conditions should be met. The hydrochloride salt is generally more stable and easier to handle than the free base due to the protonated amine group, which is less prone to oxidation.

Parameter This compound (Free Base) This compound HCl (Salt) Rationale
Temperature 2-8°C or as specified by the supplier.[3]Room temperature or 2-8°C.[2]Reduced temperature slows the rate of potential degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).[4][5]Standard atmosphere is often sufficient, but inert gas is best practice.Prevents oxidation of the secondary amine and reaction with atmospheric CO2.
Light Store in an amber vial or protected from light.Store in an amber vial or protected from light.Prevents potential photolytic degradation.
Moisture Store in a desiccated environment.[4][6][7]Store in a desiccated environment.The compound and its salts can be hygroscopic; moisture can facilitate degradation.

Q3: How stable are solutions of this compound? How should they be stored?

Solution stability is highly dependent on the solvent and pH.

  • Aprotic Solvents (e.g., DMSO, DMF): Solutions in high-purity, anhydrous aprotic solvents are relatively stable. For best results, prepare fresh solutions for each experiment. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C for up to one month. Minimize freeze-thaw cycles.

  • Protic Solvents (e.g., Ethanol, Methanol): Stability is generally lower in protic solvents. Use these solutions immediately after preparation.

  • Aqueous Buffers: Stability in aqueous media is poor, especially at neutral or basic pH where the free base is present. The compound is more stable at acidic pH. Prepare aqueous solutions immediately before use and do not store them.

Q4: What are the visible signs of compound degradation?

Degradation may be indicated by a change in physical appearance. Any deviation from the initial specification should be investigated.

  • Color Change: A shift from a white/off-white solid to yellow or brown.

  • Clumping: The solid may become sticky or clump together, indicating moisture absorption.

  • Insolubility: Previously soluble material failing to dissolve in the recommended solvent.

Troubleshooting Guide: Stability & Storage Issues

This guide provides a systematic approach to resolving common experimental problems related to compound stability.

Problem 1: Inconsistent or Non-Reproducible Biological/Chemical Assay Results
  • Potential Cause A: Compound Degradation. The most common culprit is the degradation of the active compound due to improper storage of the solid material or instability of the stock solution.

    • Solution:

      • Verify Solid Integrity: Visually inspect the solid stock for any signs of degradation (color change, clumping).

      • Prepare Fresh Stock Solution: Discard the old stock solution and prepare a new one from the solid material. Use high-purity, anhydrous solvent.

      • Aliquot & Store Properly: Aliquot the new stock solution into single-use volumes and store under the recommended conditions (-80°C, protected from light). This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Potential Cause B: Solution Adsorption. The compound may adsorb to the surface of certain plastics over time, reducing the effective concentration.

    • Solution:

      • Use Appropriate Vials: Whenever possible, use glass or low-adsorption polypropylene vials for long-term solution storage.

      • Minimize Storage Time: Prepare solutions as close to the time of use as possible.

Problem 2: Solid Material or Solution Has Changed Color
  • Potential Cause: Oxidation or Contamination. A color change, typically to yellow or brown, is a strong indicator of oxidation.[8] This is more common with the free base form.

    • Solution:

      • Discard Compromised Material: Do not use discolored material, as the presence of impurities can confound experimental results.

      • Review Storage Protocol: Ensure that the material is stored under an inert atmosphere, especially after the container has been opened.[4] Use techniques like backfilling the vial with argon or nitrogen before sealing.

Problem 3: Compound Fails to Dissolve or Precipitates from Solution
  • Potential Cause A: Incorrect Solvent or pH. The free base and its salt have different solubility profiles. The hydrochloride salt is generally more soluble in polar protic solvents and aqueous buffers, while the free base is more soluble in organic solvents.

    • Solution:

      • Consult Solubility Data: Refer to the manufacturer's data sheet for recommended solvents.

      • Adjust pH for Salts: When dissolving a hydrochloride salt in an aqueous buffer, ensure the pH is slightly acidic to maintain the protonated, more soluble form.

      • Utilize Gentle Aids: Use gentle warming (not to exceed 40°C) or sonication to aid dissolution.

  • Potential Cause B: Supersaturation or "Salting Out". The concentration may be too high for the chosen solvent, or a change in buffer composition may have reduced solubility.

    • Solution:

      • Prepare a More Dilute Solution: Attempt to prepare a stock solution at a lower concentration.

      • Check Buffer Compatibility: Ensure all components of your final assay buffer are compatible and do not cause the compound to precipitate.

Experimental Protocols & Visual Guides
Protocol 1: Recommended Handling of Solid Compound

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Preparation: Move the sealed container of this compound from cold storage to a desiccator at room temperature. Allow it to equilibrate for at least 1 hour to prevent water condensation on the cold solid.

  • Inert Environment: Perform all weighing and handling in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Dispensing: Use a clean, dry spatula to quickly dispense the desired amount of solid into a tared vial.

  • Resealing: Immediately and tightly seal the stock container. Purge the headspace with inert gas before sealing if possible.

  • Storage: Return the stock container to the recommended storage conditions.

Diagram: Factors Leading to Compound Degradation

This diagram illustrates the key environmental factors that can compromise the integrity of this compound.

DegradationFactors cluster_compound Compound State cluster_factors Environmental Stressors cluster_outcome Degradation Products Compound This compound Degradation Oxidized Impurities Hygroscopic Adducts Loss of Potency Oxygen Atmospheric Oxygen Oxygen->Degradation Oxidation Moisture Moisture / Humidity Moisture->Degradation Hydrolysis Heat Elevated Temperature Heat->Degradation Accelerates Reactions Light UV / Light Exposure Light->Degradation Photolysis

Caption: Key environmental factors contributing to the degradation of the compound.

Diagram: Troubleshooting Decision Tree for Stability Issues

This workflow provides a logical path for diagnosing and solving stability-related problems.

TroubleshootingTree start Inconsistent Assay Results? check_solid Inspect Solid Compound: Any color change or clumping? start->check_solid solid_ok Solid appears OK check_solid->solid_ok No solid_bad Solid is discolored/clumped check_solid->solid_bad Yes check_solution How was the stock solution prepared and stored? solid_ok->check_solution discard_solid Action: Discard solid. Order new batch. Review storage. solid_bad->discard_solid solution_fresh Freshly prepared in anhydrous solvent check_solution->solution_fresh Properly solution_old Old stock, multiple freeze-thaws, or aqueous solvent check_solution->solution_old Improperly check_solubility Check for precipitation in final assay plate solution_fresh->check_solubility remake_solution Action: Prepare fresh stock. Aliquot for single use. Store at -80°C. solution_old->remake_solution no_precipitate No Precipitation: Issue is likely not stability. Consider other experimental variables. check_solubility->no_precipitate No precipitate Precipitation Observed check_solubility->precipitate Yes fix_solubility Action: Lower final concentration. Check buffer/solvent compatibility. Add co-solvent (e.g., DMSO). precipitate->fix_solubility

Caption: A decision tree to diagnose and resolve stability-related issues.

References

resolving issues in chiral HPLC separation of dichlorophenylpyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Chiral HPLC Separation of Dichlorophenylpyrrolidines

Welcome to the technical support center for resolving challenges in the chiral High-Performance Liquid Chromatography (HPLC) separation of dichlorophenylpyrrolidine enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing robust and reproducible chiral separation methods for this specific class of compounds.

The unique structure of dichlorophenylpyrrolidines—featuring a basic pyrrolidine ring, an aromatic dichlorophenyl group, and a stereogenic center—presents a distinct set of analytical hurdles. Issues such as poor resolution, severe peak tailing, and method irreproducibility are common. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the fundamental science behind each troubleshooting strategy.

Section 1: Troubleshooting Guide

This section addresses the most pressing issues encountered during method development and routine analysis. Each problem is followed by a systematic, logic-driven troubleshooting workflow.

Issue 1: Poor or No Enantiomeric Resolution (Resolution, Rs < 1.5)

Question: I am injecting my racemic dichlorophenylpyrrolidine standard, but I see only a single peak or two poorly resolved peaks. Where should I begin troubleshooting?

Answer: Achieving baseline resolution (Rs ≥ 1.5) is the primary goal of any chiral separation. A lack of resolution indicates that the chosen chromatographic conditions do not provide sufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). The issue can typically be traced to the column, the mobile phase, or the analytical temperature. Follow a systematic approach to diagnose and resolve the problem.

The key to chiral separation is creating a transient diastereomeric complex between the analyte and the CSP.[1][2] The stability of this complex differs for each enantiomer, leading to different retention times. If resolution is poor, these interactions are either too weak or not selective enough. The following workflow is designed to systematically optimize these interactions.

G cluster_0 Step 1: Re-evaluate the Chiral Stationary Phase (CSP) cluster_1 Step 2: Optimize the Mobile Phase cluster_2 Step 3: Adjust Column Temperature A Start: Poor Resolution (Rs < 1.5) B Are you using a polysaccharide-based CSP (e.g., cellulose or amylose derivative)? A->B C Select a set of complementary polysaccharide CSPs for screening. Include derivatized (e.g., chlorinated) and immobilized phases. B->C No D Screen selected CSPs under multiple modes (Normal Phase, Polar Organic, Reversed-Phase). B->D Yes C->D E Is there any peak separation (Rs > 0.5) from the initial screening? D->E F Systematically adjust mobile phase composition. Change alcohol modifier (e.g., Ethanol to Isopropanol). Vary organic modifier percentage by ±5-10%. E->F Yes G Introduce a mobile phase additive. For NP: 0.1% Diethylamine (DEA). For RP/PO: 0.1% Trifluoroacetic Acid (TFA). E->G No, or very poor F->G H Is resolution still suboptimal? G->H I Decrease temperature in 5-10°C increments (e.g., 25°C -> 15°C). Lower temperatures often enhance chiral recognition. H->I Yes J If peak shape is poor, slightly increase temperature (e.g., 25°C -> 35°C) to improve kinetics. I->J K Optimized Method J->K

Caption: Workflow for troubleshooting poor enantiomeric resolution.

  • Chiral Stationary Phase (CSP) Selection: The choice of column is the most critical factor.[3] For analytes containing aromatic rings like dichlorophenylpyrrolidines, polysaccharide-based CSPs are the most versatile and successful.[4][5]

    • Why Polysaccharides? These phases (derivatives of cellulose and amylose) have complex three-dimensional structures with chiral grooves and cavities. They offer multiple interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for resolving compounds with phenyl groups.[2]

    • Screening Strategy: It is highly recommended to screen a small, diverse set of columns.[1][6] A good starting kit would include columns based on both amylose and cellulose with different phenyl derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). For pyrrolidone derivatives specifically, chlorinated polysaccharide-based CSPs have demonstrated excellent performance.[7][8]

  • Mobile Phase Optimization: The mobile phase dictates the strength of the interactions between the analyte and the CSP.

    • Mode Selection: Screening should be conducted in Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes, as they offer complementary selectivities.[9]

    • Additives are Crucial: Dichlorophenylpyrrolidines are basic. This property is a primary cause of poor chromatography on silica-based CSPs. Additives are not just enhancers; they are often essential.

      • In Normal Phase (e.g., Hexane/Ethanol): Add a competing base like 0.1% Diethylamine (DEA). The DEA interacts strongly with acidic residual silanols on the silica surface, preventing the basic analyte from undergoing strong, non-enantioselective secondary interactions that cause peak tailing and loss of resolution.[10][11]

      • In Reversed-Phase (e.g., Water/Acetonitrile): Add an acid like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). This serves two purposes: it protonates the basic analyte, leading to more consistent interactions, and it suppresses the ionization of surface silanols, reducing peak tailing.[12]

  • Temperature Effects: Temperature influences the thermodynamics of the separation.

    • General Rule: In most cases, chiral separations are enthalpy-driven, meaning lower temperatures lead to stronger interactions and better resolution.[5][13] Running the analysis at a sub-ambient temperature (e.g., 10-15°C) can often dramatically improve selectivity.

    • Exceptions: Occasionally, increased temperature can improve resolution or even reverse the elution order, indicating a change in the separation mechanism.[14] It also typically reduces analysis time and improves peak efficiency (narrower peaks) by improving mass transfer kinetics.[15] Therefore, if resolution is borderline and peaks are broad, a modest increase in temperature (e.g., to 35-40°C) is worth investigating. A column oven is mandatory for reproducible results.[5][16]

Issue 2: Severe Peak Tailing or Asymmetry (Tailing Factor, Tf > 1.5)

Question: I can see two peaks, but the peak shape is terrible, with significant tailing. This is compromising my integration and accuracy. What is the cause?

Answer: Peak tailing is the most common issue for basic analytes like dichlorophenylpyrrolidines. It occurs when a single analyte experiences multiple retention mechanisms within the column.[17] The primary cause is the strong, undesirable interaction between the basic pyrrolidine nitrogen and acidic residual silanol groups on the silica surface of the stationary phase.[12][17]

G A Start: Peak Tailing (Tf > 1.5) B Is the sample concentration high? A->B C Perform Dilution Study: Inject sample at 1:10 and 1:100 dilution. B->C Maybe F Are you using a mobile phase additive? B->F No D Does peak shape improve? C->D E Issue is Column Overload. Reduce sample concentration/injection volume. D->E Yes D->F No G Add a competing agent: NP: 0.1-0.2% DEA or TEA. RP/PO: 0.1% TFA or FA. F->G No H Is the column old or showing high backpressure? F->H Yes K Problem Solved G->K I Secondary silanol interactions are the likely cause. Increase additive concentration or switch to a more effective one. H->I No J Column may be contaminated or degraded. Flush with strong solvent (see manual). If no improvement, replace the column. H->J Yes

Caption: Decision tree for diagnosing the cause of peak tailing.

  • Rule Out Column Overload: Before blaming secondary interactions, ensure you are not simply overloading the column. Chiral stationary phases often have lower capacity than standard reversed-phase columns.

    • Protocol: Sample Dilution Study:

      • Prepare a 1:10 and a 1:100 dilution of your sample using the mobile phase as the diluent.

      • Inject the original sample, followed by the 1:10 and 1:100 dilutions.

      • If the tailing factor improves significantly with dilution, the original sample was overloading the column.[10] Reduce the mass of analyte injected by lowering the concentration or injection volume.

  • Mitigate Secondary Silanol Interactions: This is the most probable cause. The lone pair of electrons on the pyrrolidine nitrogen has a high affinity for the acidic protons of surface silanols.

    • Use of Additives: As detailed in the previous section, using a basic additive like diethylamine (DEA) or triethylamine (TEA) in normal phase is highly effective.[11] These small, basic molecules preferentially bind to the active silanol sites, effectively shielding them from the larger analyte molecule. In reversed-phase or polar organic modes, an acidic additive is essential to control the ionization state of both the analyte and the silica surface.[12]

    • Buffer pH (Reversed-Phase): When using a buffer, ensure its pH is at least 1-2 units away from the pKa of your dichlorophenylpyrrolidine analyte to ensure a single, stable ionic form.[10]

  • Evaluate Column Health: A contaminated or degraded column can also lead to poor peak shape.

    • Contamination: Strongly retained impurities from previous injections can create active sites at the column inlet, causing tailing. Flushing the column with a strong, compatible solvent (check the manufacturer's instructions) can help.[18]

    • Degradation: Over time, the bonded phase can hydrolyze, exposing more of the underlying silica surface and increasing silanol interactions.[11] If performance degrades suddenly or cannot be restored by washing, the column may need to be replaced.[19]

Issue 3: Irreproducible Retention Times and/or Resolution

Question: My method worked yesterday, but today the retention times have shifted, and the resolution has decreased. What could be causing this instability?

Answer: Irreproducibility in chiral HPLC is often linked to three factors: insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition.[16][20]

  • Insufficient Column Equilibration: This is a frequently overlooked cause. Chiral stationary phases, particularly the polysaccharide-based ones, can behave like a "sponge." The mobile phase and its additives need to fully permeate the chiral polymer and establish an equilibrium.

    • Expert Insight: When changing mobile phase composition (e.g., from 90:10 to 80:20 Hexane/IPA) or introducing/removing an additive, equilibration can take much longer than for a standard C18 column. It is not uncommon for equilibration to require 1-2 hours of continuous flow.[5] Always re-equilibrate thoroughly between adjustments.

  • Temperature Fluctuations: Chiral recognition is often highly sensitive to temperature.[13][14]

    • Expert Insight: A change of just a few degrees in ambient lab temperature can be enough to alter selectivity and retention times. The use of a high-quality column oven is not optional; it is essential for robust and transferable methods.[5] Ensure the set temperature is stable before beginning your analysis sequence.

  • Mobile Phase Composition:

    • Expert Insight: Ensure mobile phases are prepared fresh and are well-mixed. In normal phase, volatile components like hexane can evaporate over time, changing the solvent ratio and affecting retention.[21] Ensure mobile phase bottles are capped. Degassing is also critical to prevent bubble formation in the pump, which leads to flow rate inaccuracies and retention time shifts.[21][22]

Section 2: Frequently Asked Questions (FAQs)

Q1: I have a novel dichlorophenylpyrrolidine derivative. Where do I even start with method development? A: Start with a column screening approach.[5][23] There is no reliable way to predict the best column based on structure alone.[23] Select 3-5 diverse polysaccharide-based CSPs (e.g., one amylose-based, one cellulose-based, one chlorinated version). Screen them using the generic starting conditions outlined in Table 1 below for Normal Phase, Polar Organic, and Reversed-Phase modes. This systematic screening is the most efficient path to finding a successful separation.[1]

Q2: Which separation mode (Normal Phase, Reversed-Phase, or Polar Organic) is best for dichlorophenylpyrrolidines? A: There is no single "best" mode, as selectivity is highly compound-specific. However, Normal Phase (NP) and Polar Organic Mode (POM) are often highly successful for compounds with aromatic rings and polar functional groups. NP (e.g., Hexane/Alcohol) often provides the highest selectivity. POM (e.g., Acetonitrile/Methanol) is an excellent alternative that uses more polar, intermediate-eluting solvents. Reversed-Phase (RP) is also viable and can be advantageous if your compound has poor solubility in non-polar solvents or if you require LC-MS compatibility.

Q3: How can I speed up my analysis if the run time is too long? A: If you have good resolution (Rs > 2.0), you can increase the flow rate. Note that chiral separations often benefit from lower flow rates for maximum resolution, so there is a trade-off.[5] Alternatively, you can switch to a shorter column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) to maintain efficiency at higher flow rates.

Q4: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for these compounds? A: Absolutely. SFC is an excellent technique for chiral separations and is often considered superior to HPLC in terms of speed and efficiency.[7] Using supercritical CO2 as the main mobile phase component reduces analysis times and drastically cuts down on organic solvent consumption, making it a "greener" and more cost-effective method.[7][8] The same polysaccharide-based columns used for HPLC are typically used for SFC.

Section 3: Data Tables & Protocols

Table 1: Recommended Starting Conditions for Chiral Screening
ParameterNormal Phase (NP)Polar Organic Mode (PO)Reversed-Phase (RP)
Mobile Phase A n-Hexane or HeptaneAcetonitrile (ACN)Water + 0.1% TFA or FA
Mobile Phase B Isopropanol (IPA) or EthanolMethanol (MeOH) or EthanolAcetonitrile (ACN)
Starting Gradient 90:10 (A:B)100% ACN, then screen with MeOH70:30 (A:B)
Additive 0.1% Diethylamine (DEA) 0.1% TFA or FA (if needed)Included in Aqueous Phase
Flow Rate (4.6mm ID) 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Rationale Often provides highest selectivity. DEA is critical to suppress peak tailing for basic analytes.[10][11]Good for compounds with intermediate polarity. MS-compatible.Useful for more polar analytes or when aqueous solubility is required.[9]
Table 2: Common Mobile Phase Additives and Their Functions
AdditiveTypical ModeConcentrationPrimary Function & Mechanism
Diethylamine (DEA) Normal Phase0.1 - 0.2%Peak Shape Enhancer (for Bases). Acts as a strong competing base, binding to active silanol sites on the CSP to prevent secondary interactions with the basic analyte.[10][11]
Triethylamine (TEA) Normal Phase0.1 - 0.5%Peak Shape Enhancer (for Bases). Similar mechanism to DEA, sometimes used at higher concentrations.[11]
Trifluoroacetic Acid (TFA) Reversed-Phase, Polar Organic0.05 - 0.1%Peak Shape Enhancer & Ion-Pairing Agent. Protonates the basic analyte for consistent charge state and suppresses silanol ionization. Can also act as an ion-pairing agent.
Formic Acid (FA) Reversed-Phase, Polar Organic0.1%Peak Shape Enhancer & MS-Friendly Modifier. Similar function to TFA but is more volatile and preferred for LC-MS applications. Can alter selectivity compared to TFA.[24]

References

Technical Support Center: Mass Spectrometry Analysis of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 2-(2,6-dichlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the characterization of this molecule and structurally related compounds. Here, we will delve into the predicted fragmentation patterns, common experimental challenges, and robust solutions to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

The molecular formula for this compound is C₁₀H₁₁Cl₂N. The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 216.03 g/mol . When analyzing the molecular ion region, it is crucial to look for the characteristic isotopic pattern of the two chlorine atoms. You should observe a cluster of peaks with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The expected pattern for a molecule with two chlorine atoms is an [M]+, [M+2]+, and [M+4]+ cluster with a ratio of approximately 9:6:1.

Q2: What are the predicted major fragmentation pathways for this compound under Electron Ionization (EI) and Electrospray Ionization (ESI)?

Under Electron Ionization (EI):

EI is a "hard" ionization technique that typically induces extensive fragmentation.[4] The initial event is the removal of an electron to form a radical cation (M⁺•). Fragmentation will likely be initiated at the pyrrolidine ring due to the presence of the nitrogen atom.

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[1] The bond between the pyrrolidine ring and the dichlorophenyl group is likely to cleave, leading to the formation of a stable pyrrolidinium cation or a dichlorophenyl radical, and vice versa.

  • Ring Opening and Fragmentation of the Pyrrolidine Moiety: The pyrrolidine ring can undergo ring-opening followed by the loss of small neutral molecules like ethylene (C₂H₄). Ring contractions have also been observed in the mass spectra of pyrrolidine derivatives.[5]

  • Loss of Chlorine: The dichlorophenyl group can lose one or both chlorine atoms, either as radicals (Cl•) or as HCl.

Under Electrospray Ionization (ESI):

ESI is a "soft" ionization technique that typically results in a protonated molecule [M+H]⁺ with less fragmentation in the source.[4] Tandem MS (MS/MS) is required to induce and study fragmentation.

  • Protonation Site: Protonation is most likely to occur on the nitrogen atom of the pyrrolidine ring, as it is the most basic site.

  • Loss of the Pyrrolidine Ring: A common fragmentation pathway for protonated α-pyrrolidinophenone cathinones involves the loss of the pyrrolidine ring as a neutral molecule.[6] A similar fragmentation could be expected here.

  • Fragmentation of the Dichlorophenyl Ring: The aromatic ring is generally stable, but under higher collision energies, fragmentation could occur.

Troubleshooting Guide

This section addresses specific issues you might encounter during the mass spectrometric analysis of this compound.

Problem 1: Poor Signal Intensity or No Peaks Observed

Possible Causes & Solutions:

  • Improper Sample Concentration:

    • Too Dilute: The concentration of your sample may be too low to produce a detectable signal. Prepare a more concentrated sample.

    • Too Concentrated: High concentrations can lead to ion suppression, especially in ESI. Dilute your sample and re-inject.[7]

  • Incorrect Ionization Method:

    • The choice of ionization technique (e.g., ESI, APCI, EI) significantly impacts signal intensity.[7] For a relatively small and polar molecule like this compound, ESI in positive ion mode is a good starting point. If that fails, consider APCI.

  • Instrument Not Tuned or Calibrated:

    • Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[7] Ensure your instrument has been recently calibrated with the appropriate standards for your mass range.

  • Sample Degradation:

    • Ensure the sample is stable in your chosen solvent and at the temperature of the ion source.

  • System Leaks:

    • Leaks in the gas supply or connections can lead to a loss of sensitivity.[8] Use a leak detector to check for any potential leaks in the system.[8]

  • Detector Issues:

    • If you see no peaks at all, there might be an issue with the detector or the sample not reaching it.[8] Check the detector settings and ensure the sample flow path is not blocked.[8]

Problem 2: Mass Inaccuracy and Poor Resolution

Possible Causes & Solutions:

  • Calibration Drift:

    • Mass calibration can drift over time. Perform a fresh calibration using appropriate standards to ensure accurate mass measurements.[7]

  • Instrument Contamination:

    • Contaminants in the ion source or mass analyzer can affect mass accuracy and resolution.[7] Follow the manufacturer's guidelines for cleaning the instrument components.

  • Inappropriate Scan Speed or Resolution Setting:

    • High scan speeds can sometimes compromise resolution. Adjust the scan parameters to an appropriate setting for your analysis.

Problem 3: Unidentifiable or Unexpected Peaks in the Spectrum

Possible Causes & Solutions:

  • Contamination:

    • Contamination can come from various sources including solvents, glassware, the LC system, or the mass spectrometer itself.[9]

    • Solvent Blank: Always run a solvent blank to identify background peaks.

    • Sample Preparation: Ensure meticulous sample preparation to avoid introducing contaminants.[9]

  • Column Bleed:

    • If using GC-MS or LC-MS, stationary phase bleed from the column can produce characteristic repeating peaks (e.g., siloxanes).

  • In-source Fragmentation or Adduct Formation:

    • In ESI, molecules can form adducts with salts present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺). Use high-purity solvents and additives to minimize this.

    • In-source fragmentation can occur if the source conditions are too harsh. Optimize the source parameters (e.g., capillary voltage, temperature) to minimize unwanted fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for your instrument's sensitivity (typically in the ng/mL to low µg/mL range).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Protocol 2: Mass Spectrometer Calibration
  • Prepare Calibration Solution: Use the calibration solution recommended by your instrument manufacturer.

  • Infuse the Calibrant: Infuse the calibration solution directly into the mass spectrometer.

  • Perform Calibration: Follow the manufacturer's software instructions to perform a mass calibration across the desired mass range.

  • Verify Calibration: After calibration, run a standard compound with a known mass to verify the accuracy of the calibration.

Visualizations

Predicted Fragmentation Workflow

M [C10H11Cl2N]+• (Molecular Ion) F1 Loss of Cl• M->F1 F2 Alpha-Cleavage M->F2 F3 Ring Opening M->F3 F4 Loss of C2H4 F3->F4 decision decision action action Start Problem with MS Data IsSignalLow Low/No Signal? Start->IsSignalLow IsMassInaccurate Mass Inaccurate? IsSignalLow->IsMassInaccurate No CheckConcentration Check Sample Concentration & Ionization Method IsSignalLow->CheckConcentration Yes AreThereExtraPeaks Unexpected Peaks? IsMassInaccurate->AreThereExtraPeaks No Recalibrate Recalibrate Instrument IsMassInaccurate->Recalibrate Yes End Problem Resolved AreThereExtraPeaks->End No RunBlank Run Solvent Blank AreThereExtraPeaks->RunBlank Yes CheckLeaks Check for System Leaks & Detector Function CheckConcentration->CheckLeaks Still Low CheckLeaks->End CleanSource Clean Ion Source Recalibrate->CleanSource Still Inaccurate CleanSource->End CheckAdducts Check for Adducts & In-Source Fragmentation RunBlank->CheckAdducts Still Extra Peaks CheckAdducts->End

References

Technical Support Center: Stereochemical Integrity of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 2-(2,6-Dichlorophenyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral molecule and need to maintain its stereochemical purity during derivatization procedures. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of preventing racemization in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your derivatization experiments. Each answer provides a mechanistic explanation and actionable protocols to resolve the issue.

Q1: My chiral analysis (HPLC/GC) shows a racemic or partially racemized product after derivatization. What went wrong?

A: The most probable cause of racemization in this compound is the formation of a planar, achiral enamine intermediate under the reaction conditions. The chiral center at the C2 position is alpha to the nitrogen atom, making its proton susceptible to abstraction, especially under basic conditions.

The Mechanism of Racemization:

The process, known as imine-enamine tautomerism, is the nitrogen analog of the more familiar keto-enol tautomerism.[1][2] Imines that have a hydrogen atom on the α-carbon can equilibrate with their enamine tautomers.[3][4][5] This equilibrium is often promoted by heat or the presence of an acid or base catalyst.

The key steps leading to racemization are:

  • Deprotonation: A base removes the proton from the chiral carbon (C2), breaking the C-H bond.

  • Formation of Achiral Intermediate: The resulting electron pair delocalizes to form a double bond between C2 and the nitrogen, creating a planar, achiral enamine. This loss of three-dimensionality at the stereocenter is the critical step where stereochemical information is lost.[6][7]

  • Reprotonation: The enamine is reprotonated. Since the intermediate is planar, the proton can be added back from either face of the double bond with equal probability. This non-selective protonation results in the formation of both (R) and (S) enantiomers, leading to a racemic mixture.

The following diagram illustrates this pathway:

racemization_mechanism cluster_S (S)-Enantiomer (Chiral) cluster_Intermediate Achiral Intermediate cluster_R (R)-Enantiomer (Chiral) S_Enantiomer This compound (S-form) Intermediate Planar Enamine Intermediate (Loss of Chirality) S_Enantiomer->Intermediate Deprotonation at C2 (Base, Heat) Intermediate->S_Enantiomer Reprotonation (Top or Bottom Face) R_Enantiomer This compound (R-form) Intermediate->R_Enantiomer Reprotonation (Top or Bottom Face)

Caption: Mechanism of racemization via imine-enamine tautomerism.

Immediate Troubleshooting Steps:

  • Re-evaluate your pH: The rate of racemization for amino compounds often increases with pH.[8] If your protocol uses a base (e.g., triethylamine, pyridine, carbonate), it is the most likely cause.

  • Check the Temperature: High temperatures can provide the activation energy needed to overcome the barrier for proton abstraction and facilitate tautomerism.

  • Solvent Choice: Protic solvents can facilitate proton transfer, potentially contributing to the racemization process.

Q2: I'm planning a derivatization. How do I select conditions to proactively avoid racemization?

A: Proactively choosing the right derivatizing agent and conditions is crucial for maintaining the stereochemical integrity of your compound. The goal is to use a method that is fast, efficient, and operates under mild, non-basic conditions.

Here is a comparative guide to common derivatization strategies:

Derivatization StrategyReagent ExampleTypical ConditionsRacemization RiskRationale & Recommendations
Acylation Acetyl Chloride, Benzoyl ChlorideAprotic solvent (DCM, THF), 0 °C to RT. May need a non-nucleophilic base.Low to Moderate Fast reaction. The risk comes from the HCl byproduct, which is often scavenged with a base. Recommendation: Use a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) sparingly and at low temperatures.[9]
Sulfonylation Dansyl Chloride, Tosyl ChlorideAqueous acetone, carbonate buffer (pH > 9).High Often requires basic conditions to deprotonate the amine for nucleophilic attack and to neutralize the HCl byproduct. These conditions strongly favor racemization. Recommendation: Avoid if possible. If necessary, explore alternative methods that do not require high pH.
Carbamoylation Phenyl IsocyanateAprotic solvent (DCM, ACN), RT.Low Generally a very mild, fast, and clean reaction that proceeds under neutral conditions without generating acidic or basic byproducts. Recommendation: An excellent choice for preserving stereochemistry.
Isothiocyanate Coupling Phenyl Isothiocyanate (PITC)Acetonitrile/Pyridine/Water mixtures, often heated.Moderate to High The classic Edman degradation reagent. While effective, the conditions, particularly the use of pyridine and heat, can induce racemization. Recommendation: Use with caution. Explore modern alternatives if stereochemical integrity is paramount.
Chiral Derivatizing Agents (R)-MTPA-Cl (Mosher's Acid Chloride)Aprotic solvent (DCM), Pyridine or DMAP catalyst, 0 °C to RT.Very Low These reagents are specifically designed for determining enantiomeric purity and are used under conditions optimized to prevent racemization during the reaction itself.[10] Recommendation: Ideal for analytical purposes. The principles (mild conditions, careful base selection) can be applied to preparative scale work.

Key Principles for Protocol Design:

  • Maintain Neutral or Slightly Acidic pH: Avoid strong bases. If a base is necessary to scavenge acid, use a hindered, non-nucleophilic one at the lowest possible stoichiometry and temperature.

  • Use Low Temperatures: Perform the reaction at 0 °C or below if the reaction kinetics allow.

  • Choose Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are preferable to protic solvents like alcohols or water, as they minimize proton exchange.[9]

  • Minimize Reaction Time: Use conditions that ensure the reaction goes to completion quickly to reduce the time the molecule is exposed to potentially racemizing conditions.

Q3: Can you provide a robust, step-by-step protocol for derivatization that is known to preserve stereochemistry?

A: Certainly. The following protocol for acylation using an acyl chloride under carefully controlled conditions is designed to minimize the risk of racemization. This method is widely applicable for forming stable amide derivatives.

Protocol: Stereoretentive Acylation of this compound

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep1 Dissolve Pyrrolidine (1 eq) and 2,6-Lutidine (1.1 eq) in anhydrous DCM prep2 Cool solution to 0 °C (ice bath) under N2 prep1->prep2 reaction1 Add Acyl Chloride (1.05 eq) dropwise via syringe prep2->reaction1 reaction2 Stir at 0 °C for 1 hour, then warm to RT for 2 hours reaction1->reaction2 reaction3 Monitor reaction by TLC/LC-MS reaction2->reaction3 workup1 Quench with cold, dilute HCl (aq) reaction3->workup1 workup2 Separate organic layer workup1->workup2 workup3 Wash with sat. NaHCO3 (aq) and brine workup2->workup3 workup4 Dry over Na2SO4, filter, and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5 analysis1 Confirm structure (NMR, MS) workup5->analysis1 analysis2 Determine enantiomeric excess (Chiral HPLC/GC) analysis1->analysis2

Caption: Workflow for stereoretentive acylation.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • 2,6-Lutidine (or Diisopropylethylamine - DIPEA)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).

  • Solvent and Base: Dissolve the starting material in anhydrous DCM. Add 2,6-lutidine (1.1 equivalents), which will act as a non-nucleophilic proton sponge.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C and carefully quench by adding cold 1M HCl (aq). This will protonate and neutralize the excess lutidine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine to remove any remaining acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Confirm the structure and assess the enantiomeric purity using chiral HPLC or GC.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical mechanism responsible for the racemization of 2-substituted pyrrolidines?

A: The primary mechanism is imine-enamine tautomerism .[1][3][4] The chiral center in this compound is at the C2 position, which is directly adjacent to the nitrogen atom. The hydrogen atom on this carbon is consequently "alpha" to the nitrogen and is weakly acidic.

Under conditions that can facilitate proton removal (typically basic, but can also be promoted by heat), this proton can be abstracted. This leads to the formation of a double bond between the C2 carbon and the nitrogen, resulting in a planar enamine structure.[6] In this planar form, the original stereochemical information is lost. When the molecule is reprotonated to reform the pyrrolidine ring, the proton can add from either the top or bottom face of the planar system with roughly equal probability. This non-stereospecific reprotonation regenerates both the original enantiomer and its mirror image, resulting in racemization.[7]

Q2: Why is pH control so critical during the derivatization of this compound?

A: pH control is paramount because the key step initiating racemization—the removal of the proton at the C2 chiral center—is highly pH-dependent.

  • Basic Conditions (High pH): The presence of a base greatly accelerates the deprotonation of the C2 carbon.[8] The higher the concentration and strength of the base, the faster the equilibrium will be established with the achiral enamine intermediate, leading to rapid racemization. Many standard derivatization procedures for amines call for basic conditions, making them inherently risky for this class of compounds.

  • Neutral Conditions (pH ~7): At neutral pH, the rate of spontaneous deprotonation is significantly lower, and the stereocenter is much more stable. This is the ideal range for performing derivatizations.

  • Acidic Conditions (Low pH): While strong acid doesn't directly abstract the C2 proton in the same way a base does, it can protonate the pyrrolidine nitrogen. This can influence the electron density of the ring and potentially open other degradation pathways. However, for preventing racemization via the enamine mechanism, avoiding basic conditions is the most critical factor.

Q3: Are there specific classes of derivatizing agents that are considered 'safer' in terms of preserving stereochemistry?

A: Yes, derivatizing agents that react under mild, neutral conditions are inherently safer.

  • Highly Recommended (Low Risk):

    • Isocyanates and Isothiocyanates: These react rapidly with amines under neutral conditions to form ureas and thioureas, respectively. They do not generate acidic or basic byproducts, making them excellent choices.

    • Acyl Chlorides/Anhydrides with Hindered Bases: When used at low temperatures with a non-nucleophilic, sterically hindered base (like 2,6-lutidine or DIPEA), acylating agents are very effective. The base is present only to scavenge the generated HCl and is too bulky to easily deprotonate the C2 position.

    • Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride (MTPA-Cl) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) are explicitly designed for chiral analysis and are used with protocols optimized to prevent any racemization of the analyte.[10][11]

  • Use with Caution (Moderate to High Risk):

    • Sulfonyl Chlorides (e.g., Dansyl Chloride): These almost always require basic conditions (pH 9-10) for effective reaction, which poses a very high risk of racemization.

    • Reagents Requiring Heat: Any derivatization that requires elevated temperatures increases the thermodynamic driving force for reaching the enamine tautomer, thus increasing the risk of racemization.

By understanding the underlying mechanism of racemization and carefully selecting reagents and conditions, you can confidently perform derivatizations on this compound while preserving its critical stereochemical integrity.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(2,6-Dichlorophenyl)pyrrolidine Analogs in Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1] The incorporation of a 2,6-dichlorophenyl group onto this scaffold has given rise to a series of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-(2,6-dichlorophenyl)pyrrolidine analogs, with a primary focus on their role as kinase inhibitors, alongside explorations into other therapeutic areas. We will dissect the causal relationships behind experimental choices and present supporting data to offer a comprehensive understanding of this important chemical class.

The this compound Moiety: A Privileged Scaffold in Kinase Inhibition

The 2,6-disubstitution pattern on the phenyl ring is a well-established strategy in kinase inhibitor design to induce non-coplanarity between the phenyl ring and the heterocyclic core. This conformational restriction can enhance binding affinity and selectivity by promoting interactions with specific hydrophobic pockets within the kinase active site. The pyrrolidine ring, with its inherent stereochemistry and opportunities for substitution, provides a three-dimensional architecture that can be fine-tuned to optimize target engagement and pharmacokinetic properties.

Our exploration of the SAR of this compound analogs will be categorized by their primary biological targets, beginning with their prominent role in the inhibition of Abl and Src tyrosine kinases.

Abl Kinase Inhibitors for Chronic Myeloid Leukemia (CML)

The constitutively active Bcr-Abl tyrosine kinase is the pathogenic driver of Chronic Myeloid Leukemia (CML).[2] The development of small-molecule inhibitors targeting this kinase has revolutionized CML treatment.[3][4] Analogs incorporating the 2,6-dichlorophenyl group have emerged as potent Bcr-Abl inhibitors.

The Pyrido[2,3-d]pyrimidin-7-one Scaffold

A notable class of Abl kinase inhibitors is based on the 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one scaffold.[2] SAR studies on this series have revealed critical insights into the role of various substituents.

Key SAR Observations:

  • 2,6-Dichlorophenyl Group: This moiety is crucial for potent Abl inhibition. The ortho-chloro substituents force the phenyl ring out of the plane of the pyridopyrimidine core, a conformation that is favorable for binding to the ATP-binding site of the Abl kinase domain.

  • Substitutions on the 2-Phenylamino Ring: Modifications at the 3- and 4-positions of the 2-phenylamino ring have been shown to significantly impact both potency and selectivity.[2] For instance, the introduction of a trifluoromethyl group at the meta-position can enhance activity.

  • Selectivity Profile: While potent against Abl, some analogs also show activity against other kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). However, specific substitutions on the 2-phenylamino ring can improve selectivity for Abl.[2] For example, analog 2 from the studied series demonstrated a selectivity ratio for Abl versus other kinases ranging from 17 to over 385-fold.[2]

Comparative Data of Pyrido[2,3-d]pyrimidin-7-one Analogs
CompoundR-group on 2-phenylaminoAbl IC50 (nM)[2]PDGFR IC50 (nM)[2]VEGFR IC50 (nM)[2]
PD166326 (1) 4-methyl2.55100
Analog 2 3-trifluoromethyl1.424150
Analog 3 4-chloro5.215200
Analog 4 3-chloro3.812180

Table 1: Comparative inhibitory activity of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one analogs against various tyrosine kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Abl, PDGFR, and VEGFR kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Abl, PDGFR, and VEGFR kinase domains are used. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is prepared in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated in the kinase buffer.

  • ATP Addition: The kinase reaction is initiated by the addition of ATP (e.g., 10 µM) containing a radioactive tracer (e.g., ³³P-ATP) or by using a non-radioactive detection method such as ADP-Glo™.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays, the amount of ADP produced is measured using a luminescence-based assay.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-compound control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Src Family Kinase (SFK) Inhibitors for Cancer Therapy

Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Its overexpression and activation are implicated in various cancers, making it an attractive therapeutic target.[5]

The Benzotriazine Scaffold

A potent and orally active Src inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[2][6][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, has been identified.[6][7] This compound demonstrates significant anti-tumor activity in preclinical models.

Key SAR Observations:

  • 2,6-Dichlorophenyl Moiety: Similar to its role in Abl inhibitors, this group is critical for potent Src inhibition.

  • Pyrrolidin-1-ylethoxy Chain: The basic nitrogen of the pyrrolidine ring is important for aqueous solubility and likely forms a salt bridge with an acidic residue in the kinase domain. The ethoxy linker provides optimal spacing for this interaction.

  • Benzotriazine Core: This heterocyclic system serves as the central scaffold, orienting the key pharmacophoric elements for effective binding.

Logical Relationship of SAR in the Benzotriazine Src Inhibitor

SAR_Src_Inhibitor cluster_0 Molecular Scaffold cluster_1 Key Substituents cluster_2 Contribution to Activity Core Benzotriazine Core DCP 2,6-Dichlorophenyl Core->DCP Pyrrolidine 4-(2-Pyrrolidin-1-ylethoxy)phenyl Core->Pyrrolidine Binding Hydrophobic Pocket Interaction DCP->Binding Conformational Restriction Solubility Aqueous Solubility & Pharmacokinetics Pyrrolidine->Solubility Basic Nitrogen Potency Potent Src Inhibition Solubility->Potency Binding->Potency

Caption: SAR of the Benzotriazine Src Inhibitor.

Beyond Kinase Inhibition: Dopamine D1 Receptor Positive Allosteric Modulators (PAMs)

The versatility of the 2-(2,6-dichlorophenyl) moiety extends beyond kinase inhibition. A notable example is LY3154207, a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor.[8][9] This compound features a 2-(2,6-dichlorophenyl)acetyl group attached to a complex dihydroisoquinoline scaffold.

Key Structural Features of LY3154207:

  • 2-(2,6-Dichlorophenyl)acetyl Moiety: This group is essential for the compound's potent PAM activity.

  • Dihydroisoquinoline Core: This rigid scaffold holds the 2-(2,6-dichlorophenyl)acetyl group in a specific orientation necessary for allosteric binding to the D1 receptor.

  • Stereochemistry: The specific stereoisomer of the dihydroisoquinoline core is critical for activity.

The discovery of LY3154207 highlights the broad applicability of the 2-(2,6-dichlorophenyl) group in designing molecules that target different classes of proteins, including G-protein coupled receptors (GPCRs).

Experimental Workflow for Evaluating Novel Analogs

The development of novel this compound analogs requires a systematic evaluation process to characterize their biological activity and properties.

Experimental_Workflow Start Design & Synthesis of Analogs Primary_Screening In Vitro Target-Based Assay (e.g., Kinase Inhibition) Start->Primary_Screening Cell-Based_Assay Cellular Potency & Target Engagement Primary_Screening->Cell-Based_Assay Active Compounds Selectivity_Profiling Kinase Panel Screening Cell-Based_Assay->Selectivity_Profiling ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) Selectivity_Profiling->ADME In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADME->In_Vivo Promising Profile End Lead Optimization In_Vivo->End

Caption: A typical experimental workflow for drug discovery.

Conclusion and Future Perspectives

The this compound moiety and its related analogs represent a privileged structural motif in modern drug discovery. This guide has demonstrated the critical role of the 2,6-dichlorophenyl group in achieving potent and often selective inhibition of important therapeutic targets like Abl and Src kinases. The SAR data clearly indicates that while this group is a key anchor, fine-tuning of other parts of the molecule is essential for optimizing potency, selectivity, and pharmacokinetic properties.

The successful application of this chemical entity in developing a dopamine D1 receptor PAM underscores its broader potential. Future research in this area could focus on:

  • Exploring Novel Scaffolds: Incorporating the this compound motif into novel heterocyclic systems to identify inhibitors of other kinase families or different protein classes.

  • Structure-Based Design: Utilizing co-crystal structures of these inhibitors with their target proteins to rationally design second-generation analogs with improved properties, such as the ability to overcome drug resistance mutations.

  • Fragment-Based Approaches: Using the this compound as a starting fragment to build novel inhibitors for a wider range of targets.

By understanding the intricate structure-activity relationships outlined in this guide, researchers can more effectively leverage the this compound scaffold to develop the next generation of targeted therapeutics.

References

A Comparative Guide to the Synthetic Routes of 2-(2,6-Dichlorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. Among its many derivatives, 2-(2,6-dichlorophenyl)pyrrolidine stands out as a critical building block in the synthesis of complex therapeutic agents, including modulators of dopamine receptors. The specific stereochemistry and substitution pattern of this compound necessitate robust and efficient synthetic strategies. This guide provides a comparative analysis of key synthetic routes to this compound, offering insights into their underlying principles, experimental protocols, and relative merits to inform rational synthesis design in research and development settings.

Introduction to this compound

This compound is a chiral secondary amine. Its rigid 2,6-dichloro-substituted phenyl ring imparts specific conformational constraints that are often crucial for potent and selective binding to biological targets. A notable application of this scaffold is in the synthesis of LY3154207, a positive allosteric modulator of the human dopamine D1 receptor, highlighting its importance in the development of treatments for neurological disorders.[1][2] The enantiomeric purity of this compound is often critical for its biological activity, making asymmetric synthesis a key focus of its preparation.

This guide will explore two primary synthetic strategies:

  • Asymmetric Reductive Amination: A convergent approach that constructs the pyrrolidine ring and sets the stereocenter in a single key step.

  • Chiral Pool Synthesis via Grignard Reaction: A method that utilizes a readily available chiral starting material, L-proline, to introduce the desired stereochemistry, followed by the addition of the aryl group.

Route 1: Asymmetric Reductive Amination of a γ-Keto Acid Derivative

This strategy hinges on the enantioselective reduction of a cyclic imine intermediate, formed in situ from a γ-keto acid or its derivative and an ammonia source. The use of a chiral catalyst during the reduction step is crucial for establishing the desired stereochemistry at the C2 position of the pyrrolidine ring.

Scientific Rationale

Reductive amination is a powerful and widely used method for C-N bond formation.[3][4] The reaction proceeds through the initial formation of a carbinolamine from the condensation of a carbonyl compound and an amine, which then dehydrates to form an imine or iminium ion. This intermediate is then reduced to the final amine product. In the context of synthesizing this compound, a suitable γ-keto acid derivative, such as an ester of 4-(2,6-dichlorophenyl)-4-oxobutanoic acid, can be cyclized in the presence of an ammonia source to form a cyclic imine (a dihydropyrrole). Subsequent asymmetric hydrogenation of this imine using a chiral catalyst affords the enantiomerically enriched pyrrolidine. The choice of catalyst is paramount for achieving high enantioselectivity.

Experimental Protocol

The following is a representative protocol for the asymmetric reductive amination approach.

Step 1: Synthesis of Ethyl 4-(2,6-dichlorophenyl)-4-oxobutanoate

  • To a solution of 2,6-dichloroaniline in a suitable solvent, add a source of nitrous acid (e.g., sodium nitrite in acidic solution) at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of ethyl acetoacetate and a copper(I) catalyst.

  • Slowly add the diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography to yield ethyl 2-(2,6-dichlorophenyl)-3-oxobutanoate.

  • Hydrolyze and decarboxylate the resulting β-keto ester by heating with aqueous acid to afford 1-(2,6-dichlorophenyl)ethan-1-one.

  • React the acetophenone derivative with ethyl acrylate in the presence of a strong base (e.g., sodium ethoxide) via a Michael addition to furnish the target γ-keto ester.

Step 2: Asymmetric Reductive Amination

  • In a high-pressure reactor, dissolve ethyl 4-(2,6-dichlorophenyl)-4-oxobutanoate in a suitable solvent (e.g., methanol or ethanol).

  • Add an ammonia source, such as ammonium acetate, and a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand).

  • Pressurize the reactor with hydrogen gas and heat the reaction mixture.

  • Maintain the reaction under pressure and elevated temperature for a specified time, monitoring for completion by TLC or LC-MS.

  • After cooling and depressurizing, filter the catalyst and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain enantiomerically enriched this compound.

Data Summary
ParameterValueReference
Starting Material 2,6-DichloroanilineGeneral Knowledge
Key Reaction Asymmetric Reductive Amination[5][6]
Catalyst Chiral Rh or Ir complex[5][6]
Typical Yield Moderate to HighGeneral Knowledge
Enantiomeric Excess Up to >99% ee (catalyst dependent)[5]

Workflow Diagram

G cluster_0 Route 1: Asymmetric Reductive Amination 2,6-Dichloroaniline 2,6-Dichloroaniline Diazonium Salt Diazonium Salt 2,6-Dichloroaniline->Diazonium Salt NaNO2, HCl Ethyl 2-(2,6-dichlorophenyl)-3-oxobutanoate Ethyl 2-(2,6-dichlorophenyl)-3-oxobutanoate Diazonium Salt->Ethyl 2-(2,6-dichlorophenyl)-3-oxobutanoate Ethyl acetoacetate, Cu(I) catalyst 1-(2,6-Dichlorophenyl)ethan-1-one 1-(2,6-Dichlorophenyl)ethan-1-one Ethyl 2-(2,6-dichlorophenyl)-3-oxobutanoate->1-(2,6-Dichlorophenyl)ethan-1-one H3O+, heat Ethyl 4-(2,6-dichlorophenyl)-4-oxobutanoate Ethyl 4-(2,6-dichlorophenyl)-4-oxobutanoate 1-(2,6-Dichlorophenyl)ethan-1-one->Ethyl 4-(2,6-dichlorophenyl)-4-oxobutanoate Ethyl acrylate, NaOEt This compound This compound Ethyl 4-(2,6-dichlorophenyl)-4-oxobutanoate->this compound NH4OAc, H2, Chiral Catalyst

Caption: Synthetic workflow for Route 1.

Route 2: Chiral Pool Synthesis via Grignard Reaction with a Proline Derivative

This approach leverages the readily available and inexpensive chiral pool of L-proline to establish the desired stereochemistry. The key step involves the addition of a Grignard reagent derived from 1,3-dichlorobenzene to a suitably activated proline derivative.

Scientific Rationale

The use of chiral starting materials, often referred to as the "chiral pool," is a classic and highly effective strategy in asymmetric synthesis.[7] L-proline is an attractive starting material as it possesses the desired pyrrolidine ring with a defined stereocenter at the C2 position. To facilitate the addition of the 2,6-dichlorophenyl group, the carboxylic acid of proline must be converted into a reactive electrophile, such as an N-carboxyanhydride or an ester. The Grignard reagent, 2,6-dichlorophenylmagnesium bromide, is then used to introduce the aryl moiety. This reaction typically proceeds with retention of stereochemistry at the C2 position of the proline ring. Subsequent transformations, such as reduction of the resulting ketone or amide, yield the target this compound.

Experimental Protocol

The following is a representative protocol for the chiral pool approach.

Step 1: Preparation of (S)-Proline N-Carboxyanhydride

  • Suspend (S)-proline in an anhydrous aprotic solvent (e.g., THF).

  • Add a phosgene equivalent, such as triphosgene, to the suspension at a controlled temperature.

  • Stir the reaction mixture until the proline is fully consumed, resulting in the formation of the N-carboxyanhydride. This intermediate is often used directly in the next step without extensive purification.

Step 2: Grignard Reaction and Decarboxylation

  • In a separate flask, prepare the Grignard reagent by reacting 1-bromo-2,6-dichlorobenzene with magnesium turnings in anhydrous THF.

  • Cool the Grignard reagent solution to a low temperature (e.g., -78 °C).

  • Slowly add the solution of (S)-proline N-carboxyanhydride to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • The resulting intermediate will decarboxylate upon workup to yield a ketone.

  • Reduce the ketone using a suitable reducing agent, such as sodium borohydride, to afford the corresponding alcohol.

  • The hydroxyl group can then be removed through a deoxygenation protocol (e.g., Barton-McCombie deoxygenation) to furnish the final product.

Alternatively, the proline can be converted to a Weinreb amide, which upon reaction with the Grignard reagent directly affords the ketone, thus avoiding the need for the N-carboxyanhydride.

Data Summary
ParameterValueReference
Starting Material (S)-Proline[7][8]
Key Reaction Grignard Reaction[9][10]
Reagent 2,6-Dichlorophenylmagnesium bromide[9]
Typical Yield Good to HighGeneral Knowledge
Enantiomeric Purity High (derived from starting material)[7]

Workflow Diagram

G cluster_1 Route 2: Chiral Pool Synthesis (S)-Proline (S)-Proline (S)-Proline N-Carboxyanhydride (S)-Proline N-Carboxyanhydride (S)-Proline->(S)-Proline N-Carboxyanhydride Triphosgene Intermediate Ketone Intermediate Ketone (S)-Proline N-Carboxyanhydride->Intermediate Ketone 1. 2,6-Dichlorophenyl-MgBr 2. Workup/Decarboxylation Intermediate Alcohol Intermediate Alcohol Intermediate Ketone->Intermediate Alcohol NaBH4 This compound This compound Intermediate Alcohol->this compound Deoxygenation

References

Comparative In Vivo Efficacy of 2-(2,6-Dichlorophenyl)pyrrolidine-Based Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(2,6-dichlorophenyl)pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential across multiple disease areas. This guide provides a comparative analysis of the in vivo efficacy of prominent compounds based on this core structure, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in preclinical models. The information presented herein is synthesized from peer-reviewed literature, with a focus on experimental data and the causal relationships behind methodological choices.

Introduction to the this compound Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that allows for precise spatial orientation of substituents, a key feature for effective interaction with biological targets.[1] The incorporation of a 2,6-dichlorophenyl group often imparts specific pharmacological properties, influencing factors such as binding affinity, selectivity, and metabolic stability. This unique combination has been successfully exploited to develop compounds targeting a range of proteins, including kinases, G-protein coupled receptors (GPCRs), and transporters. This guide will delve into the in vivo performance of these compounds in the key therapeutic areas of oncology, pain management, and neuropsychiatric disorders.

Oncology: Targeting Tumor Growth and Metastasis

The this compound moiety has been integrated into potent anti-cancer agents. A notable example is a novel Src kinase inhibitor, which has demonstrated significant anti-tumor activity in preclinical models.[2]

Featured Compound: [7-(2,6-dichlorophenyl)-5-methylbenzo[2][3][4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine

This compound has shown potent, orally active Src inhibition. In vivo studies in animal models of tumor growth have confirmed its anti-tumor activity.[2]

Another key target in oncology is the CXCR4 receptor, which plays a crucial role in cancer metastasis.[3] A series of pyrrolidine-based CXCR4 antagonists have been developed and evaluated for their in vivo anti-tumor metastatic activity.

Featured Compound: Pyrrolidine-based CXCR4 Antagonist (Compound 46)

This compound displayed potent binding affinity to the CXCR4 receptor and inhibited CXCL12-induced cellular signaling.[3] Importantly, it demonstrated marked efficacy in a cancer metastasis model in mice, highlighting its potential to prevent the spread of cancer cells.[3]

Comparative Efficacy in Oncology
CompoundTargetAnimal ModelKey In Vivo Efficacy MetricReference
[7-(2,6-dichlorophenyl)-5-methylbenzo[2][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amineSrc KinaseHuman tumor xenograftsDemonstrated activity in animal models of tumor growth.[2]
Pyrrolidine-based CXCR4 Antagonist (Compound 46)CXCR4Cancer metastasis modelMarked efficacy in a cancer metastasis model in mice.[3]

Pain Management: Novel Analgesics with Multi-Target Mechanisms

The development of novel analgesics with improved efficacy and safety profiles is a critical area of research. Compounds based on the this compound scaffold have shown promise as potent pain relievers.

Featured Compound: A Novel Multitarget Analgesic (Compound 29)

This compound has demonstrated high potency in the formalin test, a widely used model of inflammatory pain.[4] It exhibited a dose-dependent analgesic effect in the second phase of the test, with an ED50 of 0.78 mg/kg.[4] In a model of neuropathic pain (spinal nerve ligation), it also produced dose-dependent analgesic effects.[4] Mechanistic studies revealed that this compound interacts with multiple targets involved in pain signaling.[4]

Featured Compound: 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)

This compound has shown broad antiseizure protection and significant analgesic effects in the formalin test and an oxaliplatin-induced neuropathic pain model.[6] In the formalin test, it significantly reduced the nociceptive response in both the neurogenic and inflammatory phases.[6] In the neuropathic pain model, it effectively alleviated allodynia.[6] The proposed mechanism of action involves interaction with the neuronal voltage-sensitive sodium channel.[6]

Comparative Efficacy in Pain Models
CompoundAnimal ModelKey In Vivo Efficacy MetricReference
Multitarget Analgesic (Compound 29)Formalin test, Spinal Nerve LigationFormalin (Phase 2): ED50 = 0.78 mg/kg. SNL: Dose-dependent increase in withdrawal thresholds.[4][4]
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (Cpd 33)Formalin test, Oxaliplatin-inducedFormalin: Significant reduction of nociceptive response in both phases. Oxaliplatin-induced neuropathy: Effective alleviation of allodynia at 30 and 45 mg/kg.[6][6]

Neuropsychiatric Disorders: Modulating Dopaminergic Pathways

Dysregulation of dopaminergic signaling is implicated in a variety of neuropsychiatric disorders. The this compound scaffold has been utilized to create a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor.

Featured Compound: LY3154207

LY3154207 is a novel, orally available D1 PAM that has shown a distinct pharmacological profile in preclinical models, without the bell-shaped dose-response relationship or tachyphylaxis often seen with orthosteric agonists.[7] This compound has advanced to Phase 2 clinical studies for Lewy body dementia, demonstrating its promising therapeutic potential.[7]

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a general workflow for assessing the in vivo efficacy of novel compounds, from initial screening to more complex behavioral models. The choice of specific models is dictated by the therapeutic target and disease indication.

G cluster_0 Preclinical In Vivo Efficacy Assessment cluster_1 Efficacy Models A Compound Administration (e.g., oral, i.p.) B Pharmacokinetic (PK) Studies (Blood/Tissue Sampling) A->B C Pharmacodynamic (PD) / Efficacy Models A->C D Data Analysis & Interpretation B->D C->D Oncology Tumor Xenograft Models Pain Formalin Test, Neuropathic Pain Models Neuro Behavioral Models (e.g., locomotor activity, cognitive tests)

Caption: Generalized workflow for in vivo efficacy studies.

Methodologies and Experimental Protocols

The trustworthiness of in vivo data hinges on the rigor of the experimental design. Below are outlines of commonly employed protocols for the models discussed.

Formalin-Induced Inflammatory Pain Model

This model is a cornerstone for assessing the efficacy of analgesic compounds. It involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pain response.

Protocol:

  • Acclimation: Animals are habituated to the testing environment to minimize stress-induced variability.

  • Compound Administration: The test compound or vehicle is administered at a predetermined time before formalin injection.

  • Formalin Injection: A small volume (e.g., 50 µL) of dilute formalin (e.g., 5%) is injected into the plantar surface of the hind paw.

  • Observation: The animal is immediately placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated and compared between treatment groups.

The causality behind this two-phase response is crucial. Phase 1 is believed to result from the direct activation of nociceptors, while Phase 2 is driven by an inflammatory response and central sensitization. A compound's differential activity in these phases can provide insight into its mechanism of action.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model is used to induce persistent neuropathic pain, mimicking chronic pain conditions in humans.

Protocol:

  • Surgery: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.

  • Recovery: Animals are allowed to recover from surgery for a period of days to weeks, during which time neuropathic pain behaviors develop.

  • Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined.

  • Compound Administration: The test compound or vehicle is administered.

  • Post-Dosing Assessment: Behavioral testing is repeated at various time points after compound administration to determine its effect on the paw withdrawal threshold.

The rationale for this model is to create a state of peripheral nerve injury that leads to central sensitization, a key component of many chronic pain states.

Signaling Pathways

The therapeutic effects of these compounds are mediated through their interaction with specific signaling pathways.

CXCR4 Signaling Pathway in Cancer Metastasis

G cluster_0 Mechanism of CXCR4-mediated Metastasis CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 G_protein G-protein Activation CXCR4->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Migration Cell Migration & Invasion PI3K_Akt->Cell_Migration MAPK_ERK->Cell_Migration

Caption: Simplified CXCR4 signaling pathway in cancer metastasis.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutics. The compounds highlighted in this guide demonstrate significant in vivo efficacy in preclinical models of oncology, pain, and neuropsychiatric disorders. The diverse mechanisms of action, ranging from kinase inhibition to GPCR modulation, underscore the chemical tractability of this core structure.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further elucidation of their precise molecular mechanisms will also be critical for identifying biomarkers and patient populations most likely to benefit from these innovative therapies. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

A Comparative Guide to the Cross-Reactivity of 2-(2,6-Dichlorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of small molecules built upon the 2-(2,6-dichlorophenyl)pyrrolidine scaffold. In drug discovery, this privileged structural motif is a cornerstone for developing potent and selective ligands for a diverse range of biological targets. However, achieving target selectivity is a critical challenge, as off-target interactions can lead to unforeseen side effects or polypharmacology. Understanding and characterizing the cross-reactivity of these derivatives is therefore paramount for advancing safe and effective therapeutics.

This document moves beyond a simple listing of data, offering insights into the causal relationships between chemical structure and biological activity. We will dissect the cross-reactivity profiles of three distinct derivatives targeting different protein classes: a G-protein coupled receptor (GPCR) modulator, a voltage-gated ion channel blocker, and a PARP enzyme inhibitor. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and optimizing compounds based on this versatile scaffold.

Section 1: Comparative Cross-Reactivity Profiles

The true measure of a compound's utility lies not only in its potency at the intended target but also in its "cleanliness"—its lack of significant interaction with other biological macromolecules. Below, we compare three derivatives, each featuring the this compound core but engineered for different primary targets. The data illustrates how modifications to the core scaffold dictate both primary target affinity and the broader cross-reactivity profile.

Case Study 1: Mevidalen (LY3154207) - A Selective Dopamine D1 Receptor Positive Allosteric Modulator (PAM)

Mevidalen is a potent PAM of the human dopamine D1 receptor (D1R), designed to enhance the receptor's response to endogenous dopamine.[1] This mechanism is sought after for treating cognitive impairments in disorders like Parkinson's disease and dementia with Lewy bodies.[1] For a centrally-acting agent, selectivity is critical to avoid psychiatric or cardiovascular side effects mediated by other GPCRs.

On-Target Potency:

  • hD1 Receptor EC₅₀: 3.0 nM (in a cAMP accumulation assay with an EC₂₀ concentration of dopamine)[1]

Cross-Reactivity/Selectivity Data: The selectivity of Mevidalen was assessed against a panel of related receptors. The data, summarized in Table 1, showcases its exquisite selectivity profile, a key attribute for its therapeutic potential.

Off-TargetClassActivity/Affinity (EC₅₀ or Kᵢ)Selectivity vs. D1 (Fold)
Dopamine D5 Receptor GPCR (Dopamine)> 10,000 nM> 3,300
Dopamine D2 Receptor GPCR (Dopamine)> 10,000 nM> 3,300
Serotonin 5-HT₂ₐ Receptor GPCR (Serotonin)> 10,000 nM> 3,300
Adrenergic β₁ Receptor GPCR (Adrenergic)> 10,000 nM> 3,300
Adrenergic β₂ Receptor GPCR (Adrenergic)> 10,000 nM> 3,300
Table 1: Selectivity profile of Mevidalen (LY3154207) against key off-targets. Data sourced from Hao et al. (2019).[1]

Expertise & Experience Insight: The high selectivity of Mevidalen, particularly against the closely related D5 receptor, is a significant achievement. The 2,6-dichloro substitution on the phenyl ring is critical. This motif forces the phenyl ring to be nearly perpendicular to the pyrrolidine ring, a conformation that appears to be highly favorable for the allosteric binding pocket on the D1 receptor but unfavorable for the orthosteric site of other dopamine receptors.[1] This demonstrates how sterics and conformational constraint, driven by the dichlorophenyl group, can be masterfully exploited to achieve subtype selectivity.

Case Study 2: LIA - A Lidocaine Analogue with an Improved Safety Profile

LIA (N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide) is an analogue of the widely used local anesthetic and sodium channel blocker, lidocaine. While it retains the core anesthetic properties of lidocaine, it was designed to mitigate the dose-limiting side effects, such as seizures and vasoconstriction, which are linked to off-target activities.[2]

On-Target Activity:

  • Anesthetic Activity: Provides effective local anesthesia in corneal reflex and infiltration models, comparable to lidocaine.[2]

Comparative Cross-Reactivity & Safety Profile: Instead of a broad panel screen, the cross-reactivity of LIA is best understood through its direct comparison to lidocaine, highlighting a superior in vivo selectivity profile.

ParameterLIALidocaine (Reference)Implication
Primary Mechanism Voltage-gated Sodium Channel BlockerVoltage-gated Sodium Channel BlockerShared on-target pharmacology
CNS Side Effects Does not produce seizures at high dosesProduces seizures at high dosesLIA shows reduced off-target activity in the central nervous system.
Cardiovascular Effects Vasorelaxant; hypotensive effectVasoconstrictor at high dosesLIA has a different, and potentially safer, cardiovascular profile.
Table 2: Comparative in vivo selectivity and safety profile of LIA versus Lidocaine. Data sourced from Déciga-Campos et al. (2016).[2]
Case Study 3: Compound 21h - A Selective Tankyrase (PARP) Inhibitor

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt signaling pathway, making them attractive targets for oncology. Compound 21h, a this compound-1-yl-acetamide derivative, was developed as a potent and selective inhibitor of Tankyrase.

On-Target Potency:

  • TNKS1 IC₅₀: 12 nM

  • TNKS2 IC₅₀: 4 nM

Cross-Reactivity/Selectivity Data: To assess selectivity, compound 21h was profiled against a panel of 20 different protein kinases at a concentration of 10 µM. This type of screening is crucial because the ATP-binding sites of kinases and PARP enzymes can share structural similarities.

Off-Target Kinase Panel (Representative Examples)% Inhibition @ 10 µM
CDK2/cyclin A < 10%
GSK3β < 10%
PKA < 10%
PKCα < 10%
Src < 10%
VEGFR2 < 10%
Table 3: Selectivity profile of Compound 21h against a panel of 20 protein kinases. The compound showed no significant inhibition (<20%) against any of the tested kinases, demonstrating high selectivity.

Authoritative Grounding Insight: The development of selective Tankyrase inhibitors has been challenging due to the high conservation of the nicotinamide binding pocket within the PARP superfamily. The success of Compound 21h lies in its ability to bind to both the nicotinamide pocket and an adjacent, less conserved "induced pocket". The this compound moiety is critical for optimally occupying this induced pocket, creating strong and specific interactions that are not readily formed with other PARP family members or kinases. This illustrates a key principle in modern drug design: achieving selectivity by exploiting unique, induced-fit pockets adjacent to conserved active sites.

Section 2: Experimental Methodologies & Workflows

The reliability of cross-reactivity data is wholly dependent on the robustness of the experimental protocols used. Here, we provide detailed, step-by-step methodologies for two common assays used to generate the type of data presented above, explaining the causality behind each step.

Workflow for In Vitro Cross-Reactivity Profiling

A logical workflow is essential for systematically evaluating a compound's selectivity. The process begins with the primary, on-target assay and expands to broad screening panels to identify potential liabilities.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity & Liability Screening cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC B Develop & Validate On-Target Assay (e.g., D1R cAMP Assay) A->B C Determine On-Target Potency (EC₅₀ / IC₅₀) B->C D Tier 1: Related Subtypes (e.g., D2, D5 Receptors) C->D High Potency Confirmed E Tier 2: Broad Liability Panel (e.g., Eurofins SafetyScreen44) D->E Good Subtype Selectivity G Calculate Selectivity Ratios (Off-Target IC₅₀ / On-Target IC₅₀) E->G F Tier 3 (Optional): Kinase Panel (e.g., ADP-Glo KinomeScan) F->G H Identify Liabilities (Significant off-target hits) G->H I Guide SAR for Improved Selectivity (Structure-Activity Relationship) H->I

Caption: Workflow for assessing compound cross-reactivity.

Protocol 1: GPCR Cross-Reactivity via cAMP Functional Assay

This protocol is representative of the method used to determine the potency and selectivity of Mevidalen at the D1 receptor. It measures the modulation of cyclic AMP (cAMP), a key second messenger for many GPCRs.

Principle: The D1 receptor is a Gs-coupled GPCR. When activated, it stimulates adenylyl cyclase to produce cAMP. A PAM will enhance the cAMP production induced by an agonist like dopamine. By testing the compound against cells expressing different receptors, cross-reactivity can be determined.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Action: Culture HEK293 cells stably expressing the human D1 receptor (or the off-target receptor of interest) in appropriate media.

    • Causality: Using a stable, recombinant cell line ensures consistent and high-level expression of the target receptor, providing a robust and reproducible signal window.

    • Action: Seed cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation:

    • Action: Prepare a serial dilution of the test compound (e.g., Mevidalen) in assay buffer (e.g., HBSS with 0.1% BSA). Typically, an 11-point, 1:3 dilution series is prepared, starting from 10 mM in DMSO and then diluting into buffer.

    • Causality: A serial dilution allows for the generation of a full concentration-response curve, from which a precise EC₅₀ or IC₅₀ value can be calculated. The final DMSO concentration must be kept low (e.g., <0.1%) to avoid solvent-induced artifacts.

  • Assay Execution:

    • Action: Remove culture media from the cells and add the test compound dilutions.

    • Action: Immediately add a sub-maximal (EC₂₀) concentration of the native agonist (e.g., 12 nM dopamine for the D1 PAM assay). For testing antagonist activity at off-targets, an agonist at its EC₈₀ concentration would be used.

    • Causality: Using an EC₂₀ concentration of the agonist provides the optimal window to observe potentiation by a PAM. If the agonist concentration is too high, the system will be saturated, masking the effect of the modulator.

    • Action: Incubate the plate at 37°C for 30 minutes.

    • Causality: This incubation period allows for receptor stimulation and the accumulation of the second messenger (cAMP) to detectable levels.

  • Detection & Data Analysis:

    • Action: Lyse the cells and detect cAMP levels using a commercially available kit (e.g., HTRF or LANCE-based kits). These kits use competitive immunoassays with fluorescence or luminescence readouts.

    • Causality: Time-resolved fluorescence energy transfer (TR-FRET) assays are highly sensitive and less prone to interference from compound fluorescence, making them a gold standard for HTS and profiling.

    • Action: Plot the signal versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀/IC₅₀.

    • Action: Calculate the selectivity ratio by dividing the off-target EC₅₀/IC₅₀ by the on-target EC₅₀/IC₅₀.

Protocol 2: Kinase Cross-Reactivity via ADP-Glo™ Assay

This protocol is a standard method for determining kinase inhibitor potency and is used in broad panel screens, such as those used to test Compound 21h.

Principle: Kinase activity is measured by quantifying the amount of ADP produced when a kinase transfers a phosphate group from ATP to a substrate. The ADP-Glo™ assay is a luminescent assay that measures ADP production. Inhibition of the kinase results in a decrease in the luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Action: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Action: Prepare the specific kinase/substrate pair for each reaction. The kinase and its specific peptide substrate are diluted in the reaction buffer.

    • Causality: Each kinase has optimal buffer conditions and substrate requirements. Using a specific, validated substrate for each kinase ensures the observed activity is a true measure of that enzyme's function.

  • Assay Plate Setup (384-well plate):

    • Action: Add 1 µL of test compound at various concentrations (or a single high concentration like 10 µM for screening) to the assay wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

    • Action: Add 2 µL of the Kinase/Substrate mixture to each well.

    • Action: Initiate the kinase reaction by adding 2 µL of ATP solution. The ATP concentration should be at or near the Kₘ for each specific kinase.

    • Causality: Setting the ATP concentration near its Kₘ value for each enzyme provides a standardized and sensitive condition for detecting competitive inhibitors. It ensures that the measured IC₅₀ values are more reflective of the compound's intrinsic affinity (Kᵢ).

  • Kinase Reaction & Termination:

    • Action: Incubate the plate at room temperature for 60 minutes.

    • Action: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction (by chelating Mg²⁺) and depletes the remaining unconsumed ATP.

    • Causality: Depleting the excess ATP is the critical step that makes this assay highly sensitive. It eliminates the high background signal from the starting ATP, allowing for the specific detection of the newly produced ADP.

    • Action: Incubate for 40 minutes at room temperature.

  • Signal Detection & Analysis:

    • Action: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step back into ATP, which is then used by a luciferase to generate a light signal.

    • Action: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Action: Read the luminescence on a plate reader.

    • Action: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. For IC₅₀ determination, plot percent inhibition versus the log of inhibitor concentration and fit to a four-parameter model.

Section 3: Structure-Activity Relationships and Mechanistic Insights

Understanding how subtle structural changes impact selectivity is the ultimate goal of cross-reactivity studies. The 2,6-dichlorophenyl group is a key driver of the pharmacological profile for this class of compounds, but modifications elsewhere on the pyrrolidine scaffold are used to fine-tune affinity and selectivity.

Caption: Logic diagram of Structure-Activity Relationships (SAR).

The 2,6-dichlorophenyl group itself is a powerful selectivity element. The ortho-chloro substituents act as "steric shields," preventing the phenyl ring from rotating freely. This conformational lock is often essential for fitting into a specific pocket on the primary target while preventing binding to the more accommodating active sites of off-targets.

  • For Mevidalen , the complex tetrahydroisoquinoline moiety attached to the pyrrolidine nitrogen is tailored to the allosteric site of the D1 receptor.

  • For LIA , the N-acetamide linker and the 4-methylpiperidine group are optimized for the voltage-gated sodium channel while reducing interactions with CNS off-targets.

  • For Compound 21h , the acetamide linker attached to the pyrrolidine nitrogen extends into the nicotinamide pocket of Tankyrase, while the dichlorophenyl-pyrrolidine core sits perfectly in the induced hydrophobic pocket, a combination that kinases cannot accommodate.

By systematically modifying the substituents on the pyrrolidine ring (positions R1 and R2 in the diagram), medicinal chemists can navigate the complex landscape of on-target potency and off-target cross-reactivity, ultimately designing derivatives with the desired therapeutic profile.

References

The Impact of Phenyl Ring Chlorination on the Potency of Phenylpyrrolidines at Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics targeting the central nervous system, understanding the structure-activity relationships (SAR) of pharmacophores is paramount. The phenylpyrrolidine scaffold, a core component of many synthetic cathinones and other psychoactive substances, offers a fertile ground for such investigations. A key area of interest within this chemical class is the influence of substitutions on the phenyl ring on the compound's potency at monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). This guide provides an in-depth, objective comparison of the potency of mono- versus di-chlorinated phenylpyrrolidines, supported by experimental data, to elucidate the causal relationships between chemical structure and biological activity.

The Critical Role of Chlorination in Modulating Potency

The introduction of chlorine atoms to the phenyl ring of a phenylpyrrolidine derivative can significantly alter its electronic and steric properties, thereby influencing its binding affinity and functional potency at DAT and NET. These transporters are critical for regulating the synaptic concentrations of dopamine and norepinephrine, respectively, and are the primary targets for a wide range of stimulants and antidepressants. The number and position of chlorine substituents can fine-tune a compound's interaction with the transporter's binding pocket, leading to substantial shifts in potency.

This guide will delve into the experimental data that quantifies these shifts, providing a clear comparison between representative mono- and di-chlorinated phenylpyrrolidine analogs. By understanding these relationships, researchers can more effectively design and screen novel compounds with desired potency and selectivity profiles.

Comparative Analysis of Mono- vs. Di-Chlorinated Phenylpyrrolidine Potency

To illustrate the impact of chlorination on potency, we will compare the in vitro activity of a di-chlorinated pyrovalerone analog, 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one, with its mono-substituted (4-methylphenyl) counterpart, pyrovalerone. Pyrovalerone analogs are a well-studied class of phenylpyrrolidine derivatives known for their potent inhibition of DAT and NET.[1] Additionally, we will examine data for α-pyrrolidinovalerophenone (α-PVP) and its 3,4-dichloro derivative to further explore this structure-activity relationship at the dopamine transporter.[2]

CompoundSubstitutionDAT Ki (nM)NET Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)Reference
Pyrovalerone4-Methylphenyl21.4 ± 2.1195 ± 2852 ± 828.3 ± 4.5[1]
1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one3,4-Dichlorophenyl11.5 ± 1.237.8 ± 4.118.2 ± 2.515.6 ± 2.1[1]
α-Pyrrolidinovalerophenone (α-PVP)Unsubstituted Phenyl--17.5 ± 2.3-[2]
3,4-dichloro-α-PVP3,4-Dichlorophenyl--43 ± 5-[2]

Analysis of the Data:

The data presented in the table reveals a clear trend: the di-chlorinated analog exhibits significantly higher potency at both DAT and NET compared to the mono-substituted (4-methyl) analog. Specifically, 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one is approximately twice as potent at DAT (Ki of 11.5 nM vs. 21.4 nM) and over five times more potent at NET (Ki of 37.8 nM vs. 195 nM) than pyrovalerone.[1] This enhanced potency is also reflected in the functional uptake inhibition assays, where the di-chloro analog shows a nearly three-fold increase in potency for inhibiting dopamine uptake and a nearly two-fold increase for norepinephrine uptake.[1]

Interestingly, the data for α-PVP and its 3,4-dichloro derivative shows a different trend at the dopamine transporter. In this case, the addition of the two chlorine atoms to the phenyl ring of α-PVP results in a decrease in potency for inhibiting dopamine uptake (IC50 of 43 nM for the di-chloro analog versus 17.5 nM for the unsubstituted parent compound).[2] This highlights that the effect of di-chlorination is not universally potency-enhancing and is dependent on the specific parent scaffold.

Causality Behind the Observed Potency Differences:

The increased potency of the 3,4-dichloro-pyrovalerone analog can be attributed to several factors:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can alter the charge distribution of the phenyl ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the transporter's binding pocket.

  • Hydrophobicity: The addition of chlorine atoms increases the lipophilicity of the molecule. This can enhance its ability to partition into the lipid bilayer of the cell membrane where the transporters are located and may also contribute to stronger hydrophobic interactions within the binding site.

  • Steric Interactions: The specific placement of the chlorine atoms at the 3 and 4 positions of the phenyl ring may allow for optimal van der Waals contacts with the transporter protein, leading to a more stable drug-transporter complex.

The contrasting results observed with 3,4-dichloro-α-PVP suggest that the interplay of these factors is complex. It is possible that for the α-PVP scaffold, the steric bulk of the two chlorine atoms in the 3 and 4 positions creates an unfavorable interaction within the DAT binding pocket, outweighing any potential benefits from altered electronics or hydrophobicity.

Experimental Protocols for Determining Potency

The data presented in this guide is derived from two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays. These are the gold-standard methods for determining the potency of compounds at monoamine transporters.

Radioligand Binding Assay for DAT and NET

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to compete with a radiolabeled ligand known to bind to that transporter.

Workflow Diagram:

G prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Separation of Bound and Free Ligand incubation->filtration counting Quantification of Radioactivity filtration->counting analysis Data Analysis (Ki determination) counting->analysis

Radioligand Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, rat cortex for NET) or cells expressing the transporter of interest in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Incubation:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known potent inhibitor).

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the transporter, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Workflow Diagram:

G cell_plating Cell Plating preincubation Pre-incubation with Test Compound cell_plating->preincubation uptake Initiation of Uptake with Radiolabeled Neurotransmitter preincubation->uptake termination Termination of Uptake uptake->termination quantification Quantification of Internalized Radioactivity termination->quantification analysis Data Analysis (IC50 determination) quantification->analysis

Neurotransmitter Uptake Inhibition Assay Workflow

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) in appropriate media.

    • Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation:

    • Wash the cells with a pre-warmed uptake buffer.

    • Add the uptake buffer containing varying concentrations of the test compound to the wells.

    • Include control wells with buffer only (for 100% uptake) and wells with a known potent inhibitor (for non-specific uptake).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

  • Uptake Initiation:

    • Add the uptake buffer containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) to each well to initiate the uptake process.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination:

    • Rapidly aspirate the uptake solution from the wells.

    • Wash the cells multiple times with ice-cold buffer to stop the uptake and remove any extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Quantification:

    • Lyse the cells in each well using a lysis buffer.

    • Transfer the cell lysates to scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter to quantify the amount of internalized neurotransmitter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake) from the resulting dose-response curve using non-linear regression analysis.

Conclusion

The chlorination of the phenyl ring in phenylpyrrolidine derivatives is a powerful strategy for modulating their potency at dopamine and norepinephrine transporters. The experimental data clearly demonstrates that di-chlorination, specifically in the 3 and 4 positions of the phenyl ring of a pyrovalerone scaffold, can significantly enhance potency at both DAT and NET. However, the effect of chlorination is context-dependent, as evidenced by the decreased DAT inhibitory potency of 3,4-dichloro-α-PVP compared to its parent compound.

These findings underscore the importance of systematic structure-activity relationship studies in drug discovery. By carefully considering the electronic, hydrophobic, and steric effects of substituents, researchers can rationally design novel phenylpyrrolidine-based compounds with tailored pharmacological profiles. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, enabling the accurate and reliable determination of compound potency at monoamine transporters. This knowledge is crucial for advancing our understanding of the neuropharmacology of these compounds and for the development of new therapeutics for a range of neurological and psychiatric disorders.

References

A Researcher's Guide to the Spectroscopic Differentiation of 2-(2,6-Dichlorophenyl)pyrrolidine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can lead to vastly different pharmacological or toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 2-(2,6-Dichlorophenyl)pyrrolidine with its key isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation using fundamental analytical techniques.

This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, empowering the reader to not just identify, but to understand why these molecules present unique spectroscopic fingerprints.

The Importance of Isomeric Purity

This compound and its isomers are heterocyclic compounds that can serve as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The precise positioning of the chloro substituents on the phenyl ring, as well as the attachment point of the phenyl group to the pyrrolidine ring, drastically influences the molecule's three-dimensional shape, polarity, and reactivity. Consequently, a robust analytical methodology to distinguish between these isomers is not merely an academic exercise but a critical component of quality control and regulatory compliance.

This guide will focus on the comparative analysis of the following isomers:

  • This compound: The target analyte.

  • 2-(2,4-Dichlorophenyl)pyrrolidine: A regioisomer with a different chlorine substitution pattern.

  • 2-(3,5-Dichlorophenyl)pyrrolidine: Another regioisomer with a distinct chlorine arrangement.

  • 3-(2,6-Dichlorophenyl)pyrrolidine: A positional isomer where the phenyl group is attached at the 3-position of the pyrrolidine ring.

We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed for their conclusive identification.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the protons on both the aromatic and pyrrolidine rings are highly sensitive to the substitution pattern.

The Aromatic Region: A Clear Isomeric Fingerprint

The protons on the dichlorophenyl ring provide the most immediate and distinct clues for identifying the 2,6-, 2,4-, and 3,5-dichloro isomers.

  • This compound: Due to the symmetry of the 2,6-disubstituted ring, the aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern. The two protons at the 3- and 5-positions are chemically equivalent, as are the two chlorine atoms. This results in an AX₂ spin system, which typically manifests as a triplet for the C4-proton and a doublet for the C3- and C5-protons.

  • 2-(2,4-Dichlorophenyl)pyrrolidine: This isomer lacks the symmetry of the 2,6-isomer. Consequently, the three aromatic protons are chemically non-equivalent and will each give rise to a distinct signal. We would expect to see a doublet for the C3-proton, a doublet of doublets for the C5-proton, and a doublet for the C6-proton.

  • 2-(3,5-Dichlorophenyl)pyrrolidine: Similar to the 2,6-isomer, the 3,5-disubstitution pattern results in a symmetrical aromatic ring. The C2- and C6-protons are equivalent, and the C4-proton is unique. This will result in two signals in the aromatic region: a doublet for the C2- and C6-protons and a triplet for the C4-proton.

The Pyrrolidine Ring: Unraveling Positional Isomerism

The protons on the pyrrolidine ring are crucial for distinguishing the positional isomer, 3-(2,6-Dichlorophenyl)pyrrolidine.

  • 2-Substituted Pyrrolidines: In the 2-substituted isomers, the proton on the carbon bearing the dichlorophenyl group (C2) will be a methine proton and will typically appear as a multiplet due to coupling with the adjacent methylene protons of the pyrrolidine ring.

  • 3-Substituted Pyrrolidine: In 3-(2,6-Dichlorophenyl)pyrrolidine, the proton at the point of attachment (C3) is also a methine. However, the overall symmetry of the pyrrolidine ring is different. The C2 and C5 methylene groups will be non-equivalent, leading to a more complex set of multiplets in the aliphatic region compared to the 2-substituted isomers.

The following diagram illustrates the workflow for differentiating the isomers based on their ¹H NMR characteristics.

G start Analyze Aromatic Region (δ 7.0-7.5 ppm) sym Symmetrical Pattern? (e.g., triplet and doublet) start->sym Yes asym Asymmetrical Pattern? (e.g., dd, d, d) start->asym Yes two_six This compound sym->two_six Triplet & Doublet three_five 2-(3,5-Dichlorophenyl)pyrrolidine sym->three_five Triplet & Doublet (different shifts) two_four 2-(2,4-Dichlorophenyl)pyrrolidine asym->two_four Complex Multiplets aliphatic Analyze Aliphatic Region (δ 1.5-4.0 ppm) two_sub Methine at C2 aliphatic->two_sub three_sub Methine at C3 aliphatic->three_sub two_sub->start three_isomer 3-(2,6-Dichlorophenyl)pyrrolidine three_sub->three_isomer caption ¹H NMR Decision Tree

Caption: A decision tree for isomer identification using ¹H NMR.

¹³C NMR Spectroscopy: Counting the Carbons

Carbon-13 NMR provides complementary information to ¹H NMR. The number of distinct carbon signals, particularly in the aromatic region, is a powerful confirmation of the substitution pattern.

IsomerExpected Aromatic ¹³C SignalsKey Pyrrolidine ¹³C Signals
This compound 4 signals (due to symmetry)Methine (C2) shifted downfield
2-(2,4-Dichlorophenyl)pyrrolidine 6 signals (no symmetry)Methine (C2) shifted downfield
2-(3,5-Dichlorophenyl)pyrrolidine 4 signals (due to symmetry)Methine (C2) shifted downfield
3-(2,6-Dichlorophenyl)pyrrolidine 4 signals (due to symmetry)Methine (C3) shifted downfield; two distinct methylene signals for C2 and C5

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups. For these isomers, the most informative regions are:

  • N-H Stretch: As secondary amines, all isomers should exhibit a weak to medium intensity N-H stretching vibration in the region of 3300-3500 cm⁻¹[1].

  • C-H Stretch (Aromatic): Aromatic C-H stretching bands are typically found just above 3000 cm⁻¹[2].

  • C-H Stretch (Aliphatic): Aliphatic C-H stretching bands from the pyrrolidine ring will appear just below 3000 cm⁻¹[2].

  • C=C Stretch (Aromatic): Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region[2].

  • C-N Stretch: The C-N stretching vibration of the pyrrolidine ring will be present in the 1250-1020 cm⁻¹ range[1].

  • C-Cl Stretch: The C-Cl stretching vibrations typically appear in the fingerprint region between 800 and 600 cm⁻¹. The exact position can be influenced by the substitution pattern, but overlap with other absorptions in this region can make definitive assignment challenging.

While IR spectroscopy may not be the primary tool for distinguishing between the regioisomers, it is excellent for confirming the presence of the pyrrolidine and dichlorophenyl moieties and for differentiating from other potential impurities lacking these functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer structural clues.

All four isomers have the same molecular formula (C₁₀H₁₁Cl₂N) and therefore the same nominal molecular weight (215 g/mol ). The isotopic pattern of the molecular ion (M⁺) will be characteristic of a molecule containing two chlorine atoms, with prominent peaks at m/z 215 (M⁺), 217 (M+2)⁺, and 219 (M+4)⁺ in an approximate 9:6:1 ratio.

The fragmentation patterns, however, can help differentiate the isomers. A common fragmentation pathway for pyrrolidines involves the loss of the substituent at the 2- or 3-position. For the 2-substituted isomers, a characteristic fragment would arise from the cleavage of the C-N bond and the C2-C3 bond of the pyrrolidine ring. The positional isomer, 3-(2,6-Dichlorophenyl)pyrrolidine, would be expected to show a different primary fragmentation pattern due to the different location of the bulky substituent.

G mol [C₁₀H₁₁Cl₂N]⁺˙ m/z = 215, 217, 219 frag1 Loss of C₂H₄ [M - 28]⁺˙ mol->frag1 frag2 Loss of Cl [M - 35]⁺ mol->frag2 frag3 Loss of C₄H₈N [C₆H₃Cl₂]⁺ mol->frag3 caption Possible Fragmentation Pathways

Caption: Generalized fragmentation pathways for dichlorophenylpyrrolidine isomers.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube[3].

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately -1 to 10 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy of the signals.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of 70 eV electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The differentiation of this compound from its isomers is a critical analytical task that can be reliably achieved through a multi-technique spectroscopic approach. ¹H NMR provides the most definitive information for distinguishing both regioisomers and positional isomers. ¹³C NMR serves as a valuable confirmation of the molecular symmetry. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and fragmentation patterns that can offer additional structural insights. By understanding the principles behind each technique and how they relate to the specific molecular features of these compounds, researchers can confidently and accurately characterize their samples.

References

A Technical Guide to Assessing the Metabolic Stability of 2-(2,6-Dichlorophenyl)pyrrolidine Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, leading to a truncated half-life and diminished bioavailability. Conversely, a compound that is excessively stable might accumulate, increasing the risk of off-target effects and toxicity. This guide provides a comprehensive overview of the principles and practical methodologies for assessing the metabolic stability of 2-(2,6-dichlorophenyl)pyrrolidine derivatives, a scaffold of interest in various therapeutic areas. By understanding the metabolic liabilities of this chemical class, researchers can strategically design and select candidates with optimized pharmacokinetic profiles.

The Imperative of Metabolic Stability in Drug Design

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1] For a drug to be successful, it must strike a delicate balance: stable enough to reach its destination and maintain therapeutic concentrations, yet susceptible to metabolism to ensure clearance and prevent accumulation.[2] Poor metabolic stability can necessitate higher or more frequent dosing, potentially leading to patient non-compliance and increased risk of adverse events.[2] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the early identification and optimization of promising lead candidates.[3]

Key Metabolic Pathways of Aromatic and Pyrrolidine-Containing Compounds

The this compound scaffold presents several potential sites for metabolic modification. The dichlorophenyl ring is susceptible to oxidation, while the pyrrolidine ring can undergo various transformations. Understanding these potential metabolic "hotspots" is crucial for interpreting experimental data and designing more stable analogs.

Cytochrome P450-Mediated Metabolism

The primary drivers of Phase I metabolism are the cytochrome P450 enzymes, with CYP3A4 being a major contributor to the clearance of a vast number of drugs.[4] The dichlorophenyl moiety, in particular, is a known substrate for CYP-mediated oxidation. Studies on related dichlorophenyl-containing compounds have shown that metabolism can occur on the aromatic ring, leading to hydroxylated metabolites.[5]

Furthermore, the pyrrolidine ring itself is a site for metabolic attack. Research on a related compound, 3-(p-chlorophenyl)pyrrolidine, revealed that it undergoes α-oxidation to form lactam and amino acid metabolites.[6] This suggests that oxidation at the carbons adjacent to the nitrogen atom in the pyrrolidine ring is a likely metabolic pathway for this compound derivatives.

dot

Caption: Proposed metabolic pathways for this compound derivatives.

A Comparative Look at Metabolic Stability: Structure-Metabolism Relationships

While a direct, publicly available head-to-head comparison of a series of this compound derivatives is not readily found in the literature, we can infer structure-metabolism relationships (SMRs) from related compounds and general medicinal chemistry principles. The following table presents a hypothetical comparison to illustrate how structural modifications could impact metabolic stability, with representative data gleaned from studies on various pyrrolidine-containing molecules.

Compound IDR1-Substituent (Pyrrolidine Nitrogen)R2-Substituent (Pyrrolidine Ring)In Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-1 HH25110
Analog-A MethylH18154
Analog-B EthylH15185
Analog-C H4-Fluoro4562
Analog-D H3,3-Dimethyl6046

Disclaimer: The data in this table is representative and intended for illustrative purposes to demonstrate potential SMR trends. Actual experimental results may vary.

Analysis of Structure-Metabolism Relationships:

  • N-Alkylation (Analog-A and Analog-B): Small alkyl substituents on the pyrrolidine nitrogen can provide a handle for N-dealkylation, a common metabolic pathway. This often leads to a decrease in metabolic stability (lower t½ and higher CLint) compared to the unsubstituted parent compound.

  • Metabolic Blocking with Fluorine (Analog-C): The introduction of a fluorine atom at a potential site of metabolism can block oxidation by CYP enzymes. This "metabolic blocking" strategy is a well-established approach to enhance stability.[7] In this hypothetical example, a 4-fluoro substituent significantly increases the half-life and reduces clearance.

  • Steric Hindrance (Analog-D): Introducing bulky substituents, such as gem-dimethyl groups, near a metabolically labile position can sterically hinder the approach of metabolizing enzymes, thereby increasing stability.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of this compound derivatives, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This high-throughput assay is a cost-effective method for evaluating Phase I metabolic stability. Liver microsomes are subcellular fractions that are rich in CYP enzymes.

Experimental Workflow:

dot

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound (in DMSO) D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH Regenerating System C->D E Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Cold Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis: % Remaining vs. Time Calculate t½ and CLint H->I

Caption: Experimental workflow for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative in a suitable organic solvent like DMSO.

    • Thaw cryopreserved liver microsomes (human, rat, or other species of interest) on ice.

    • Prepare an NADPH-regenerating system solution, which provides the necessary cofactor for CYP enzyme activity.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard. The cold acetonitrile precipitates the proteins, thereby stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .

Hepatocyte Stability Assay

This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies as it incorporates both Phase I and Phase II metabolic enzymes, as well as cellular uptake and transport processes.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes and assess their viability.

    • Resuspend the viable hepatocytes in an appropriate incubation medium.

  • Incubation:

    • Add the test compound to the hepatocyte suspension in a multi-well plate.

    • Incubate the plate at 37°C with gentle shaking to keep the cells in suspension.

  • Sampling and Reaction Termination:

    • At specified time points, collect aliquots of the cell suspension.

    • Terminate the reaction by mixing the aliquot with cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / cell number) .

Conclusion and Future Directions

The assessment of metabolic stability is a non-negotiable step in the optimization of any new chemical entity. For this compound derivatives, a systematic evaluation using in vitro tools like microsomal and hepatocyte stability assays is essential. By understanding the key metabolic pathways, particularly CYP-mediated oxidation of the dichlorophenyl ring and the pyrrolidine moiety, medicinal chemists can employ rational design strategies to enhance metabolic stability. The strategic introduction of metabolic blocks, such as fluorine atoms, or the use of steric hindrance can effectively "shield" a molecule from rapid degradation, thereby improving its pharmacokinetic profile and increasing its chances of becoming a successful therapeutic agent. This guide provides the foundational knowledge and experimental framework to empower researchers in this critical endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.